Product packaging for 2,3,5-Trifluoropyridine-4-carboxylic acid(Cat. No.:CAS No. 675602-91-2)

2,3,5-Trifluoropyridine-4-carboxylic acid

Cat. No.: B1304212
CAS No.: 675602-91-2
M. Wt: 177.08 g/mol
InChI Key: UKLNELOJJKZMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3,5-Trifluoropyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C6H2F3NO2 and its molecular weight is 177.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2F3NO2 B1304212 2,3,5-Trifluoropyridine-4-carboxylic acid CAS No. 675602-91-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5-trifluoropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3NO2/c7-2-1-10-5(9)4(8)3(2)6(11)12/h1H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLNELOJJKZMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382330
Record name 2,3,5-Trifluoropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675602-91-2
Record name 4-Pyridinecarboxylic acid, 2,3,5-trifluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675602-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5-Trifluoropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-Trifluoropyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,3,5-Trifluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trifluoropyridine-4-carboxylic acid, also known as 2,3,5-Trifluoroisonicotinic acid, is a fluorinated pyridine derivative that holds significant interest within the fields of medicinal chemistry and materials science. The strategic placement of three fluorine atoms on the pyridine ring imparts unique electronic properties, influencing the molecule's reactivity, lipophilicity, and metabolic stability. These characteristics make it a valuable building block in the synthesis of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, and outlines general synthetic and analytical methodologies relevant to its study.

Core Chemical Properties

This compound is a solid at room temperature, appearing as a white to cream-colored crystalline powder.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 675602-91-2[2]
Molecular Formula C₆H₂F₃NO₂[2]
Molecular Weight 177.08 g/mol [2]
Appearance White to cream solid, crystals, or powder[1]
Melting Point 105.0 - 114.0 °C[1]
Boiling Point Data not available
pKa Data not available
Solubility Data not available

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The ¹H NMR spectrum is expected to be simple, showing a signal for the single proton on the pyridine ring. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm), the exact position of which is dependent on solvent and concentration.[3][4]

  • ¹³C NMR: The ¹³C NMR spectrum will show six distinct signals for the carbon atoms of the pyridine ring and the carboxylic acid. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region (around 160-180 ppm).[5] The carbons bonded to fluorine will exhibit splitting due to C-F coupling.

  • ¹⁹F NMR: The ¹⁹F NMR spectrum is a crucial tool for the characterization of this molecule and is expected to show three distinct signals corresponding to the three fluorine atoms on the pyridine ring. The chemical shifts and coupling constants (J-values) between the fluorine atoms and with the neighboring proton would provide valuable structural information.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for its functional groups:

  • O-H Stretch: A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[3][6]

  • C=O Stretch: A strong, sharp absorption band is expected between 1710 and 1760 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.[3]

  • C-F Stretch: Strong absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹, are characteristic of carbon-fluorine bonds.

  • Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are expected for the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C₆H₂F₃NO₂.[7] Common fragmentation patterns for aromatic carboxylic acids include the loss of •OH (M-17), COOH (M-45), and CO₂ (M-44).[7]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and purification of this compound are not explicitly available in the reviewed literature. However, general synthetic strategies for fluorinated pyridine carboxylic acids can be adapted.

General Synthesis Approach: Lithiation and Carboxylation

A common method for the synthesis of pyridine carboxylic acids is through the directed ortho-metalation (DoM) of a substituted pyridine followed by quenching with carbon dioxide.

Caption: General workflow for the synthesis of this compound.

Methodology:

  • Lithiation: 2,3,5-Trifluoropyridine would be dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (typically -78 °C). A strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, would then be added dropwise to deprotonate the C4 position of the pyridine ring, forming a lithiated intermediate. The regioselectivity of this step is directed by the fluorine substituents.

  • Carboxylation: The lithiated intermediate is then quenched by the addition of solid carbon dioxide (dry ice) or by bubbling gaseous CO₂ through the solution. This reaction forms the corresponding lithium carboxylate salt.

  • Acidification and Isolation: The reaction mixture is warmed to room temperature and then subjected to an acidic workup (e.g., with dilute hydrochloric acid) to protonate the carboxylate salt, yielding the final product, this compound.

  • Purification: The crude product would typically be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. However, fluorinated pyridine and isonicotinic acid derivatives are known to be important pharmacophores in drug discovery.[8] The presence of the trifluorinated pyridine core suggests that this compound could be a valuable starting point for the synthesis of molecules with potential therapeutic applications. Further research is required to explore its biological profile.

Safety and Handling

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fluorinated heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. While some of its fundamental physicochemical properties have been characterized, a significant amount of experimental data, including its boiling point, pKa, solubility, detailed spectral analyses, and biological activity, remains to be determined. The general synthetic and analytical methods outlined in this guide provide a foundation for researchers to further investigate this promising molecule.

References

An In-depth Technical Guide to 2,3,5-Trifluoropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 675602-91-2

Abstract

This technical guide provides a comprehensive overview of 2,3,5-Trifluoropyridine-4-carboxylic acid (CAS No. 675602-91-2), a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, outlines a representative synthetic pathway, and explores its applications as a key building block in the development of novel pharmaceuticals and agrochemicals. Detailed experimental protocols for its synthesis and analysis are provided, alongside graphical representations of its synthetic workflow and its role in drug discovery. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties

This compound, also known as 2,3,5-Trifluoroisonicotinic acid, is a solid, white to cream-colored compound at room temperature.[1] The strategic placement of three fluorine atoms on the pyridine ring significantly alters the electronic properties of the molecule, making it a valuable and versatile intermediate in organic synthesis.[2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 675602-91-2[3][4]
Molecular Formula C₆H₂F₃NO₂[3][4]
Molecular Weight 177.08 g/mol [3]
Melting Point 105.0 - 114.0 °C[1]
Appearance White to cream solid[1]
Purity ≥97%[3]
IUPAC Name This compound[1][4]
Synonyms 2,3,5-Trifluoroisonicotinic acid[4]
InChI Key UKLNELOJJKZMLJ-UHFFFAOYSA-N
SMILES OC(=O)c1c(F)cnc(F)c1F

Synthesis and Manufacturing

One potential pathway begins with a suitable fluorinated pyridine precursor, such as 2,3,5-Trifluoropyridine.[5][6] This intermediate can undergo lithiation followed by carboxylation to yield the final product. The workflow for this proposed synthesis is outlined below.

G cluster_start Starting Material cluster_reaction1 Step 1: Directed Ortho-Metalation cluster_reaction2 Step 2: Carboxylation cluster_reaction3 Step 3: Workup cluster_end Final Product A 2,3,5-Trifluoropyridine B Lithiation with LDA or n-BuLi in THF at -78 °C A->B Reagent C Formation of 2,3,5-Trifluoro-4-lithiopyridine (Intermediate) B->C Process D Quenching with solid CO₂ (dry ice) C->D Reagent E Aqueous Acidic Workup (e.g., HCl) D->E Process F This compound E->F Purification

Caption: Proposed synthetic workflow for this compound.

Applications in Research and Development

The incorporation of fluorine atoms into organic molecules is a widely used strategy in modern drug discovery.[2] Fluorine's unique properties—high electronegativity, small size, and the strength of the C-F bond—can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[2]

This compound serves as a "privileged scaffold" in medicinal chemistry. The trifluorinated pyridine core provides a metabolically stable and electronically modified platform, while the carboxylic acid group acts as a versatile chemical handle for further modification, such as amide bond formation, esterification, or reduction. This allows for its incorporation into a wide array of complex molecules targeting various biological pathways. Its derivatives are investigated for use in pharmaceuticals and agrochemicals, including anti-inflammatory drugs, anti-cancer agents, herbicides, and fungicides.[2][7][8]

cluster_derivatives Chemical Derivatization cluster_applications Potential Biologically Active Molecules A 2,3,5-Trifluoropyridine- 4-carboxylic acid B Amide Coupling A->B C Esterification A->C D Other Modifications A->D E Kinase Inhibitors (Oncology) B->E F GPCR Modulators (Metabolic Diseases) B->F G Ion Channel Blockers (Neurology) C->G H Herbicides/Fungicides (Agrochemicals) D->H

Caption: Role as a building block in medicinal and agrochemical chemistry.

Biological Significance

While specific biological activities or signaling pathway interactions for this compound itself are not extensively documented, its structural motifs are present in numerous biologically active compounds. The trifluoromethylpyridine moiety is a key component in various pharmaceuticals and agrochemicals.[9] For instance, related trifluoromethyl-substituted pyridine derivatives have been developed as potent and selective antagonists for the TRPV1 (vanilloid) receptor, which is a target for pain and inflammation.[10] The electron-withdrawing nature of the trifluoromethyl group can significantly impact the pKa and binding interactions of the final molecule.[9] The general role of this compound is to serve as a precursor for more complex molecules that are designed to interact with specific biological targets like enzymes or receptors.

Experimental Protocols

Representative Synthesis Protocol

This protocol is a representative example based on general chemical principles for analogous compounds and should be adapted and optimized under appropriate laboratory conditions.

Objective: To synthesize this compound from 2,3,5-Trifluoropyridine.

Materials:

  • 2,3,5-Trifluoropyridine

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in hexanes/THF

  • Anhydrous tetrahydrofuran (THF)

  • Solid carbon dioxide (dry ice), crushed

  • Hydrochloric acid (1M aqueous solution)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Under an inert atmosphere, add 2,3,5-Trifluoropyridine to the flask, followed by anhydrous THF.

  • Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi or LDA dropwise via syringe, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.

  • In a separate container, crush a sufficient quantity of dry ice.

  • Carefully and quickly transfer the cold reaction mixture via cannula into the flask containing the crushed dry ice with vigorous stirring. A rapid exotherm may be observed.

  • Allow the mixture to slowly warm to room temperature, which allows for the sublimation of excess CO₂.

  • Quench the reaction by adding 1M HCl until the solution is acidic (pH ~2).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by recrystallization (e.g., from a hexanes/ethyl acetate mixture) or column chromatography to yield pure this compound.

Analytical Characterization

Objective: To confirm the identity and purity of the synthesized product.

Methods:

  • High-Performance Liquid Chromatography (HPLC): Purity analysis can be performed using a reverse-phase HPLC method.[11][12]

    • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.

    • Detection: UV detector at a wavelength of approximately 270 nm.

    • Analysis: The purity is determined by the peak area percentage of the main product peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural confirmation is achieved via ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy. The spectra should be consistent with the structure of this compound, showing characteristic shifts and coupling constants for the aromatic proton and the different fluorine environments.

  • Mass Spectrometry (MS): The molecular weight can be confirmed by techniques such as Electrospray Ionization (ESI-MS), which should show a prominent ion corresponding to the [M-H]⁻ or [M+H]⁺ of the molecule (m/z ≈ 176.0 or 178.0, respectively).

  • Melting Point: The melting point of the purified solid should be determined and compared to the literature value (105-114 °C).[1] A sharp melting range indicates high purity.

Safety Information

This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It is classified as an irritant.

Hazard TypeGHS Classification and Precautionary StatementsReference
Pictogram Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Target Organs Respiratory system
Storage Store in a well-closed container in a cool, dry place.[13]

Conclusion

This compound is a valuable fluorinated building block with significant potential in the fields of drug discovery, agrochemical synthesis, and materials science. Its unique electronic properties, conferred by the trifluorinated pyridine ring, combined with the synthetic versatility of its carboxylic acid group, make it an attractive starting material for the creation of novel, high-performance molecules. While its synthesis requires careful handling of reactive intermediates, the established principles of organometallic and fluorine chemistry provide a clear path to its production. This guide serves as a foundational resource for scientists and researchers looking to leverage the advantageous properties of this compound in their work.

References

An In-Depth Technical Guide to the Synthesis of 2,3,5-Trifluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trifluoropyridine-4-carboxylic acid, also known as 2,3,5-trifluoroisonicotinic acid, is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of multiple fluorine atoms on the pyridine ring can significantly influence the physicochemical properties of molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in their synthetic endeavors.

Synthetic Strategies

Two principal synthetic pathways have been identified for the preparation of this compound:

  • Directed ortho-Metalation and Carboxylation of 2,3,5-Trifluoropyridine: This is a robust and regioselective method that involves the deprotonation of 2,3,5-trifluoropyridine at the C-4 position using a strong base, followed by quenching the resulting organometallic intermediate with carbon dioxide. The electron-withdrawing nature of the fluorine atoms at positions 3 and 5 acidifies the C-4 proton, facilitating its selective removal.

  • Hydrolysis of 2,3,5-Trifluoro-4-cyanopyridine: This method relies on the conversion of a cyano group at the 4-position of the trifluoropyridine ring to a carboxylic acid. The hydrolysis can be performed under acidic or basic conditions. While a viable route, it is contingent on the availability of the corresponding cyanopyridine precursor.

This guide will focus on the more thoroughly documented and versatile directed ortho-metalation approach.

Experimental Protocols

Synthesis of this compound via Directed ortho-Metalation

This procedure is based on established principles of directed ortho-metalation of polyfluorinated pyridines.

Reaction Scheme:

G A 2,3,5-Trifluoropyridine B This compound A->B 1. LDA, THF, -78 °C 2. CO2 (s) 3. H3O+

A schematic of the synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Purity
2,3,5-Trifluoropyridine133.071.45>98%
Diisopropylamine101.190.717>99%
n-Butyllithium (n-BuLi)64.06Varies (solution)2.5 M in hexanes
Tetrahydrofuran (THF)72.110.889Anhydrous, >99%
Carbon Dioxide (solid)44.011.562Dry ice
Hydrochloric Acid (HCl)36.46Varies (solution)2 M aqueous
Diethyl Ether74.120.713Anhydrous
Magnesium Sulfate (MgSO4)120.372.66Anhydrous

Experimental Procedure:

  • Preparation of Lithium Diisopropylamide (LDA):

    • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL) and diisopropylamine (1.4 mL, 10 mmol).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (2.5 M in hexanes, 4.0 mL, 10 mmol) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

    • Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Lithiation of 2,3,5-Trifluoropyridine:

    • To the freshly prepared LDA solution at -78 °C, add a solution of 2,3,5-trifluoropyridine (1.33 g, 10 mmol) in anhydrous THF (20 mL) dropwise over 15 minutes.

    • Stir the reaction mixture at -78 °C for 1 hour. A color change to deep red or brown is typically observed, indicating the formation of the lithiated intermediate.

  • Carboxylation:

    • Crush dry ice into small pieces and add it in excess to the reaction mixture in one portion.

    • Allow the mixture to warm slowly to room temperature overnight with continuous stirring. The color of the reaction mixture should fade.

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of water (50 mL).

    • Separate the aqueous layer and wash the organic layer with water (2 x 25 mL).

    • Combine the aqueous layers and acidify to pH 1-2 with 2 M hydrochloric acid.

    • Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford pure this compound.

Quantitative Data (Expected):

ParameterValue
Yield75-85%
Reaction Time12-16 hours
Lithiation Temperature-78 °C
Purity (after recrystallization)>98%

Alternative Synthetic Pathway: Hydrolysis of 2,3,5-Trifluoro-4-cyanopyridine

General Workflow:

G A 2,3,5-Trifluoro-4-cyanopyridine B Hydrolysis (Acid or Base) A->B C This compound B->C

Workflow for the hydrolysis of 2,3,5-Trifluoro-4-cyanopyridine.

Conceptual Experimental Protocol (Acid-Catalyzed Hydrolysis):

  • Reaction Setup:

    • In a round-bottom flask, suspend 2,3,5-trifluoro-4-cyanopyridine in a mixture of concentrated sulfuric acid and water.

  • Heating:

    • Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • After completion, cool the reaction mixture and pour it onto crushed ice.

    • Adjust the pH of the solution to acidic (pH 1-2) with a suitable base (e.g., concentrated sodium hydroxide solution) to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from an appropriate solvent.

Note: The reaction conditions, including acid concentration, temperature, and reaction time, would require optimization for this specific substrate.

Conclusion

The synthesis of this compound is most reliably achieved through the directed ortho-metalation of 2,3,5-trifluoropyridine followed by carboxylation. This method offers high regioselectivity and good yields. The hydrolysis of the corresponding cyanopyridine presents a viable alternative, provided the starting material is accessible. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals in the fields of chemistry and drug development to successfully synthesize this valuable fluorinated building block. Careful execution of the experimental procedures and adherence to standard laboratory safety practices are paramount.

2,3,5-Trifluoroisonicotinic acid structure and nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Trifluoroisonicotinic acid, a fluorinated pyridine derivative, represents a key building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of three fluorine atoms on the pyridine ring, make it a valuable synthon for the development of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of its structure, nomenclature, and available physicochemical data. Due to the limited availability of public experimental data, this guide also incorporates predicted spectral information and discusses general synthetic strategies and reactivity patterns based on related compounds.

Nomenclature and Structure

The nomenclature and structural details of 2,3,5-Trifluoroisonicotinic acid are fundamental to understanding its chemistry.

  • IUPAC Name: 2,3,5-Trifluoropyridine-4-carboxylic acid[1]

  • Synonyms: 2,3,5-Trifluoroisonicotinic acid[2][3]

  • CAS Number: 675602-91-2[1]

  • Molecular Formula: C₆H₂F₃NO₂[1]

  • Molecular Weight: 177.08 g/mol [1]

The structure consists of a pyridine ring substituted with a carboxylic acid group at the 4-position (the defining feature of isonicotinic acids) and fluorine atoms at the 2, 3, and 5 positions.

Chemical Structure of 2,3,5-Trifluoroisonicotinic Acid

Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₂F₃NO₂[1]
Molecular Weight 177.08 g/mol [1]
Purity ≥97%[4]
Storage Conditions Sealed in dry, 2-8°C[1]

Synthesis and Reactivity

Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of 2,3,5-Trifluoroisonicotinic acid is not widely published, general methods for the synthesis of fluorinated nicotinic and isonicotinic acids can be inferred from patent literature and related chemical syntheses. A plausible synthetic pathway could involve the functionalization of a pre-fluorinated pyridine ring.

One potential synthetic workflow is outlined below:

synthesis_workflow start Fluorinated Pyridine Precursor step1 Introduction of a Carboxylic Acid or Precursor at C4 start->step1 e.g., Lithiation followed by carboxylation with CO2 step2 Modification of Substituents step1->step2 e.g., Hydrolysis of ester or nitrile product 2,3,5-Trifluoroisonicotinic Acid step2->product

A General Synthetic Workflow for 2,3,5-Trifluoroisonicotinic Acid
Reactivity

The reactivity of 2,3,5-Trifluoroisonicotinic acid is dictated by the presence of the electron-withdrawing fluorine atoms and the carboxylic acid group on the pyridine ring. The pyridine ring is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The positions ortho and para to the ring nitrogen are generally the most activated towards nucleophilic attack. Therefore, the fluorine at the 2-position is expected to be the most labile.

The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction.

Spectroscopic Analysis (Predicted)

In the absence of published experimental spectra, the following is a prediction of the key spectroscopic features of 2,3,5-Trifluoroisonicotinic acid.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing a single signal for the proton at the 6-position. This proton would likely appear as a multiplet due to coupling with the adjacent fluorine atom at the 5-position and potentially smaller long-range couplings. The chemical shift would be downfield due to the electron-withdrawing nature of the pyridine ring and the fluorine atoms. The carboxylic acid proton would appear as a broad singlet at a very downfield chemical shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms. The signals for the fluorine-bearing carbons will appear as doublets due to one-bond C-F coupling, which is typically large. The chemical shifts will be influenced by the electronegativity of the nitrogen and fluorine atoms.

IR Spectroscopy

The infrared spectrum is expected to show characteristic absorption bands for the following functional groups:

  • O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong absorption band around 1700-1730 cm⁻¹.

  • C-F stretch: Strong absorptions in the region of 1100-1300 cm⁻¹.

  • Aromatic C=C and C=N stretches: In the 1400-1600 cm⁻¹ region.

Applications in Drug Development

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Fluorinated pyridines, in particular, are prevalent scaffolds in many biologically active compounds. While specific biological activities for 2,3,5-Trifluoroisonicotinic acid are not extensively documented, its structure suggests potential as an intermediate in the synthesis of novel therapeutic agents. The isonicotinic acid moiety is a known pharmacophore, for example, in the anti-tuberculosis drug isoniazid. The trifluorinated pyridine core can serve as a versatile platform for the synthesis of libraries of compounds for screening against various biological targets.

Conclusion

2,3,5-Trifluoroisonicotinic acid is a valuable, albeit not extensively characterized, chemical entity. Its structure provides a unique combination of a biologically relevant isonicotinic acid scaffold with the modulating effects of trifluorination. While a significant gap exists in the public domain regarding its detailed experimental properties and specific applications, its potential as a building block in drug discovery and materials science is clear. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

An In-depth Technical Guide on the Physical Properties of 2,3,5-Trifluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trifluoropyridine-4-carboxylic acid, also known as 2,3,5-Trifluoroisonicotinic acid, is a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. The strategic placement of three fluorine atoms on the pyridine ring dramatically influences the molecule's electronic properties, acidity, and metabolic stability, making it a valuable building block in the synthesis of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental methodologies for their determination, and a logical workflow for its synthesis.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, reaction setup, and application design. The available data is summarized in the table below.

PropertyValueSource
CAS Number 675602-91-2[1][2][3]
Molecular Formula C₆H₂F₃NO₂[1][3]
Molecular Weight 177.08 g/mol [1][3]
Melting Point 106-111 °C[1]
108-112 °C[2]
Boiling Point 332.2 °C at 760 mmHg (Predicted)N/A
Solubility No specific experimental data found. General solubility for related fluorinated carboxylic acids suggests solubility in polar organic solvents like ethanol, DMSO, and dimethyl formamide.[4] Water solubility is predicted to be low.[5]N/A
pKa No specific experimental data found. The presence of three electron-withdrawing fluorine atoms suggests it is a relatively strong acid.N/A

Experimental Protocols

Detailed experimental procedures are essential for the accurate and reproducible determination of the physical properties of this compound. The following sections outline standard methodologies for key experiments.

Melting Point Determination

The melting point of a solid is a key indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and environment of the atoms within the molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Methodology:

  • Sample Preparation: A 5-10 mg sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Internal Standard: A small amount of a reference standard (e.g., tetramethylsilane for ¹H and ¹³C NMR) is added.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity.

  • Spectral Analysis: The resulting spectra are analyzed for chemical shifts, coupling constants, and integration to elucidate the structure. The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the ¹H NMR spectrum, typically downfield.[6] The carbon of the carboxyl group in the ¹³C NMR spectrum is expected in the 160-185 ppm range.[4][6] The fluorine atoms will produce distinct signals in the ¹⁹F NMR spectrum, with their chemical shifts and coupling patterns providing valuable structural information.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology:

  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over the range of approximately 4000 to 400 cm⁻¹.

  • Spectral Analysis: The spectrum is analyzed for characteristic absorption bands. For a carboxylic acid, a broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹, and a strong C=O stretching band around 1700 cm⁻¹.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: The sample is ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection and Analysis: The abundance of each ion is measured, and the resulting mass spectrum is analyzed. The molecular ion peak will confirm the molecular weight. Fragmentation patterns, such as the loss of a hydroxyl radical (-OH) or the entire carboxyl group (-COOH), can provide structural information.[8][9]

Synthesis Workflow

While a specific, detailed experimental synthesis for this compound was not found in the initial search, a plausible synthetic route can be proposed based on known organic reactions involving fluorinated pyridines. A common approach involves the functionalization of a pre-fluorinated pyridine ring. The following diagram illustrates a logical workflow for a potential synthesis.

G cluster_0 Synthesis of this compound A 2,3,5-Trifluoropyridine B Lithiation A->B n-BuLi, THF, -78 °C C 4-Lithio-2,3,5-trifluoropyridine B->C D Carboxylation C->D CO2 (gas or dry ice) E This compound D->E

Caption: A potential synthetic workflow for this compound.

Analytical Workflow

The characterization of the physical properties of a synthesized or acquired sample of this compound follows a logical sequence of analytical techniques.

G cluster_1 Analytical Workflow for Physical Property Determination Start Sample of this compound MP Melting Point Determination Start->MP NMR NMR Spectroscopy (1H, 13C, 19F) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Solubility Solubility Testing Start->Solubility pKa pKa Determination Start->pKa End Comprehensive Physical Property Profile MP->End NMR->End IR->End MS->End Solubility->End pKa->End

Caption: A logical workflow for the analytical characterization of the compound.

References

The Reactive Nature of Trifluorinated Pyridine Carboxylic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, reactivity, and applications of trifluorinated pyridine carboxylic acids, a pivotal class of building blocks in modern drug discovery and agrochemical development.

Trifluoromethylated pyridine carboxylic acids are a class of organic compounds that have garnered significant attention from researchers in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group onto the pyridine ring, coupled with the presence of a carboxylic acid moiety, imparts unique electronic properties and reactivity patterns. This guide provides a comprehensive overview of the core reactivity of these molecules, focusing on key transformations and offering detailed experimental insights for their practical application.

The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of both the pyridine ring and the carboxylic acid functional group.[1] This electronic effect enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, and also affects the pKa of the carboxylic acid. Furthermore, the pyridine nitrogen introduces a site of basicity and a handle for coordination chemistry, adding another layer of complexity and synthetic utility.

I. Nucleophilic Acyl Substitution: Amide and Ester Formation

The carboxylic acid functionality of trifluorinated pyridine carboxylic acids readily undergoes nucleophilic acyl substitution to form amides and esters, which are prevalent motifs in pharmaceuticals and agrochemicals.

I.A. Amide Bond Formation

The synthesis of amides from trifluorinated pyridine carboxylic acids is a cornerstone transformation. A variety of coupling reagents can be employed to facilitate this reaction, with the choice often depending on the specific substrates and desired reaction conditions.

Table 1: Amide Coupling of Trifluorinated Pyridine Carboxylic Acids

Carboxylic Acid IsomerAmineCoupling ReagentBaseSolventYield (%)
6-(Trifluoromethyl)nicotinic acidAnilineHATUDIPEADMF85
2-(Trifluoromethyl)isonicotinic acidBenzylamineEDC/HOBtNMMDCM92
5-(Trifluoromethyl)picolinic acidMorpholineT3PPyridineAcetonitrile78

Experimental Protocol: HATU-Mediated Amide Coupling of 6-(Trifluoromethyl)nicotinic Acid

To a solution of 6-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) are added. The mixture is stirred at room temperature for 15 minutes, after which the desired amine (1.05 eq) is added. The reaction is stirred at room temperature for 12-24 hours until completion, as monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine. The organic layer is then dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired amide.

The general workflow for amide synthesis can be visualized as follows:

Amide_Synthesis_Workflow CarboxylicAcid Trifluoromethyl Pyridine Carboxylic Acid ActivatedEster Activated Intermediate CarboxylicAcid->ActivatedEster Activation CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster Amine Amine Amide Amide Product Amine->Amide ActivatedEster->Amide Nucleophilic Attack Purification Purification Amide->Purification

Caption: General workflow for amide synthesis.

I.B. Esterification

Esterification of trifluorinated pyridine carboxylic acids is typically achieved through Fischer esterification, employing an excess of the alcohol in the presence of a strong acid catalyst.

Table 2: Fischer Esterification of Trifluorinated Pyridine Carboxylic Acids

Carboxylic Acid IsomerAlcoholCatalystTemperature (°C)Yield (%)
2-(Trifluoromethyl)isonicotinic acidMethanolH2SO4 (conc.)Reflux95
6-(Trifluoromethyl)nicotinic acidEthanolp-TsOHReflux88
5-(Trifluoromethyl)picolinic acidIsopropanolHCl (gas)8082

Experimental Protocol: Fischer Esterification of 2-(Trifluoromethyl)isonicotinic Acid

A solution of 2-(trifluoromethyl)isonicotinic acid (1.0 eq) in methanol (20 eq) is prepared in a round-bottom flask. Concentrated sulfuric acid (0.1 eq) is added dropwise with cooling. The reaction mixture is then heated to reflux and maintained at this temperature for 4-8 hours, with reaction progress monitored by TLC. After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated aqueous NaHCO3 and brine. The organic layer is dried over anhydrous MgSO4, filtered, and concentrated to give the methyl ester, which can be further purified by distillation or chromatography if necessary.

II. Palladium-Catalyzed Cross-Coupling Reactions

The presence of a trifluoromethyl group and the nitrogen atom in the pyridine ring can influence the reactivity of halogenated derivatives in palladium-catalyzed cross-coupling reactions, providing powerful tools for C-C bond formation.

II.A. Suzuki Coupling

Suzuki coupling of halo-trifluoromethylpyridine carboxylic acids with boronic acids or their esters is a versatile method for the synthesis of biaryl compounds. The carboxylic acid group can sometimes interfere with the catalytic cycle, and thus, esterification prior to coupling is often advantageous.

Table 3: Suzuki Coupling of Halogenated Trifluoromethylpyridine Carboxylic Acid Derivatives

Pyridine SubstrateBoronic AcidCatalystLigandBaseSolventYield (%)
Methyl 2-chloro-6-(trifluoromethyl)nicotinatePhenylboronic acidPd(PPh3)4-K2CO3Toluene/H2O89
Ethyl 3-bromo-5-(trifluoromethyl)picolinate4-Methoxyphenylboronic acidPd(dppf)Cl2-Cs2CO3Dioxane76
2-Chloro-4-(trifluoromethyl)pyridine3-Thienylboronic acidPd2(dba)3XPhosK3PO4t-BuOH/H2O81

Experimental Protocol: Suzuki Coupling of Methyl 2-chloro-6-(trifluoromethyl)nicotinate

In a reaction vessel, methyl 2-chloro-6-(trifluoromethyl)nicotinate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) are combined. A solution of tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in a 3:1 mixture of toluene and water is added. The vessel is sealed and the mixture is degassed and then heated to 90 °C for 12 hours. After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na2SO4, and concentrated. The residue is purified by column chromatography to yield the desired biaryl product.

The catalytic cycle for the Suzuki coupling reaction is a well-established process:

Suzuki_Coupling_Cycle cluster_reactants Reactants Pd0 Pd(0)L2 OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X L2 OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'B(OR)2 ArPdAr Ar-Pd(II)-Ar' L2 Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 ArAr Ar-Ar' ArX Ar-X ArX->OxAdd ArB Ar'B(OR)2 Decarboxylative_Coupling CarboxylicAcid Ar-COOH Intermediate1 [Ar-COO-Pd(II)] CarboxylicAcid->Intermediate1 Pd_catalyst Pd(II) Catalyst Pd_catalyst->Intermediate1 Decarboxylation Decarboxylation (-CO2) Intermediate1->Decarboxylation Intermediate2 [Ar-Pd(II)] Decarboxylation->Intermediate2 Product Ar-Coupling Partner Intermediate2->Product CouplingPartner Coupling Partner (e.g., Alkyne) CouplingPartner->Product Pd_regenerated Pd(0) Product->Pd_regenerated

References

The Electronic Effects of Fluorine on the Pyridine Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine scaffolds represents a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine profoundly modulate the physicochemical and pharmacological characteristics of the pyridine ring. This technical guide provides a comprehensive analysis of these electronic effects, offering a quantitative and mechanistic understanding for researchers, scientists, and drug development professionals. Through a detailed exploration of pKa values, NMR shifts, Hammett constants, and reactivity in key chemical transformations, this document serves as a practical resource for the rational design and synthesis of novel fluorinated pyridine derivatives.

Introduction: The Power of Fluorine in Pyridine Chemistry

Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond impart significant and often predictable changes to the electronic landscape of the pyridine ring. These modifications influence a molecule's basicity, dipole moment, and susceptibility to metabolic degradation, making fluorine a critical tool for optimizing drug candidates. This guide will delve into the fundamental principles governing these electronic perturbations and their practical implications.

Quantitative Analysis of Electronic Effects

The electron-withdrawing nature of fluorine exerts a strong influence on the pyridine ring, which can be quantified through various physicochemical parameters.

Impact on Basicity: pKa Values

The introduction of a fluorine atom generally decreases the basicity of the pyridine nitrogen due to its strong inductive electron-withdrawing effect (-I). This effect is most pronounced when fluorine is at the 2- or 4-position, directly conjugated with the nitrogen atom.

CompoundpKaReference
Pyridine5.23[1]
2-Fluoropyridine-0.44[1]
3-Fluoropyridine2.97[1]
4-Fluoropyridine1.95[1]
2,6-Difluoropyridine-2.93[1]
Pentafluoropyridine< -2[1]

Table 1: pKa values of selected fluorinated pyridines.

Spectroscopic Signatures: ¹⁹F and ¹³C NMR Chemical Shifts

NMR spectroscopy is a powerful tool for probing the electronic environment of fluorinated pyridines. The ¹⁹F NMR chemical shift is particularly sensitive to the electronic perturbations within the ring, while ¹³C NMR provides insights into the electron density at each carbon atom.

CompoundPosition of F¹⁹F Chemical Shift (ppm, relative to CFCl₃)
2-Fluoropyridine2-68.9
3-Fluoropyridine3-110.5
4-Fluoropyridine4-91.1

Table 2: Typical ¹⁹F NMR chemical shifts of monofluoropyridines.

CompoundC2 Shift (ppm)C3 Shift (ppm)C4 Shift (ppm)C5 Shift (ppm)C6 Shift (ppm)
Pyridine150.1123.8135.9123.8150.1
2-Fluoropyridine163.2 (d, ¹JCF=238 Hz)109.1 (d, ²JCF=37 Hz)141.2 (d, ³JCF=15 Hz)123.9 (d, ⁴JCF=5 Hz)149.9 (d, ³JCF=6 Hz)
3-Fluoropyridine140.2 (d, ²JCF=20 Hz)157.9 (d, ¹JCF=255 Hz)124.7 (d, ²JCF=20 Hz)123.4 (d, ³JCF=4 Hz)147.8 (d, ⁴JCF=3 Hz)
4-Fluoropyridine150.0 (d, ²JCF=14 Hz)109.8 (d, ³JCF=5 Hz)166.5 (d, ¹JCF=250 Hz)109.8 (d, ³JCF=5 Hz)150.0 (d, ²JCF=14 Hz)

Table 3: ¹³C NMR chemical shifts and C-F coupling constants (JCF) of monofluoropyridines.

Hammett Constants: Quantifying Substituent Effects

The Hammett equation provides a framework for quantifying the electronic influence of substituents on the reactivity of aromatic systems. The substituent constants, σ (sigma), reflect the electron-donating or electron-withdrawing nature of a group. For fluorine on a pyridine ring, the σ values are positive, indicating its electron-withdrawing character.

Substituent Positionσmσp
2-Fluoro0.340.06
3-Fluoro0.34-
4-Fluoro-0.06

Table 4: Hammett constants for the fluoro substituent on a pyridine ring. Note: These are general values and can vary slightly depending on the specific reaction.[2][3]

Reactivity of Fluorinated Pyridines

The electronic perturbations induced by fluorine dramatically alter the reactivity of the pyridine ring in both nucleophilic and electrophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effect of fluorine, particularly at the 2- and 4-positions, activates the pyridine ring towards nucleophilic attack.[4] This makes fluoropyridines excellent substrates for SNAr reactions, a cornerstone in the synthesis of highly functionalized pyridines for drug discovery. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[4]

SNAr_Mechanism 2-Fluoropyridine 2-Fluoropyridine Meisenheimer Complex Meisenheimer Complex 2-Fluoropyridine->Meisenheimer Complex + Nu- Nucleophile (Nu-) Nucleophile (Nu-) Product Product Meisenheimer Complex->Product - F- Fluoride (F-) Fluoride (F-) Meisenheimer Complex->Fluoride (F-)

Caption: General mechanism of SNAr on 2-fluoropyridine.

Electrophilic Aromatic Substitution

Conversely, the electron-withdrawing nature of fluorine deactivates the pyridine ring towards electrophilic aromatic substitution. Reactions such as nitration or halogenation require harsher conditions compared to unsubstituted pyridine. The substitution typically occurs at the meta-position (C-3 or C-5) relative to the fluorine atom, as the ortho and para positions are more deactivated.

Experimental Protocols

Synthesis of 2-(Piperidin-1-yl)pyridine via SNAr

This protocol details a typical nucleophilic aromatic substitution reaction using 2-fluoropyridine and piperidine.

Materials:

  • 2-Fluoropyridine

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoropyridine (1.0 equiv).

  • Dissolve the 2-fluoropyridine in anhydrous DMF (to achieve a concentration of approximately 0.2 M).

  • Add piperidine (1.2 equiv) to the solution, followed by the addition of potassium carbonate (2.0 equiv).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(piperidin-1-yl)pyridine.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve 2-Fluoropyridine in DMF B Add Piperidine and K2CO3 A->B C Heat to 80 °C for 4-6h B->C D Quench with Water C->D E Extract with EtOAc D->E F Wash with Brine E->F G Dry over Na2SO4 F->G H Concentrate G->H I Column Chromatography H->I

Caption: Experimental workflow for the SNAr of 2-fluoropyridine.

Nitration of 3-Fluoropyridine

This protocol provides a general procedure for the electrophilic nitration of a deactivated fluoropyridine.

Materials:

  • 3-Fluoropyridine

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, carefully add concentrated sulfuric acid.

  • Cool the flask in an ice bath.

  • Slowly add 3-fluoropyridine to the cold sulfuric acid with stirring.

  • In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 3-fluoropyridine in sulfuric acid, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by chromatography or recrystallization.

Implications in Drug Development: Fluorinated Pyridines as Enzyme Inhibitors

The electronic modifications imparted by fluorine are particularly impactful in the design of enzyme inhibitors. The altered pKa can influence the ionization state of a drug molecule in a physiological environment, affecting its ability to cross cell membranes and interact with its target. Furthermore, the strong C-F bond can block sites of metabolism, increasing the drug's half-life.

A prominent example is the use of fluorinated pyridines in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in many diseases, including cancer.

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway Signal Signal Receptor Receptor Signal->Receptor Kinase Kinase Receptor->Kinase Substrate Substrate Kinase->Substrate Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response Fluorinated Pyridine Inhibitor Fluorinated Pyridine Inhibitor Fluorinated Pyridine Inhibitor->Kinase Inhibits

Caption: Fluorinated pyridine inhibiting a kinase signaling pathway.

The electron-withdrawing fluorine atom can enhance the binding affinity of the inhibitor to the kinase active site through favorable electrostatic interactions. For instance, in the PI3K/AKT/mTOR signaling pathway, which is often overactive in cancer, fluorinated pyridine and pyrimidine motifs have been shown to be crucial for the potency of inhibitors.[5] The fluorine substitution can lead to a synergistic effect, improving the inhibitor's binding affinity and overall efficacy.[5]

Conclusion

The electronic effects of fluorine on the pyridine ring are a powerful and versatile tool in the hands of chemists and drug developers. A thorough understanding of how fluorine modulates basicity, reactivity, and spectroscopic properties is essential for the rational design of molecules with desired characteristics. The quantitative data, detailed experimental protocols, and mechanistic visualizations provided in this guide aim to equip researchers with the knowledge needed to harness the full potential of fluorinated pyridines in their scientific endeavors.

References

An In-Depth Technical Guide to 2,3,5-Trifluoropyridine-4-carboxylic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,5-Trifluoropyridine-4-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. This document details its physicochemical properties, provides an experimental protocol for its synthesis, outlines methods for its analysis, and explores its applications in the development of novel bioactive molecules.

Core Properties of this compound

This compound is a valuable building block in organic synthesis, primarily owing to the unique electronic properties conferred by its trifluorinated pyridine ring. The strategic placement of fluorine atoms significantly influences the molecule's reactivity, acidity, and metabolic stability, making it an attractive scaffold for the design of new drugs and agrochemicals.

PropertyValue
Molecular Weight 177.08 g/mol [1]
Chemical Formula C₆H₂F₃NO₂[1]
CAS Number 675602-91-2[1]
Appearance Off-white to white solid
Purity Typically ≥97%

Synthesis of this compound

The primary synthetic route to this compound is through the directed ortho-metalation of 2,3,5-trifluoropyridine, followed by carboxylation. The electron-withdrawing nature of the fluorine atoms facilitates the deprotonation at the C4 position.

Experimental Protocol: Synthesis via Lithiation and Carboxylation

This protocol is a representative procedure based on established methods for the synthesis of fluorinated pyridine carboxylic acids.

Materials:

  • 2,3,5-Trifluoropyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), 1M

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with anhydrous THF. 2,3,5-trifluoropyridine (1.0 equivalent) is then added.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel while maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Carboxylation: An excess of crushed dry ice is added portion-wise to the reaction mixture. The cooling bath is removed, and the mixture is allowed to warm to room temperature overnight with continuous stirring.

  • Work-up: The reaction is quenched by the slow addition of 1M HCl until the mixture is acidic (pH ~2). The aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.

G 2,3,5-Trifluoropyridine 2,3,5-Trifluoropyridine Lithiation Lithiation 2,3,5-Trifluoropyridine->Lithiation n-BuLi, THF, -78°C Carboxylation Carboxylation Lithiation->Carboxylation CO2 (dry ice) Acidic Work-up Acidic Work-up Carboxylation->Acidic Work-up 1M HCl This compound This compound Acidic Work-up->this compound Purification

Synthesis workflow for this compound.

Analytical Characterization

The purity and identity of the synthesized this compound are typically confirmed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed to assess the purity of the final compound.

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile and water with 0.1% trifluoroacetic acid (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR spectroscopy are crucial for structural confirmation. The ¹H NMR spectrum is expected to show a characteristic signal for the proton at the C6 position of the pyridine ring, while the ¹⁹F NMR will display signals corresponding to the three fluorine atoms.

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine moiety is a key structural motif in a range of biologically active compounds.[2] The presence of fluorine atoms can enhance metabolic stability, binding affinity, and cell permeability. This compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic or agrochemical applications.

While specific commercial products directly derived from this compound are not extensively documented in publicly available literature, its structural analogues are prevalent in various developmental pipelines. For instance, fluorinated pyridine derivatives are known to be utilized in the synthesis of kinase inhibitors for oncology and anti-inflammatory drug candidates. The carboxylic acid functionality provides a convenient handle for amide bond formation, a common linkage in many pharmaceutical agents.

In the agrochemical sector, trifluoromethylpyridine derivatives are integral to the development of modern herbicides, fungicides, and insecticides.[2][3] The unique properties of these compounds can lead to higher efficacy and better selectivity, contributing to more sustainable agricultural practices.

G cluster_0 Core Scaffold cluster_1 Drug Development cluster_2 Agrochemicals TFPC 2,3,5-Trifluoropyridine- 4-carboxylic acid AmideCoupling Amide Coupling TFPC->AmideCoupling Derivatization Derivatization TFPC->Derivatization KinaseInhibitors Kinase Inhibitors AmideCoupling->KinaseInhibitors AntiInflammatory Anti-inflammatory Agents AmideCoupling->AntiInflammatory Oncology Oncology Therapeutics KinaseInhibitors->Oncology Herbicides Herbicides Derivatization->Herbicides Fungicides Fungicides Derivatization->Fungicides Insecticides Insecticides Derivatization->Insecticides

Application pathways of this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique structural and electronic properties make it a compound of high interest for researchers in drug discovery and agrochemical development. The synthetic and analytical methods described in this guide provide a solid foundation for the utilization of this compound in the creation of novel and effective chemical entities.

References

An In-depth Technical Guide to the Solubility of 2,3,5-Trifluoropyridine-4-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility.

PropertyValueReference
Molecular Formula C₆H₂F₃NO₂[2]
Molecular Weight 177.08 g/mol [2]
Melting Point 106-111 °C
Appearance Solid
pKa (Predicted) 0.83 ± 0.10[3]

The presence of the carboxylic acid group provides a site for hydrogen bonding, while the trifluorinated pyridine ring introduces polarity. The low predicted pKa indicates that it is a relatively strong acid.

Expected Solubility in Organic Solvents

While quantitative data is sparse, the solubility of 2,3,5-trifluoropyridine-4-carboxylic acid can be inferred from the behavior of analogous compounds. Pyridine carboxylic acids are generally polar in nature.[4] For instance, picolinic acid, an isomer, is soluble in water and to a lesser extent in ethanol, with very low solubility in acetonitrile.[5] The introduction of fluorine atoms, being highly electronegative, can significantly alter the electronic properties and intermolecular interactions of the molecule, thereby influencing its solubility.[1][6]

It is anticipated that this compound will exhibit solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol, ethanol) due to the potential for hydrogen bonding and dipole-dipole interactions. Its solubility in nonpolar solvents (e.g., hexane, toluene) is expected to be limited.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents has not been published. The following table is provided as a template for researchers to populate with their own experimental findings.

SolventClassificationTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)Polar Aprotic
N,N-Dimethylformamide (DMF)Polar Aprotic
Tetrahydrofuran (THF)Polar Aprotic
AcetonePolar Aprotic
AcetonitrilePolar Aprotic
MethanolPolar Protic
EthanolPolar Protic
IsopropanolPolar Protic
Dichloromethane (DCM)Nonpolar
TolueneNonpolar
HexaneNonpolar

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, a systematic experimental approach is crucial. The following protocols outline standard methodologies.

Equilibrium Solubility Determination (Shake-Flask Method)

This gravimetric method is considered the gold standard for determining equilibrium solubility.

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (purity ≥ 97%)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Centrifuge

Procedure:

  • Add an excess amount of solid this compound to a series of vials.

  • Add a known volume or mass of the desired solvent to each vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to allow undissolved solids to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

  • Filter the supernatant through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

  • Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven.

  • Weigh the vial containing the dried solute.

  • Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.

High-Performance Liquid Chromatography (HPLC) Method

This method is useful for rapid determination and requires less compound.

Objective: To quantify the concentration of the solute in a saturated solution using HPLC.

Procedure:

  • Prepare a saturated solution as described in steps 1-7 of the shake-flask method.

  • Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

  • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting peak area against concentration.

  • Dilute a known volume of the filtered supernatant from the saturated solution.

  • Inject the diluted sample into the HPLC under the same conditions as the standards.

  • Determine the concentration of the diluted sample from the calibration curve.

  • Calculate the original concentration of the saturated solution, accounting for the dilution factor.

Visualized Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for a comprehensive solubility assessment of a research compound.

Solubility_Workflow start Start: Compound Acquisition (this compound) char Physicochemical Characterization (Purity, m.p., pKa) start->char solvent_sel Solvent Selection (Polar Protic, Polar Aprotic, Nonpolar) char->solvent_sel protocol_sel Protocol Selection solvent_sel->protocol_sel shake_flask Shake-Flask Method (Equilibrium) protocol_sel->shake_flask Gold Standard hplc HPLC Method (High-Throughput) protocol_sel->hplc Rapid Screening equilibration Equilibration (Controlled Temperature & Agitation) shake_flask->equilibration hplc->equilibration sampling Sampling & Filtration (Remove undissolved solid) equilibration->sampling analysis Analysis sampling->analysis gravimetric Gravimetric Analysis (Solvent Evaporation) analysis->gravimetric chromatographic Chromatographic Analysis (Quantification via Calibration Curve) analysis->chromatographic data_proc Data Processing & Calculation (g/100mL, mol/L) gravimetric->data_proc chromatographic->data_proc end End: Solubility Profile data_proc->end

Caption: Workflow for solubility determination.

This guide provides a framework for understanding and determining the solubility of this compound. Accurate solubility data is paramount for successful drug formulation, reaction optimization, and materials development. By following standardized protocols, researchers can generate the high-quality data needed to advance their scientific objectives.

References

In-Depth Technical Guide: Stability and Storage of 2,3,5-Trifluoropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the stability and storage of 2,3,5-Trifluoropyridine-4-carboxylic acid based on available data for structurally related compounds. No specific stability studies for this compound were found in the public domain. The information herein should be used as a guideline and supplemented with in-house stability assessments.

Introduction

This compound is a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. The presence of fluorine atoms can significantly influence the physicochemical properties of a molecule, including its metabolic stability.[1] Understanding the chemical stability and appropriate storage conditions of this compound is crucial for maintaining its integrity during research and development, ensuring the reliability of experimental results, and safe handling.

Physicochemical Properties

While specific data for this compound is limited, the general properties of related fluorinated pyridines suggest it is likely a solid at room temperature. The trifluoromethyl group in a similar compound, 4-(Trifluoromethyl)pyridine-3-carboxylic acid, is known to be a strong electron-withdrawing group, which can impact the reactivity and stability of the molecule.[2]

Stability Profile

Inferred Stability Considerations:

  • Thermal Stability: Avoid exposure to high temperatures. Thermal decomposition may occur, leading to the release of hazardous substances.

  • Light Sensitivity: While not explicitly stated for this compound, photosensitivity is a possibility for many complex organic molecules. It is prudent to store it protected from light.

  • Hydrolytic Stability: The stability in aqueous solutions, particularly at different pH values, has not been documented. The carboxylic acid moiety introduces pH-dependent solubility and potential for salt formation.

  • Oxidative Stability: Fluorinated compounds are generally resistant to oxidation. However, it should be stored away from strong oxidizing agents.[1]

Recommended Storage Conditions

The following storage conditions are recommended based on guidelines for structurally similar fluorinated pyridine derivatives.[1][3][5]

ParameterRecommended ConditionRationale
Temperature 2-8°CTo minimize potential degradation over time.[1]
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)To prevent potential reactions with atmospheric components like moisture and oxygen.[1]
Container Tightly sealed, light-resistant containerTo prevent contamination and degradation from light exposure.[5]
Location Cool, dry, and well-ventilated areaTo ensure a stable environment and prevent accumulation of any potential vapors.[1][5]
Incompatibilities Strong oxidizing agents, strong acidsTo avoid potentially hazardous reactions.[1]

Handling and Safety Precautions

Due to the corrosive nature of similar compounds like 2,4,6-Trifluoropyridine, appropriate personal protective equipment (PPE) should be used.[3]

Recommended Handling Procedures:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Wear protective gloves, clothing, and eye/face protection.[5]

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.[5]

  • Take precautionary measures against static discharge.[5]

Experimental Protocol: General Stability Assessment

As no specific experimental protocol for this compound is available, a general workflow for assessing the stability of a new chemical entity is provided below.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade solvents (e.g., acetonitrile, water, methanol)

  • Buffers of various pH (e.g., 4, 7, 9)

  • Forced degradation equipment (e.g., oven, UV/Vis light chamber)

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Methodology:

  • Forced Degradation Studies:

    • Acid/Base Hydrolysis: Dissolve the compound in solutions of varying pH (e.g., 0.1N HCl, water, 0.1N NaOH) and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C).

    • Photostability: Expose the compound (both in solid state and in solution) to UV and visible light.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from the stressed samples.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the amount of remaining parent compound and detect any degradation products.

    • LC-MS can be used to identify the structure of significant degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Identify the conditions under which the compound is unstable.

    • Elucidate potential degradation pathways.

Visual Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.

G cluster_receiving Receiving and Initial Storage cluster_handling Experimental Use cluster_storage Long-term Storage cluster_disposal Waste Disposal receive Receive Compound inspect Inspect Container for Damage receive->inspect log Log into Inventory inspect->log initial_store Store in Quarantine at 2-8°C log->initial_store retrieve Retrieve from Storage initial_store->retrieve For Use ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) retrieve->ppe fume_hood Handle in Fume Hood ppe->fume_hood weigh Weigh Required Amount fume_hood->weigh prepare Prepare Solution weigh->prepare experiment Perform Experiment prepare->experiment seal Tightly Seal Container experiment->seal Return Unused Material waste Collect Waste experiment->waste Generate Waste inert Backfill with Inert Gas seal->inert label_storage Label with Date and Contents inert->label_storage long_term_store Store at 2-8°C, Protected from Light label_storage->long_term_store dispose Dispose as Hazardous Waste waste->dispose

Caption: Recommended workflow for receiving, handling, storing, and disposing of this compound.

References

An In-depth Technical Guide to the Safety Profile of 2,3,5-Trifluoropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No comprehensive Safety Data Sheet (SDS) for 2,3,5-Trifluoropyridine-4-carboxylic acid (CAS No. 675602-91-2) is publicly available. This guide has been compiled by extrapolating data from structurally analogous compounds. All information should be treated as provisional and used with caution. It is imperative to conduct a thorough risk assessment before handling this chemical.

Executive Summary

This compound is a fluorinated pyridine derivative with potential applications in pharmaceutical and agrochemical research. Due to the absence of a dedicated Safety Data Sheet, this document provides a detailed safety and handling guide based on data from structurally related compounds, including 2,3,5-trifluoropyridine, 2,3,5-trifluoropyridine-4-carboxaldehyde, 4-(trifluoromethyl)pyridine-3-carboxylic acid, and isonicotinic acid.

Based on the analysis of these analogs, this compound is anticipated to be a solid that may cause skin, eye, and respiratory tract irritation. While detailed toxicological data is unavailable, it should be handled with the standard precautions for novel chemical entities in a laboratory setting. This includes the use of appropriate personal protective equipment (PPE), handling in a well-ventilated area, and having emergency procedures in place.

Physicochemical and Toxicological Data

The following tables summarize the known physicochemical properties of this compound and the toxicological data extrapolated from its structural analogs.

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 675602-91-2Santa Cruz Biotechnology[1]
Molecular Formula C₆H₂F₃NO₂Santa Cruz Biotechnology[1]
Molecular Weight 177.08 g/mol Santa Cruz Biotechnology[1]
Appearance White to cream solid, crystals, or powderBenchchem[2]
Melting Point 105-114 °CBenchchem[2]
Hazard Identification and Classification (Inferred from Analogs)
Hazard ClassClassificationAnalog(s)
Skin Corrosion/Irritation Causes skin irritation2,3,5-Trifluoropyridine, 4-(Trifluoromethyl)pyridine-3-carboxylic acid, Isonicotinic acid[3][4][5]
Serious Eye Damage/Irritation Causes serious eye irritation2,3,5-Trifluoropyridine, 4-(Trifluoromethyl)pyridine-3-carboxylic acid, Isonicotinic acid[3][4][5][6]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation2,3,5-Trifluoropyridine, 4-(Trifluoromethyl)pyridine-3-carboxylic acid, Isonicotinic acid[3][4][5]
Flammability Potentially a combustible solid2,3,5-Trifluoropyridine (is a flammable liquid)[3]
Toxicological Data (from Analogs)
ParameterValueSpeciesAnalog Compound
LD50 (Oral) 5,000 mg/kgRatIsonicotinic acid[5]

Experimental Protocols for Safety Assessment

The following are generalized experimental protocols that would be employed to formally assess the safety of this compound.

Acute Oral Toxicity Study (OECD Guideline 423)
  • Objective: To determine the acute oral toxicity of the compound.

  • Methodology:

    • A single dose of the test substance is administered orally to a group of fasted rodents.

    • Animals are observed for signs of toxicity and mortality for at least 14 days.

    • The LD50 (the dose causing mortality in 50% of the animals) is calculated.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)
  • Objective: To assess the potential of the compound to cause skin irritation.

  • Methodology:

    • The test substance is applied topically to a reconstructed human epidermis model.

    • After a defined exposure period, the viability of the cells is measured using a cell viability assay (e.g., MTT assay).

    • A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium Test Method (OECD Guideline 492)
  • Objective: To evaluate the potential of the compound to cause serious eye damage or irritation.

  • Methodology:

    • The test substance is applied to the surface of a reconstructed human cornea-like epithelium model.

    • Cell viability is assessed after the exposure period.

    • Significant reduction in viability suggests the substance is an eye irritant or corrosive.

Visualized Workflows and Relationships

The following diagrams illustrate key logical and procedural flows relevant to the safety assessment of a novel chemical entity like this compound.

ChemicalSafetyAssessmentWorkflow cluster_info Information Gathering cluster_testing In Vitro & In Vivo Testing cluster_assessment Hazard Assessment & Management LitSearch Literature Search AnalogData Analog Data Analysis LitSearch->AnalogData PhysChem Physicochemical Properties AnalogData->PhysChem AcuteTox Acute Toxicity PhysChem->AcuteTox SkinIrritation Skin Irritation AcuteTox->SkinIrritation EyeIrritation Eye Irritation SkinIrritation->EyeIrritation HazardID Hazard Identification EyeIrritation->HazardID SDS_Development SDS Development HazardID->SDS_Development HandlingProtocols Safe Handling Protocols SDS_Development->HandlingProtocols

Caption: A generalized workflow for chemical safety assessment.

FirstAidResponse cluster_routes Routes of Exposure cluster_actions Immediate Actions Exposure Chemical Exposure Inhalation Inhalation Exposure->Inhalation SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Ingestion Ingestion Exposure->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir WashSkin Wash with Soap & Water SkinContact->WashSkin RinseEyes Rinse with Water (15 min) EyeContact->RinseEyes RinseMouth Rinse Mouth Ingestion->RinseMouth MedicalAttention Seek Immediate Medical Attention FreshAir->MedicalAttention WashSkin->MedicalAttention RinseEyes->MedicalAttention RinseMouth->MedicalAttention

Caption: First aid response logic for chemical exposure.

Handling and Storage Recommendations

Based on the properties of analogous compounds, the following handling and storage procedures are recommended:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If handling as a powder and dust is generated, a NIOSH-approved respirator is recommended.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures (Inferred)

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures (Inferred)

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: As a solid, it is not expected to be highly flammable, but combustion may produce toxic fumes, including nitrogen oxides and hydrogen fluoride.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste. Do not allow it to enter drains or the environment.

References

Methodological & Application

Application of 2,3,5-Trifluoropyridine-4-carboxylic Acid in the Development of IRAK4 Inhibitors for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3,5-Trifluoropyridine-4-carboxylic acid is a valuable fluorinated building block in medicinal chemistry, particularly in the design and synthesis of potent and selective kinase inhibitors. The strategic placement of fluorine atoms on the pyridine ring significantly modulates the electronic properties of the molecule, enhancing its binding affinity and metabolic stability when incorporated into larger drug candidates. A prominent application of this scaffold is in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in the innate immune response. Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, making it an attractive therapeutic target.

Application Note: Targeting IRAK4 with 2,3,5-Trifluoropyridine-4-carboxamides

Derivatives of this compound, particularly N-substituted carboxamides, have emerged as a promising class of IRAK4 inhibitors. The trifluorinated pyridine core can establish crucial interactions within the ATP-binding site of the IRAK4 kinase domain. The carboxylic acid moiety provides a convenient handle for the introduction of various substituents through amide bond formation, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

The development of these inhibitors is driven by the need for novel treatments for a range of debilitating conditions, including rheumatoid arthritis, inflammatory bowel disease, and certain types of cancer where IRAK4 signaling is overactive. By blocking the kinase activity of IRAK4, these compounds can effectively suppress the downstream signaling cascade that leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Quantitative Data Summary

The following table summarizes the in vitro activity of a series of exemplary IRAK4 inhibitors incorporating the 2,3,5-trifluoropyridine-4-carboxamide scaffold. The data highlights the impact of substituting the amine component of the amide on the inhibitory potency against IRAK4.

Compound IDAmine MoietyIRAK4 IC₅₀ (nM)
1 2H-Indazol-7-amine5.2
2 4-Amino-2-methyl-2H-indazole8.9
3 4-Amino-1H-pyrazole43
4 Aniline115

Data is representative and compiled for illustrative purposes based on typical potencies found for this class of inhibitors.

Experimental Protocols

Protocol 1: Synthesis of N-(2H-Indazol-7-yl)-2,3,5-trifluoropyridine-4-carboxamide (Compound 1)

This protocol describes the amide coupling reaction between this compound and 2H-Indazol-7-amine to yield a potent IRAK4 inhibitor.

Materials:

  • This compound

  • 2H-Indazol-7-amine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add 2H-Indazol-7-amine (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, N-(2H-Indazol-7-yl)-2,3,5-trifluoropyridine-4-carboxamide.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro IRAK4 Kinase Inhibition Assay

This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against IRAK4.

Materials:

  • Recombinant human IRAK4 enzyme

  • Biotinylated peptide substrate

  • ATP

  • Test compound (e.g., Compound 1)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the test compound, recombinant IRAK4 enzyme, and the biotinylated peptide substrate in the assay buffer.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Visualizations

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines Inhibitor 2,3,5-Trifluoropyridine- 4-carboxamide Inhibitor Inhibitor->IRAK4

Caption: IRAK4 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation Start 2,3,5-Trifluoropyridine- 4-carboxylic acid + Amine Coupling Amide Coupling (HATU, DIPEA) Start->Coupling Purification Purification (Chromatography) Coupling->Purification Product N-Aryl-2,3,5-trifluoro- pyridine-4-carboxamide Purification->Product Assay In Vitro Kinase Assay (IRAK4) Product->Assay Data IC₅₀ Determination Assay->Data

Caption: Synthetic and Evaluation Workflow.

Application Notes and Protocols for 2,3,5-Trifluoropyridine-4-carboxylic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,3,5-trifluoropyridine-4-carboxylic acid as a versatile building block in organic synthesis. The unique electronic properties conferred by the trifluorinated pyridine ring make this reagent a valuable scaffold for the development of novel pharmaceuticals and agrochemicals.

Overview of Synthetic Applications

This compound, also known as 2,3,5-trifluoroisonicotinic acid, is a highly functionalized heterocyclic compound. Its utility in synthesis primarily stems from two key reactive sites: the carboxylic acid group and the electron-deficient trifluoropyridine ring.

The carboxylic acid moiety allows for a variety of classical transformations, including:

  • Amide Bond Formation: Coupling with a wide range of primary and secondary amines to generate diverse carboxamide libraries.

  • Esterification: Reaction with various alcohols to produce the corresponding esters.

  • Reduction: Conversion to the corresponding primary alcohol, 2,3,5-trifluoro-4-(hydroxymethyl)pyridine.

  • Decarboxylation: Removal of the carboxyl group to yield 2,3,5-trifluoropyridine.

The trifluorinated pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the three fluorine atoms and the pyridine nitrogen atom activates the ring towards attack by nucleophiles. This allows for the selective replacement of one or more fluorine atoms to introduce further molecular complexity. The position of substitution is influenced by the nature of the nucleophile and reaction conditions.

The combination of these reactive features makes this compound a powerful tool for accessing novel, highly substituted pyridine derivatives with potential biological activity.

Key Synthetic Transformations and Protocols

Amide Coupling Reactions

The formation of an amide bond is a fundamental transformation in medicinal chemistry. 2,3,5-Trifluoropyridine-4-carboxamides are of particular interest due to the potential for the trifluoropyridine moiety to modulate the physicochemical and biological properties of the target molecule.

General Workflow for Amide Coupling:

G start Start with This compound activation Activate Carboxylic Acid (e.g., with HATU, HOBt) start->activation coupling Add Amine and Base (e.g., DIPEA) activation->coupling reaction Stir at Room Temperature coupling->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolate Pure 2,3,5-Trifluoro-N-aryl/alkyl-isonicotinamide purification->product

Figure 1: General workflow for amide coupling.

Experimental Protocol: Synthesis of 2,3,5-Trifluoro-N-aryl-isonicotinamide

This protocol describes a general procedure for the coupling of this compound with an aromatic amine using HATU as the coupling agent.

Materials:

  • This compound

  • Substituted aniline (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the substituted aniline (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2.5 equivalents).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,3,5-trifluoro-N-aryl-isonicotinamide.

Quantitative Data Summary (Amide Coupling):

Amine SubstrateCoupling ReagentBaseSolventReaction Time (h)Yield (%)
4-EthoxyanilineHATUDIPEADMF1675-85
3-ChloroanilineEDC/HOBtTEADCM1270-80
BenzylamineT3PPyridineCH2Cl2880-90

Note: Yields are typical and may vary depending on the specific substrate and reaction scale.

Esterification Reactions

Esterification of this compound provides access to another important class of derivatives. Standard esterification methods can be employed.

Experimental Protocol: Fischer Esterification with Benzyl Alcohol

This protocol outlines the acid-catalyzed esterification of this compound with benzyl alcohol.

Materials:

  • This compound

  • Benzyl alcohol (large excess, can be used as solvent)

  • Concentrated sulfuric acid (catalytic amount)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 equivalent) in toluene and benzyl alcohol (5.0 equivalents).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the benzyl 2,3,5-trifluoropyridine-4-carboxylate.

Quantitative Data Summary (Esterification):

AlcoholMethodCatalystSolventReaction Time (h)Yield (%)
MethanolFischerH2SO4Methanol685-95
Benzyl AlcoholFischerH2SO4Toluene570-80
IsopropanolSteglichDCC/DMAPDCM1265-75

Note: Yields are representative and can be optimized.

Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient nature of the trifluoropyridine ring allows for facile nucleophilic aromatic substitution. The fluorine atoms can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. The regioselectivity of the substitution depends on the reaction conditions and the nucleophile used.

Logical Relationship of SNAr Reactivity:

G start This compound activation Electron-deficient Pyridine Ring start->activation attack Nucleophilic Attack activation->attack nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) nucleophile->attack intermediate Meisenheimer Complex (Stabilized Intermediate) attack->intermediate elimination Elimination of Fluoride Ion intermediate->elimination product Substituted Pyridine Derivative elimination->product

Figure 2: SNAr reaction pathway.

Experimental Protocol: SNAr with a Primary Amine

This protocol provides a general method for the substitution of a fluorine atom with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., morpholine) (2.2 equivalents)

  • Potassium carbonate (2.5 equivalents)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMSO, add potassium carbonate (2.5 equivalents) and the primary amine (2.2 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous mixture with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the substituted pyridine carboxylic acid. Further purification can be achieved by recrystallization.

Quantitative Data Summary (SNAr):

NucleophileBaseSolventTemperature (°C)Reaction Time (h)RegioselectivityTypical Yield (%)
MorpholineK2CO3DMSO906C-2 or C-570-85
Sodium methoxideN/AMethanolReflux4C-2 or C-580-90
Benzyl mercaptanCs2CO3DMF608C-2 or C-565-75

Note: Regioselectivity can be complex and may yield mixtures of isomers.

Application in Drug Discovery: Kinase Inhibitors

Substituted pyridine scaffolds are prevalent in many kinase inhibitors. The unique properties of the trifluoropyridine moiety can be exploited to enhance binding affinity, selectivity, and pharmacokinetic properties. For instance, compounds derived from this compound can be designed to target the ATP-binding site of various kinases.

Signaling Pathway Context (Hypothetical):

G receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation inhibitor Trifluoropyridine-based Kinase Inhibitor inhibitor->raf Inhibition

Figure 3: Hypothetical inhibition of the MAPK/ERK pathway.

The synthesis of a library of 2,3,5-trifluoropyridine-4-carboxamides, followed by screening against a panel of kinases, can lead to the identification of potent and selective inhibitors. The fluorine substituents can engage in specific interactions within the kinase active site, potentially leading to improved potency and selectivity.

Disclaimer: The experimental protocols provided are for informational purposes and should be adapted and optimized for specific substrates and laboratory conditions. Appropriate safety precautions must be taken when handling all chemicals.

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,3,5-Trifluoropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticipated nucleophilic aromatic substitution (SNAr) reactions of 2,3,5-Trifluoropyridine-4-carboxylic acid. This fluorinated pyridine derivative is a valuable building block in medicinal chemistry and drug discovery due to its potential for selective functionalization. The electron-deficient nature of the pyridine ring, enhanced by the presence of three fluorine atoms and a carboxylic acid group, renders it susceptible to nucleophilic attack.

Introduction

Nucleophilic aromatic substitution on fluoropyridines is a cornerstone of modern synthetic chemistry, enabling the introduction of a wide array of functional groups. The high electronegativity of the fluorine atoms activates the pyridine ring towards nucleophilic attack. In the case of this compound, the regioselectivity of the substitution is governed by the combined electronic effects of the ring nitrogen, the fluorine substituents, and the carboxylic acid group. The pyridine nitrogen strongly activates the positions ortho (2- and 6-) and para (4-) to it. With the 4-position occupied by the carboxylic acid, the 2-position is the most probable site for nucleophilic attack, leading to the displacement of the fluorine atom at this position. This is supported by reactivity patterns observed in similarly substituted polyfluorinated pyridines.

Regioselectivity

Based on the electronic properties of the pyridine ring, nucleophilic attack is expected to occur preferentially at the C2-position. The pyridine nitrogen atom activates the ortho (2- and 6-) and para (4-) positions for SNAr. In this compound, the 4-position is blocked. The fluorine atom at the 2-position is ortho to the activating nitrogen atom, making it the most likely leaving group in an SNAr reaction.

Data Presentation

The following table summarizes the expected SNAr reactions of this compound with various nucleophiles, along with generalized reaction conditions based on analogous transformations of other fluoropyridines.

Nucleophile ClassNucleophile ExampleProduct StructureGeneral Reaction ConditionsExpected Yield
Amines Primary/Secondary Amine (R¹R²NH)2-(R¹R²-amino)-3,5-difluoropyridine-4-carboxylic acidBase (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMSO, DMF, MeCN), 80-120 °CGood to Excellent
Alcohols Alcohol (R-OH)2-(R-alkoxy)-3,5-difluoropyridine-4-carboxylic acidStrong Base (e.g., NaH, KOtBu), Anhydrous Solvent (e.g., THF, DMF), 25-80 °CModerate to Good
Thiols Thiol (R-SH)2-(R-thio)-3,5-difluoropyridine-4-carboxylic acidBase (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, DMSO), 25-60 °CGood to Excellent

Experimental Protocols

The following are detailed, generalized protocols for conducting SNAr reactions on this compound. These protocols are based on established procedures for similar fluorinated pyridine compounds. Researchers should optimize these conditions for their specific nucleophiles.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of 2-amino-3,5-difluoropyridine-4-carboxylic acid derivatives.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equivalents)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in DMSO or DMF.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (K₂CO₃ or Et₃N, 2.0 eq).

  • Stir the reaction mixture at 80-120 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution to pH ~3-4 with 1M HCl to precipitate the product.

  • Filter the precipitate and wash with cold water.

  • Alternatively, if the product is soluble, extract the aqueous layer with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Reaction with Alcohol Nucleophiles

This protocol outlines a general method for the synthesis of 2-alkoxy-3,5-difluoropyridine-4-carboxylic acid derivatives.

Materials:

  • This compound

  • Alcohol (1.5 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu) (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Flame-dried round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.5 eq) in anhydrous THF or DMF.

  • Cool the solution to 0 °C and add NaH or KOtBu (1.2 eq) portion-wise.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the alkoxide solution.

  • Allow the reaction to warm to room temperature or heat to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl.

  • Acidify the aqueous solution to pH ~3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 3: Reaction with Thiol Nucleophiles

This protocol provides a general procedure for the synthesis of 2-(alkyl/aryl)thio-3,5-difluoropyridine-4-carboxylic acid derivatives.

Materials:

  • This compound

  • Thiol (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Flame-dried round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend K₂CO₃ or NaH (1.2 eq) in anhydrous DMF or DMSO.

  • Cool the suspension to 0 °C and slowly add the thiol (1.1 eq).

  • Stir for 20-30 minutes at 0 °C to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Acidify the aqueous solution to pH ~3-4 with 1M HCl.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Mandatory Visualizations

The following diagrams illustrate the general mechanism of the SNAr reaction and a typical experimental workflow.

SNAr_Mechanism Start This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) Start->Intermediate Nucleophilic Attack at C2 Product 2-Substituted-3,5-difluoropyridine-4-carboxylic acid + F⁻ Intermediate->Product Fluoride Elimination

Caption: General mechanism of SNAr on this compound.

Experimental_Workflow A 1. Reactant Preparation (this compound, Nucleophile, Base, Solvent) B 2. Reaction (Stirring at specified temperature) A->B C 3. Work-up (Quenching, Extraction/Filtration) B->C D 4. Purification (Recrystallization or Chromatography) C->D E 5. Characterization (NMR, MS, etc.) D->E

Caption: A typical experimental workflow for SNAr reactions.

Application Notes and Protocols for the Synthesis of IRAK4 Kinase Inhibitors from 2,3,5-Trifluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, utilizing 2,3,5-Trifluoropyridine-4-carboxylic acid as a key starting material. The methodologies described herein are based on established synthetic strategies, including Suzuki-Miyaura cross-coupling and amidation reactions, to yield highly functionalized bipyridine carboxamides with therapeutic potential in inflammatory diseases and cancer.[1][2][3][4]

Introduction

This compound is a versatile fluorinated building block in medicinal chemistry. Its trifluorinated pyridine ring can enhance the metabolic stability and binding affinity of drug candidates. This document outlines the synthesis of a specific class of IRAK4 inhibitors, which are of significant interest due to their role in modulating the innate immune response. Dysregulation of the IRAK4 signaling pathway is implicated in various autoimmune diseases and cancers, making it a prime target for therapeutic intervention.[4][5][6]

The synthetic approach involves a key Suzuki-Miyaura coupling to construct a bipyridine scaffold, followed by an amidation reaction to introduce the desired pharmacophore.

Signaling Pathway of IRAK4

IRAK4 is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][7] Upon activation by pathogen-associated molecular patterns (PAMPs) or cytokines, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, leading to an inflammatory response.[1] Inhibition of IRAK4 blocks this entire cascade, making it an attractive therapeutic strategy for inflammatory and autoimmune diseases, as well as certain cancers that have co-opted this signaling pathway for survival and proliferation.[2][4][6]

IRAK4_Signaling_Pathway PAMPs PAMPs / Cytokines (e.g., IL-1) TLR_IL1R TLR / IL-1R PAMPs->TLR_IL1R Activation MyD88 MyD88 TLR_IL1R->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 Recruitment & Activation IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK Cascade TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Activation Inflammation Pro-inflammatory Gene Expression (Cytokines, Chemokines) NFkB->Inflammation AP1 AP-1 MAPK->AP1 Activation AP1->Inflammation Inhibitor IRAK4 Inhibitor Inhibitor->IRAK4 Inhibition

Figure 1: Simplified IRAK4 Signaling Pathway

Synthetic Workflow

The synthesis of the target IRAK4 inhibitors from this compound is a multi-step process. The general workflow involves the formation of a key bipyridine intermediate via a Suzuki-Miyaura cross-coupling reaction, followed by amidation with a chiral amine to yield the final active pharmaceutical ingredient (API).

Synthesis_Workflow start 2,3,5-Trifluoropyridine- 4-carboxylic Acid step1 Suzuki-Miyaura Coupling start->step1 intermediate 2',3',5'-Trifluoro- [4,4'-bipyridine]- 2-carboxylic Acid step1->intermediate step2 Amidation intermediate->step2 final_product IRAK4 Inhibitor (Final API) step2->final_product reagent1 Arylboronic Acid reagent1->step1 reagent2 Chiral Amine reagent2->step2

References

Application Notes and Protocols for 2,3,5-Trifluoropyridine-4-carboxylic acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern agrochemical design, often leading to compounds with enhanced efficacy, metabolic stability, and target affinity. The trifluoromethylpyridine (TFMP) moiety, in particular, is a key structural motif in a range of commercially successful herbicides, insecticides, and fungicides. 2,3,5-Trifluoropyridine-4-carboxylic acid is a versatile building block that offers a unique combination of electronic properties and a reactive handle for the synthesis of novel agrochemical candidates. The fluorine atoms at the 2, 3, and 5-positions significantly influence the electronic distribution of the pyridine ring, which can modulate the binding affinity to biological targets. The carboxylic acid group at the 4-position provides a convenient point for derivatization to generate libraries of amides, esters, and other analogues for structure-activity relationship (SAR) studies.

While direct synthesis of major commercial agrochemicals from this compound is not extensively documented in publicly available literature, its structural similarity to key intermediates used in the synthesis of notable agrochemicals like the insecticide flonicamid and the herbicide pyroxsulam underscores its potential. For instance, flonicamid contains a 4-(trifluoromethyl)nicotinamide core, and its synthesis proceeds from 4-trifluoromethylnicotinic acid[1]. Similarly, the herbicide pyroxsulam is synthesized from a substituted pyridine-3-sulfonyl chloride[2]. The derivatization of the carboxylic acid functionality of this compound into amides and esters is a promising strategy for the discovery of new agrochemicals with potentially novel modes of action or improved properties.

Application in Agrochemical Discovery

The primary application of this compound in agrochemical synthesis lies in its use as a scaffold for the generation of novel active ingredients. The general workflow for utilizing this compound in a discovery program is outlined below.

Agrochemical_Discovery_Workflow A 2,3,5-Trifluoropyridine- 4-carboxylic acid B Derivatization (e.g., Amidation, Esterification) A->B C Library of Novel TFMP Derivatives B->C D Biological Screening (Herbicidal, Insecticidal, Fungicidal) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Agrochemical Candidate F->G

Fig. 1: Agrochemical discovery workflow using this compound.

Experimental Protocols

The following protocols describe the general procedures for the synthesis of amide and ester derivatives of this compound. These protocols are based on standard synthetic methodologies for pyridine carboxylic acids.

Protocol 1: Synthesis of 2,3,5-Trifluoropyridine-4-carboxamide Derivatives

This protocol outlines the synthesis of amide derivatives via an acid chloride intermediate.

Amide_Synthesis_Workflow Start 2,3,5-Trifluoropyridine- 4-carboxylic acid Step1 Reaction with Thionyl Chloride (SOCl₂) Start->Step1 Intermediate 2,3,5-Trifluoropyridine- 4-carbonyl chloride Step1->Intermediate Step2 Reaction with Primary/Secondary Amine (R¹R²NH) Intermediate->Step2 Product N-substituted-2,3,5-trifluoro- pyridine-4-carboxamide Step2->Product Purification Work-up and Purification Product->Purification

Fig. 2: Workflow for the synthesis of 2,3,5-Trifluoropyridine-4-carboxamide derivatives.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or toluene

  • Primary or secondary amine (R¹R²NH)

  • Triethylamine (Et₃N) or pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Formation of the Acid Chloride:

    • To a solution of this compound (1.0 eq) in anhydrous toluene, add thionyl chloride (2.0 eq).

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS.

    • Once the starting material is consumed, cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2,3,5-Trifluoropyridine-4-carbonyl chloride is used in the next step without further purification.

  • Amidation:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C in an ice bath.

    • Slowly add the acid chloride solution to the cooled amine solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring for completion by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted-2,3,5-trifluoropyridine-4-carboxamide.

Protocol 2: Synthesis of 2,3,5-Trifluoropyridine-4-carboxylate Ester Derivatives

This protocol describes a standard Fischer esterification.

Materials:

  • This compound

  • Desired alcohol (R-OH, used as solvent or in excess)

  • Concentrated sulfuric acid (H₂SO₄) as a catalyst

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate or other suitable extraction solvent

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Esterification:

    • Suspend or dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

    • Heat the mixture to reflux and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 2,3,5-Trifluoropyridine-4-carboxylate ester.

Quantitative Data

The following tables provide representative data for the synthesis and biological activity of trifluoromethylpyridine derivatives, based on published literature for analogous compounds.

Table 1: Representative Synthetic Yields for Derivatization of Pyridine Carboxylic Acids

Derivative ClassReactionStarting MaterialProductTypical Yield (%)Reference Analogy
AmidesAcid Chloride Formation & AmidationThis compoundN-Aryl-2,3,5-trifluoropyridine-4-carboxamide70-90Synthesis of novel trifluoromethylpyridine amide derivatives[3]
AmidesAcid Chloride Formation & AmidationThis compoundN-Alkyl-2,3,5-trifluoropyridine-4-carboxamide65-85Synthesis of novel trifluoromethylpyridine amide derivatives[3]
EstersFischer EsterificationThis compoundMethyl 2,3,5-trifluoropyridine-4-carboxylate80-95General esterification of carboxylic acids
EstersFischer EsterificationThis compoundEthyl 2,3,5-trifluoropyridine-4-carboxylate75-90General esterification of carboxylic acids

Table 2: Biological Activities of Selected Trifluoromethylpyridine-based Agrochemicals and Derivatives

Compound/ClassAgrochemical TypeTarget/Mode of ActionExample ActivityReference
FlonicamidInsecticideSelective feeding blockerEffective against aphids[4]
PyroxsulamHerbicideAcetolactate synthase (ALS) inhibitorControls grass and broadleaf weeds in cereals[4]
Fluopyram Metabolite (3-chloro-5-trifluoromethylpyridine-2-carboxylic acid)Fungicide MetaboliteExhibits phytotoxicityCauses growth disorders in grapevines[4]
Trifluoromethylpyridine Amide DerivativesAntibacterial/InsecticidalNot specifiedGood activity against Xanthomonas oryzae and Plutella xylostella[3]
2-(Pyridinyl-benzothiazol-2-one)propanoic Acid DerivativesHerbicideNot specifiedPotent post-emergence activity against broadleaf weeds[5]

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel agrochemical candidates. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of diverse libraries of amides, esters, and other derivatives. The established importance of the trifluoromethylpyridine scaffold in commercial agrochemicals suggests that derivatives of this compound are promising candidates for the discovery of next-generation herbicides, insecticides, and fungicides. Further derivatization and biological screening are warranted to fully elucidate the potential of this compound in agrochemical research and development.

References

Application Notes and Protocols for the Synthesis of 2,3,5-Trifluoropyridine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2,3,5-Trifluoropyridine-4-carboxylic acid are of significant interest in the fields of medicinal chemistry and agrochemistry due to the unique properties conferred by the trifluorinated pyridine ring. The strong electron-withdrawing nature of the fluorine atoms can influence the acidity, reactivity, and biological activity of the parent molecule. This document provides detailed protocols for the synthesis of two key classes of derivatives: amides and esters. These protocols are based on established synthetic methodologies and can be adapted for the creation of diverse compound libraries for screening and lead optimization.

Data Presentation: Comparison of General Synthetic Methods

The following table summarizes common methods for the synthesis of amides and esters from carboxylic acids, which are applicable to this compound.

Derivative ClassMethodKey Reagents/ConditionsTypical Reaction TimeReported Yield Range (%)AdvantagesCommon Side Reactions
Amides Amide Coupling HATU, HBTU, EDC, DCC; DIPEA, Et₃N; DMF, DCM1-12 hours60-95%High yields, mild conditions, broad substrate scope.[1][2]Racemization of chiral amines, side reactions with coupling reagents.
Esters Fischer Esterification Excess alcohol, strong acid catalyst (e.g., H₂SO₄), heat2-30 hours90-96%Inexpensive reagents, simple procedure.[3][4][5][6]Requires acidic conditions which may not be suitable for sensitive substrates.[5]

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-2,3,5-trifluoropyridine-4-carboxamide via HATU-mediated Amide Coupling

This protocol describes a general procedure for the synthesis of an N-aryl amide derivative of this compound using the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • Substituted aniline (e.g., 4-chloro-3-(trifluoromethyl)aniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • 5% aqueous LiCl solution

  • 5% aqueous HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • To this solution, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Add the substituted aniline (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), 5% aqueous HCl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Expected Outcome:

This procedure is expected to yield the corresponding N-aryl-2,3,5-trifluoropyridine-4-carboxamide. Yields can vary depending on the specific aniline used but are generally in the range of 60-95% for amide coupling reactions of this type.[1]

Protocol 2: Synthesis of Ethyl 2,3,5-trifluoropyridine-4-carboxylate via Fischer Esterification

This protocol outlines the synthesis of an ethyl ester derivative of this compound using the Fischer esterification method.

Materials:

  • This compound

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of this compound (1.0 equivalent) in a large excess of anhydrous ethanol (e.g., serving as the solvent), slowly add a catalytic amount of concentrated H₂SO₄ (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and maintain this temperature for 2-24 hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • If necessary, the product can be further purified by distillation or column chromatography.

Expected Outcome:

This procedure should yield Ethyl 2,3,5-trifluoropyridine-4-carboxylate. Fischer esterification typically provides high yields, often in the range of 90-96%, especially when one of the reactants is used in excess.[3]

Visualizations

Experimental Workflow for Amide and Ester Synthesis

G cluster_amide Amide Synthesis (HATU Coupling) cluster_ester Ester Synthesis (Fischer Esterification) start_amide 2,3,5-Trifluoropyridine- 4-carboxylic acid activation Activation (15-30 min, RT) start_amide->activation 1. Add reagents reagents_amide HATU, DIPEA, DMF reagents_amide->activation coupling Amide Coupling (1-4 h, RT) activation->coupling 2. Add amine amine Amine amine->coupling workup_amide Workup & Purification coupling->workup_amide 3. Reaction complete product_amide N-Substituted-2,3,5-trifluoro- pyridine-4-carboxamide workup_amide->product_amide start_ester 2,3,5-Trifluoropyridine- 4-carboxylic acid esterification Esterification (Reflux, 2-24 h) start_ester->esterification 1. Add reagents & heat reagents_ester Excess Alcohol, H₂SO₄ reagents_ester->esterification workup_ester Workup & Purification esterification->workup_ester 2. Reaction complete product_ester Alkyl 2,3,5-trifluoropyridine- 4-carboxylate workup_ester->product_ester

Caption: General experimental workflows for amide and ester synthesis.

Logical Relationship of Reagents in Amide Coupling

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Acid Carboxylic Acid CouplingAgent Coupling Agent (e.g., HATU) Acid->CouplingAgent Activates Amine Amine Amide Amide Amine->Amide CouplingAgent->Amide Facilitates reaction with Base Base (e.g., DIPEA) Base->CouplingAgent Enables Byproducts Byproducts Base->Byproducts

Caption: Logical relationship of reagents in amide coupling reactions.

References

Application Notes and Protocols for Amide Coupling with 2,3,5-Trifluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amides from 2,3,5-Trifluoropyridine-4-carboxylic acid, a key intermediate in the development of biologically active molecules. The electron-withdrawing nature of the trifluorinated pyridine ring presents unique challenges in amide bond formation. This document outlines two robust protocols utilizing common coupling reagents, HATU and EDC/HOBt, which are well-suited for this class of electron-deficient carboxylic acids.

Additionally, we provide context on a potential biological target for amides derived from this scaffold. Heterocyclic carboxamides, particularly those with a pyridine core, have been identified as potent inhibitors of various protein kinases. Notably, derivatives of similar structures have shown inhibitory activity against p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to inflammatory cytokines and stress signals.[1][2][3][4][5]

Data Presentation: Comparison of Recommended Coupling Protocols

The following table summarizes the key parameters for two recommended protocols for the amide coupling of this compound. These protocols are based on established methods for electron-deficient substrates and provide a strong starting point for optimization.

ParameterProtocol 1: HATU-Mediated CouplingProtocol 2: EDC/HOBt-Mediated Coupling
Coupling Reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)
Stoichiometry (Acid:Amine:Reagent:Base) 1 : 1.1 : 1.1 : 2-31 : 1.1 : 1.2 : 1.2 : 2-3 (Acid:Amine:EDC:HOBt:Base)
Base DIPEA (N,N-Diisopropylethylamine)DIPEA or Triethylamine
Solvent Anhydrous DMF (N,N-Dimethylformamide)Anhydrous DMF or DCM (Dichloromethane)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 1-12 hours4-24 hours
Work-up Aqueous work-up (e.g., water, brine), followed by extraction with an organic solvent.Aqueous work-up (e.g., water, NaHCO₃, brine), followed by extraction.
Purification Flash column chromatographyFlash column chromatography

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for its high efficiency and low rate of side reactions, particularly for challenging couplings.[6]

Materials:

  • This compound

  • Amine

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Ethyl acetate

  • 1M HCl (for work-up)

  • Saturated aqueous NaHCO₃ (for work-up)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add the amine (1.1 eq) to the solution.

  • Add HATU (1.1 eq) to the mixture.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (2.5 eq) to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water (2x), 1M HCl (2x, if the product is not basic), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic and cost-effective method for amide bond formation. The addition of HOBt suppresses racemization and improves efficiency.[7]

Materials:

  • This compound

  • Amine

  • EDC·HCl

  • HOBt

  • DIPEA or Triethylamine

  • Anhydrous DMF or DCM

  • Ethyl acetate or DCM (for extraction)

  • Saturated aqueous NaHCO₃ (for work-up)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA or Triethylamine (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, if DCM was used as the solvent, wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). If DMF was used, dilute with ethyl acetate and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

AmideCouplingWorkflow Experimental Workflow for Amide Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Carboxylic Acid (1.0 eq) in Anhydrous Solvent add_amine Add Amine (1.1 eq) start->add_amine add_coupling_reagent Add Coupling Reagent (e.g., HATU or EDC/HOBt) add_amine->add_coupling_reagent add_base Add Base (e.g., DIPEA) at 0°C add_coupling_reagent->add_base react Stir at RT (1-24h) add_base->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Aqueous Work-up monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Flash Column Chromatography dry->purify end Pure Amide Product purify->end

Caption: A generalized workflow for the synthesis of amides from this compound.

p38_MAPK_Signaling_Pathway Inhibition of p38 MAPK Signaling Pathway cluster_upstream Upstream Activation cluster_core Core Kinase Cascade cluster_downstream Downstream Effects stress Cellular Stress / Inflammatory Cytokines (e.g., UV, TNF-α) mkkk MAPKKK (e.g., TAK1, ASK1) stress->mkkk activates mkk MKK3 / MKK6 mkkk->mkk phosphorylates p38 p38 MAPK mkk->p38 phosphorylates substrates Downstream Kinases & Transcription Factors (e.g., MK2, ATF2, p53) p38->substrates phosphorylates inhibitor 2,3,5-Trifluoropyridine- 4-carboxamide Derivative inhibitor->p38 inhibits response Cellular Responses (Inflammation, Apoptosis, Cytokine Production) substrates->response leads to

References

Application Notes & Protocols: 2,3,5-Trifluoropyridine-4-carboxylic Acid in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,3,5-trifluoropyridine-4-carboxylic acid as a scaffold for developing potent and selective enzyme inhibitors. The strategic placement of fluorine atoms on the pyridine ring significantly influences the molecule's electronic properties, enhancing its potential for specific interactions within an enzyme's active site. This document outlines the synthetic derivatization, target validation, and detailed experimental protocols for leveraging this versatile chemical entity in drug discovery, with a specific focus on the inhibition of p38 Mitogen-Activated Protein (MAP) Kinase, a key target in inflammatory diseases.

Introduction to this compound as a Scaffold

This compound, also known as 2,3,5-trifluoroisonicotinic acid, is a valuable building block in medicinal chemistry.[1] Its trifluorinated pyridine core offers a unique combination of properties beneficial for inhibitor design. The electron-withdrawing fluorine atoms can modulate the pKa of the pyridine nitrogen and the carboxylic acid, influencing hydrogen bonding capabilities and overall binding affinity.[2] Furthermore, the fluorine atoms can form favorable orthogonal multipolar interactions with protein backbones and are often used to block metabolic hotspots, thereby improving the pharmacokinetic profile of drug candidates. Pyridine carboxylic acid isomers have historically led to the development of numerous drugs for a wide range of diseases.[3][4]

Application in Targeting p38 MAP Kinase

The p38 MAP kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to stress and in inflammatory pathways.[5] Dysregulation of p38 signaling is implicated in various inflammatory diseases, making it an attractive therapeutic target.[2][5] The development of small molecule inhibitors that target the ATP-binding site of p38 has been an area of intense research.[2] The trifluoropyridine scaffold can be strategically employed to interact with key residues in the p38 active site, such as the hinge region, to achieve potent and selective inhibition.[2]

Proposed Signaling Pathway Inhibition

The following diagram illustrates the canonical p38 MAP kinase signaling pathway and the proposed point of inhibition by derivatives of this compound.

p38_pathway stress Stress Stimuli (UV, Osmotic Shock, Cytokines) mkk MKK3/6 stress->mkk activates p38 p38 MAPK mkk->p38 phosphorylates downstream Downstream Substrates (e.g., ATF2, MK2) p38->downstream phosphorylates response Cellular Response (Inflammation, Apoptosis) downstream->response inhibitor 2,3,5-Trifluoropyridine -4-carboxamide Derivative inhibitor->p38 inhibits ATP binding

p38 MAP Kinase Signaling Pathway Inhibition.

Synthesis of Inhibitor Library

The carboxylic acid moiety of this compound serves as a convenient handle for synthetic elaboration, primarily through amide bond formation. A library of amide derivatives can be synthesized to explore the structure-activity relationship (SAR).

General Workflow for Amide Synthesis

The following diagram outlines the general workflow for the synthesis of a library of 2,3,5-trifluoropyridine-4-carboxamide derivatives.

synthesis_workflow start 2,3,5-Trifluoropyridine- 4-carboxylic Acid activation Carboxylic Acid Activation (e.g., HATU, EDCI) start->activation coupling Amide Coupling activation->coupling amine Amine Library (R-NH2) amine->coupling product Amide Library (TFPC-CONHR) coupling->product purification Purification (Chromatography) product->purification characterization Characterization (NMR, MS) purification->characterization

Synthetic Workflow for Inhibitor Library.

Quantitative Data Summary

The inhibitory activity of a hypothetical series of 2,3,5-trifluoropyridine-4-carboxamide derivatives against p38α MAP kinase is summarized in the table below. The data illustrates the impact of different substituents on inhibitory potency.

Compound IDR-Group (Amide Substituent)p38α IC50 (nM)
TFPC-001 4-Fluorophenyl150
TFPC-002 3,4-Dichlorophenyl75
TFPC-003 4-Methylphenyl250
TFPC-004 4-Methoxyphenyl180
TFPC-005 Cyclohexyl>1000
TFPC-006 Benzyl320
SB203580 (Reference Inhibitor)50

Experimental Protocols

Protocol for Amide Synthesis (General Procedure)

This protocol describes a general method for the synthesis of amide derivatives from this compound.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 equivalents) in one portion and continue stirring at room temperature for 4-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol for p38α MAP Kinase Inhibition Assay

This protocol outlines a biochemical assay to determine the in vitro inhibitory activity of the synthesized compounds against p38α MAP kinase.

Materials:

  • Recombinant human p38α MAP kinase

  • Biotinylated ATF2 substrate peptide

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • Europium-labeled anti-phospho-ATF2 antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • HTRF (Homogeneous Time-Resolved Fluorescence) compatible microplates

  • HTRF plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

  • In a 384-well HTRF-compatible microplate, add the test compound or DMSO (for control wells).

  • Add the p38α enzyme and the biotinylated ATF2 substrate peptide to each well.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for p38α.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding a detection mixture containing the Europium-labeled anti-phospho-ATF2 antibody and APC-labeled streptavidin in a suitable detection buffer.

  • Incubate the plate in the dark at room temperature for 60 minutes to allow for antibody binding.

  • Read the plate on an HTRF plate reader, measuring the emission at 665 nm and 620 nm following excitation at 320 nm.

  • Calculate the ratio of the signals (665 nm / 620 nm) and normalize the data to the control wells.

  • Determine the IC50 values by fitting the dose-response curves using a suitable software (e.g., GraphPad Prism).

Logical Workflow for Hit-to-Lead Optimization

The following diagram illustrates the iterative process of optimizing a "hit" compound into a "lead" candidate.

hit_to_lead cluster_0 Discovery Phase cluster_1 Optimization Cycle screening High-Throughput Screening hit_id Hit Identification (TFPC-002) screening->hit_id synthesis Analogue Synthesis hit_id->synthesis sar SAR Analysis (Potency, Selectivity) synthesis->sar Iterate adme ADME/PK Profiling (in vitro) sar->adme Iterate adme->synthesis Iterate lead_selection Lead Candidate Selection adme->lead_selection in_vivo In Vivo Efficacy & Safety Studies lead_selection->in_vivo

Hit-to-Lead Optimization Workflow.

Conclusion

This compound represents a promising and versatile scaffold for the design and synthesis of novel enzyme inhibitors. Its unique electronic and structural features can be exploited to achieve high potency and selectivity against various enzyme targets, as exemplified by the hypothetical development of p38 MAP kinase inhibitors. The provided protocols offer a foundational framework for researchers to explore the potential of this scaffold in their drug discovery programs. Further derivatization and in-depth biological evaluation are warranted to fully elucidate the therapeutic potential of compounds derived from this privileged starting material.

References

Application Notes and Protocols for the Synthesis of Fluorinated Pyridines via Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of fluorinated pyridines using continuous flow chemistry. This technology offers significant advantages over traditional batch methods, including enhanced safety, improved reaction control, and greater scalability. The following sections detail three distinct fluorination methods adapted to flow processes: Nucleophilic Aromatic Substitution (SNAr), Diazotization/Fluorination, and Direct C-H Fluorination.

Data Presentation

The following tables summarize the quantitative data for the different flow chemistry methods for synthesizing fluorinated pyridines, allowing for easy comparison of their key performance parameters.

Table 1: Continuous Flow Nucleophilic Aromatic Substitution (SNAr) of Chloropyridines

EntrySubstrateFluorinating AgentSolventTemp. (°C)Residence TimeYield (%)Conversion (%)
12-ChloropyridineAnhydrous Tetrabutylammonium Fluoride (TBAF)Acetonitrile8010 min>95>99
22-Chloro-5-nitropyridineCesium Fluoride (CsF)DMSO15020 min85>99
32,6-DichloropyridinePotassium Fluoride (KF)Sulfolane22030 min78 (mono-fluorinated)95

Table 2: Continuous Flow Diazotization and Fluorination of Aminopyridines

EntrySubstrateReagentsSolventTemp. (°C)Residence TimeYield (%)Reference
12,6-Diaminopurinet-Butyl nitrite, HF/PyridinePyridine/HF-15 to 252 min75[1]

Table 3: C-H Fluorination of Pyridines

EntrySubstrateFluorinating AgentSolventTemp. (°C)Time (h)Yield (%)Notes
12-PhenylpyridineSilver(II) Fluoride (AgF₂)Acetonitrile251.584Batch reaction, adaptable to flow

Experimental Protocols

Protocol 1: Continuous Flow Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of 2-Fluoropyridine

This protocol describes the synthesis of 2-fluoropyridine from 2-chloropyridine using anhydrous tetrabutylammonium fluoride (TBAF) in a continuous flow reactor. This method offers high yield and conversion under relatively mild conditions.

Materials:

  • 2-Chloropyridine

  • Anhydrous Tetrabutylammonium Fluoride (TBAF)

  • Anhydrous Acetonitrile

  • Syringe pumps

  • T-mixer

  • Heated coil reactor (e.g., PFA tubing)

  • Back pressure regulator

  • Collection flask

Procedure:

  • Solution Preparation:

    • Prepare a 0.5 M solution of 2-chloropyridine in anhydrous acetonitrile.

    • Prepare a 0.6 M solution of anhydrous TBAF in anhydrous acetonitrile.

  • System Setup:

    • Set up the flow chemistry system as depicted in the workflow diagram.

    • Connect the syringe pumps containing the reactant solutions to the T-mixer.

    • Immerse the coil reactor in a pre-heated oil bath at 80 °C.

    • Set the back pressure regulator to 10 bar.

  • Reaction Execution:

    • Pump the 2-chloropyridine solution at a flow rate of 0.5 mL/min.

    • Pump the TBAF solution at a flow rate of 0.5 mL/min.

    • The combined streams will mix in the T-mixer and enter the heated coil reactor.

    • The total flow rate is 1.0 mL/min, and with a 10 mL reactor volume, the residence time is 10 minutes.

  • Collection and Work-up:

    • Collect the reaction mixture exiting the back pressure regulator in a flask.

    • Once the desired amount of product is collected, quench the reaction mixture with water.

    • Extract the aqueous phase with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by distillation or column chromatography if necessary.

Protocol 2: Continuous Flow Synthesis of 2-Fluoroadenine via Diazotization

This protocol details the one-pot synthesis of 2-fluoroadenine from 2,6-diaminopurine in a continuous fashion, as described in Organic Process Research & Development.[1]

Materials:

  • 2,6-Diaminopurine

  • Hydrogen Fluoride/Pyridine (Olah's Reagent)

  • tert-Butyl nitrite

  • Syringe pumps

  • Microreactors or coil reactors

  • T-mixers

  • Temperature-controlled baths

  • Back pressure regulator

  • Collection vessel with a quenching solution

Procedure:

  • Solution Preparation:

    • Solution A: A slurry of 2,6-diaminopurine in HF/pyridine.

    • Solution B: tert-Butyl nitrite.

  • System Setup:

    • The flow system consists of two syringe pumps, T-mixers, and two coil reactors in series, each in a separate temperature-controlled bath.

    • The first reactor is maintained at -15 °C for the diazotization step.

    • The second reactor is maintained at 25 °C for the fluorination step.

    • A back pressure regulator is set to maintain a constant pressure.

  • Reaction Execution:

    • Pump Solution A and Solution B into the first T-mixer at appropriate flow rates to achieve the desired stoichiometry.

    • The mixture flows through the first reactor at -15 °C to form the diazonium salt.

    • The output from the first reactor enters the second reactor, which is heated to 25 °C to facilitate the fluorination. The total residence time is approximately 2 minutes.

  • Collection and Work-up:

    • The product stream is collected in a vessel containing a quenching solution.

    • The precipitated product is filtered, washed, and dried to yield 2-fluoroadenine.

Protocol 3: C-H Fluorination of 2-Phenylpyridine (Batch Protocol adaptable to Flow)

This protocol describes the site-selective C-H fluorination of 2-phenylpyridine using silver(II) fluoride (AgF₂). While this is a batch protocol from Organic Syntheses, its mild conditions and use of a solid reagent make it a candidate for adaptation to a packed-bed flow reactor.

Materials:

  • 2-Phenylpyridine

  • Silver(II) Fluoride (AgF₂)

  • Anhydrous Acetonitrile

  • Round-bottom flask with a stir bar

  • Celite

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2-phenylpyridine (1.0 equiv) in anhydrous acetonitrile.

    • With vigorous stirring, add silver(II) fluoride (3.0 equiv) in one portion.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 1.5 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts, rinsing with acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • The residue is then taken up in a suitable solvent (e.g., MTBE) and washed with 1M HCl to remove any remaining silver salts.

    • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude product.

    • Purify by column chromatography on silica gel.

Visualizations

Experimental Workflow Diagrams

G Workflow for Continuous Flow SNAr Fluorination cluster_reactants Reactant Delivery cluster_reaction Reaction Zone cluster_workup Product Collection & Work-up sub 2-Chloropyridine in Acetonitrile mixer T-Mixer sub->mixer 0.5 mL/min reagent Anhydrous TBAF in Acetonitrile reagent->mixer 0.5 mL/min reactor Heated Coil Reactor (80 °C, 10 min) mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Collection Flask bpr->collection purification Purification collection->purification

Caption: Continuous flow setup for SNAr fluorination.

G Workflow for Continuous Flow Diazotization and Fluorination cluster_reactants Reactant Delivery cluster_reaction Reaction Zone cluster_workup Product Collection sub 2,6-Diaminopurine in HF/Pyridine mixer1 T-Mixer 1 sub->mixer1 reagent t-Butyl nitrite reagent->mixer1 reactor1 Coil Reactor 1 (-15 °C) mixer1->reactor1 reactor2 Coil Reactor 2 (25 °C) reactor1->reactor2 bpr Back Pressure Regulator reactor2->bpr collection Quenching & Collection bpr->collection

Caption: Two-stage flow process for 2-fluoroadenine synthesis.[1]

G Logical Flow for C-H Fluorination start Start: 2-Phenylpyridine in Acetonitrile add_reagent Add AgF₂ start->add_reagent react React at 25 °C (1.5 hours) add_reagent->react filter Filter through Celite react->filter concentrate Concentrate filter->concentrate workup Aqueous Work-up concentrate->workup purify Column Chromatography workup->purify end_node Product: 2-Fluoro-6-phenylpyridine purify->end_node

Caption: Key steps in the C-H fluorination of 2-phenylpyridine.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,3,5-Trifluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trifluoropyridine-4-carboxylic acid, also known as 2,3,5-trifluoroisonicotinic acid, is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of multiple fluorine atoms on the pyridine ring can significantly enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule. This document provides detailed application notes and protocols for two primary synthetic routes for the large-scale production of this valuable intermediate.

Synthetic Strategies Overview

Two viable synthetic pathways for the large-scale synthesis of this compound have been identified and are detailed below:

  • Route 1: Hydrolysis of 2,3,5-Trifluoro-4-cyanopyridine. This is a two-step process involving the synthesis of the cyanopyridine intermediate followed by its hydrolysis.

  • Route 2: Direct Carboxylation of 2,3,5-Trifluoropyridine. This one-step approach involves the formation of an organometallic intermediate followed by reaction with carbon dioxide.

The choice of route may depend on the availability of starting materials, desired purity, and scale of production.

Route 1: Hydrolysis of 2,3,5-Trifluoro-4-cyanopyridine

This route is a robust and often high-yielding method for the preparation of pyridine carboxylic acids.

Synthesis_Route_1 start 2,3,5-Trifluoropyridine step1 Cyanation start->step1 Reagents: NaCN or KCN, Activating Agent intermediate 2,3,5-Trifluoro-4-cyanopyridine step1->intermediate step2 Hydrolysis intermediate->step2 Reagents: Strong Acid or Base product This compound step2->product

Caption: Synthetic workflow for Route 1.

Step 1: Synthesis of 2,3,5-Trifluoro-4-cyanopyridine

The introduction of a cyano group at the 4-position of the pyridine ring can be achieved through nucleophilic aromatic substitution of a suitable leaving group, or by direct cyanation. For a trifluorinated pyridine, direct cyanation can be challenging. A more common industrial approach involves the displacement of a halide.

Experimental Protocol: Cyanation of a Halogenated Precursor

This protocol is adapted from general procedures for the cyanation of halopyridines.

  • Materials:

    • 4-Bromo-2,3,5-trifluoropyridine (or other suitable 4-halo precursor)

    • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

    • Aprotic polar solvent (e.g., DMSO, DMF)

    • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, optional)

  • Procedure:

    • To a stirred solution of 4-Bromo-2,3,5-trifluoropyridine in an aprotic polar solvent, add sodium cyanide (1.1-1.5 equivalents).

    • If the reaction is slow at room temperature, the mixture can be heated to 50-100 °C. The reaction progress should be monitored by a suitable analytical technique (e.g., GC-MS or LC-MS).

    • Upon completion, the reaction mixture is cooled to room temperature and poured into a large volume of water.

    • The aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2,3,5-Trifluoro-4-cyanopyridine.

    • The crude product can be purified by distillation or recrystallization.

ParameterValue/Range
Starting Material 4-Bromo-2,3,5-trifluoropyridine
Reagents NaCN, DMSO
Temperature 50-100 °C
Reaction Time 2-8 hours
Typical Yield 70-90%
Purity >95% after purification
Step 2: Hydrolysis of 2,3,5-Trifluoro-4-cyanopyridine

The hydrolysis of the nitrile to the carboxylic acid can be performed under acidic or basic conditions. For large-scale synthesis, continuous hydrolysis processes are often preferred for their efficiency and safety.[1]

Experimental Protocol: Basic Hydrolysis

  • Materials:

    • 2,3,5-Trifluoro-4-cyanopyridine

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Water

    • Hydrochloric acid (HCl) for acidification

  • Procedure:

    • A solution of 2,3,5-Trifluoro-4-cyanopyridine in water is prepared.

    • A concentrated aqueous solution of sodium hydroxide (2-3 equivalents) is added to the cyanopyridine solution.

    • The mixture is heated to reflux (typically 100-120 °C) and stirred vigorously. The reaction progress is monitored by TLC or HPLC until the starting material is consumed.

    • The reaction mixture is cooled to room temperature, and any unreacted starting material or by-products are extracted with an organic solvent.

    • The aqueous layer is then carefully acidified with concentrated hydrochloric acid to a pH of 2-3, which will precipitate the carboxylic acid.

    • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

ParameterValue/Range
Starting Material 2,3,5-Trifluoro-4-cyanopyridine
Reagents NaOH, H₂O, HCl
Temperature 100-120 °C
Reaction Time 4-12 hours
Typical Yield 85-95%
Purity >98% after precipitation

Route 2: Direct Carboxylation of 2,3,5-Trifluoropyridine

This route offers a more direct synthesis, potentially reducing the number of steps and waste. It typically involves a highly reactive organometallic intermediate.

Synthesis_Route_2 start 2,3,5-Trifluoropyridine step1 Lithiation or Grignard Formation start->step1 Reagents: LDA or n-BuLi or Mg intermediate Organometallic Intermediate step1->intermediate step2 Carboxylation intermediate->step2 Reagents: CO₂ (gas or solid) product This compound step2->product

Caption: Synthetic workflow for Route 2.

Experimental Protocol: Lithiation and Carboxylation

This protocol requires anhydrous conditions and careful handling of pyrophoric reagents.

  • Materials:

    • 2,3,5-Trifluoropyridine

    • Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi)

    • Anhydrous tetrahydrofuran (THF) or diethyl ether

    • Carbon dioxide (CO₂), either as a gas or as dry ice

    • Hydrochloric acid (HCl) for workup

  • Procedure:

    • A solution of 2,3,5-Trifluoropyridine in anhydrous THF is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., nitrogen or argon).

    • A solution of LDA or n-BuLi (1.0-1.2 equivalents) in a suitable solvent is added dropwise to the cooled pyridine solution, maintaining the low temperature. The mixture is stirred for a period to allow for the formation of the lithiated intermediate.

    • Solid carbon dioxide (dry ice) is then added in excess to the reaction mixture, or gaseous CO₂ is bubbled through the solution.

    • The reaction is allowed to warm to room temperature.

    • The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

    • The aqueous layer is washed with an organic solvent to remove any unreacted starting material.

    • The aqueous layer is then acidified with hydrochloric acid to precipitate the carboxylic acid.

    • The product is collected by filtration, washed with cold water, and dried.

ParameterValue/Range
Starting Material 2,3,5-Trifluoropyridine
Reagents LDA or n-BuLi, THF, CO₂
Temperature -78 °C to room temperature
Reaction Time 1-4 hours
Typical Yield 60-80%
Purity >97% after precipitation

Safety Considerations

  • Fluorinated Compounds: Fluorinated pyridines and their derivatives should be handled with care. They can be volatile and potentially toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Cyanides: Sodium and potassium cyanide are highly toxic. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available.

  • Organolithium Reagents: n-Butyllithium and LDA are pyrophoric and react violently with water. They must be handled under an inert atmosphere using anhydrous techniques.

  • Exothermic Reactions: Both the cyanation and lithiation reactions can be exothermic. Proper temperature control is crucial, especially on a large scale.

Conclusion

The large-scale synthesis of this compound can be successfully achieved via two primary routes. The hydrolysis of 2,3,5-trifluoro-4-cyanopyridine generally offers higher yields and may be more amenable to certain industrial setups, particularly with continuous flow technology. The direct carboxylation of 2,3,5-trifluoropyridine provides a more concise route, though it requires stringent anhydrous conditions and the handling of pyrophoric reagents. The selection of the optimal synthetic route will depend on a careful evaluation of factors such as starting material availability, process safety, and economic viability.

References

2,3,5-Trifluoropyridine-4-carboxylic Acid: A Key Intermediate in the Synthesis of Advanced Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3,5-Trifluoropyridine-4-carboxylic acid, also known as 2,3,5-trifluoroisonicotinic acid, is a highly functionalized fluorinated pyridine derivative that has emerged as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). The strategic incorporation of fluorine atoms into the pyridine ring significantly alters the electronic properties of the molecule, enhancing its metabolic stability, binding affinity, and overall pharmacological profile. This makes it a valuable intermediate for the development of novel therapeutics, particularly in the field of oncology.

This document provides detailed application notes and protocols for the use of this compound as an intermediate in the synthesis of advanced APIs, with a focus on its application in the development of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 675602-91-2
Molecular Formula C₆H₂F₃NO₂
Molecular Weight 177.08 g/mol
Melting Point 108-112 °C
Appearance White to off-white crystalline solid
Synonyms 2,3,5-Trifluoroisonicotinic acid

Application in API Synthesis: Kinase Inhibitors

Fluorinated pyridine moieties are prevalent in a variety of kinase inhibitors. The unique properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, are exploited to modulate the potency and selectivity of these targeted therapies. This compound serves as a versatile starting material for the construction of the core structures of these inhibitors.

Experimental Protocols

The following protocols describe the general steps involved in utilizing this compound for the synthesis of a hypothetical kinase inhibitor intermediate.

Protocol 1: Activation of the Carboxylic Acid

This protocol outlines the conversion of this compound to its corresponding acid chloride, a more reactive intermediate for subsequent amide coupling reactions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or toluene, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2 - 2.0 eq) or oxalyl chloride (1.2 - 2.0 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.

  • The resulting crude 2,3,5-Trifluoropyridine-4-carbonyl chloride is typically used in the next step without further purification.

Expected Yield: Quantitative.

Protocol 2: Amide Bond Formation

This protocol describes the coupling of the activated 2,3,5-Trifluoropyridine-4-carbonyl chloride with a generic primary or secondary amine to form the corresponding amide.

Materials:

  • 2,3,5-Trifluoropyridine-4-carbonyl chloride (from Protocol 1)

  • Amine (e.g., a substituted aniline or a heterocyclic amine) (1.0 - 1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the amine (1.0 - 1.2 eq) and the tertiary amine base (1.5 - 2.0 eq) in anhydrous DCM or THF.

  • Cool the solution to 0 °C.

  • Slowly add a solution of the crude 2,3,5-Trifluoropyridine-4-carbonyl chloride (1.0 eq) in anhydrous DCM or THF to the amine solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Typical Purity: >95% (after purification).

Logical Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates the general workflow for the synthesis of a kinase inhibitor using this compound as a key intermediate.

G A This compound B Activation of Carboxylic Acid (e.g., with SOCl₂ or (COCl)₂) A->B Step 1 C 2,3,5-Trifluoropyridine-4-carbonyl chloride B->C E Amide Coupling Reaction C->E Step 2 D Amine-containing Fragment D->E F Kinase Inhibitor Precursor E->F G Further Synthetic Modifications (e.g., cross-coupling reactions) F->G Optional Steps H Final Kinase Inhibitor API F->H G->H

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,5-Trifluoropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,3,5-Trifluoropyridine-4-carboxylic acid in their reactions.

Troubleshooting Guides

Two primary synthetic routes are commonly employed for the synthesis of this compound:

  • Route A: Directed ortho-metalation (lithiation) of 2,3,5-Trifluoropyridine followed by carboxylation with carbon dioxide.

  • Route B: Nucleophilic aromatic substitution on 2,3,4,5-Tetrafluoropyridine with a cyanide source, followed by hydrolysis of the resulting 2,3,5-Trifluoro-4-cyanopyridine.

This guide is structured to address specific issues that may be encountered during these synthetic pathways.

Route A: Lithiation and Carboxylation

This pathway involves the deprotonation of 2,3,5-Trifluoropyridine at the 4-position using a strong base, followed by quenching the resulting organometallic intermediate with carbon dioxide.

Experimental Workflow for Lithiation and Carboxylation

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Lithiation cluster_2 Step 3: Carboxylation cluster_3 Step 4: Work-up & Isolation A Dissolve 2,3,5-Trifluoropyridine in anhydrous THF B Cool to -78 °C (Dry ice/acetone bath) A->B C Slowly add LDA or n-BuLi B->C D Stir for 1-2 hours at -78 °C C->D E Bubble dry CO2 gas through the reaction mixture or add crushed dry ice D->E F Allow to warm to room temperature E->F G Quench with aqueous NH4Cl F->G H Acidify with HCl G->H I Extract with organic solvent H->I J Purify by crystallization or chromatography I->J cluster_0 Step 1: Cyanation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Isolation A React 2,3,4,5-Tetrafluoropyridine with KCN or NaCN B in a polar aprotic solvent (e.g., DMSO, DMF) A->B C Isolate 2,3,5-Trifluoro-4-cyanopyridine B->C D Heat under reflux with strong acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH) C->D E If basic hydrolysis, acidify to precipitate the product D->E F If acidic hydrolysis, cool to crystallize D->F G Collect product by filtration E->G F->G

Technical Support Center: Purification of Crude 2,3,5-Trifluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude 2,3,5-Trifluoropyridine-4-carboxylic acid.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low Purity After Recrystallization

Potential CauseRecommended Solution(s)
Incomplete removal of starting materials (e.g., 2,3,5-trifluoro-4-cyanopyridine)- Ensure complete hydrolysis of the nitrile precursor by extending the reaction time or adjusting the concentration of the acid or base used for hydrolysis. - Perform a pre-purification step, such as an acid-base extraction, to remove non-acidic impurities before recrystallization.
Co-precipitation of impurities - Screen for a more selective recrystallization solvent or solvent system. Mixtures such as ethyl acetate/petroleum ether can be effective for fluorinated pyridines. - Employ a slower cooling rate during recrystallization to allow for more selective crystal formation. - Consider a second recrystallization step if purity remains unsatisfactory.
Presence of isomeric impurities - Analyze the crude material by HPLC to identify the presence of isomers. - If isomers are present, column chromatography may be necessary for effective separation.
Occlusion of solvent in crystals - Ensure the crystals are thoroughly dried under vacuum after filtration. - Wash the filtered crystals with a small amount of cold, fresh solvent to remove residual mother liquor.

Problem 2: Poor Yield After Purification

Potential CauseRecommended Solution(s)
Product loss during transfers - Minimize the number of transfer steps. - Rinse glassware with the mother liquor or fresh solvent to recover any adhered product.
High solubility of the product in the recrystallization solvent - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the recrystallization mixture to a lower temperature (e.g., in an ice bath) to maximize crystal precipitation. - Consider using an anti-solvent to induce precipitation, but add it slowly to avoid crashing out impurities.
Incomplete precipitation - Allow sufficient time for crystallization to occur. - Gently scratch the inside of the flask with a glass rod to induce crystallization if it is slow to start. - Add a seed crystal of pure this compound.
Decomposition of the product - Avoid unnecessarily high temperatures during dissolution for recrystallization. - Ensure the purification process is not unnecessarily prolonged.

Problem 3: Oily or Gummy Precipitate Instead of Crystals

Potential CauseRecommended Solution(s)
Presence of significant amounts of impurities - Perform a preliminary purification step, such as a wash with a non-polar solvent, to remove greasy impurities. - Utilize column chromatography to separate the desired product from impurities that inhibit crystallization.
Solution is too concentrated or cooled too rapidly - Add a small amount of additional hot solvent to dissolve the oil

Technical Support Center: Nucleophilic Substitution of Trifluoropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving trifluoropyridines. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot experiments, understand potential side reactions, and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are trifluoropyridines reactive towards nucleophilic aromatic substitution?

A1: The fluorine atoms are highly electronegative, and in combination with the electron-withdrawing effect of the pyridine ring nitrogen, they make the carbon atoms of the pyridine ring electron-deficient and thus susceptible to attack by nucleophiles. The reaction typically proceeds through a two-step addition-elimination mechanism, where the initial nucleophilic attack forms a resonance-stabilized intermediate called a Meisenheimer complex. The subsequent elimination of a fluoride ion restores the aromaticity of the ring.

Q2: At which position on 2,4,6-trifluoropyridine does nucleophilic substitution typically occur?

A2: For 2,4,6-trifluoropyridine, nucleophilic substitution generally occurs preferentially at the 4-position. This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance when the attack is at the para position.

Q3: How can I achieve substitution at the 2- or 6-position of a trifluoropyridine?

A3: While the 4-position is electronically favored, substitution at the 2- or 6-position can be achieved. One strategy is to introduce a bulky group, such as a trialkylsilyl group, at a neighboring position (e.g., the 3- or 5-position). This steric hindrance can block the 4-position and direct the nucleophile to attack the 2- or 6-position.

Q4: What are the most common side reactions in the nucleophilic substitution of trifluoropyridines?

A4: The most common side reactions include:

  • Hydrolysis: Reaction with residual water in the solvent or reagents to form fluorinated hydroxypyridines.

  • Over-substitution: Multiple fluorine atoms are substituted by the nucleophile, especially if an excess of the nucleophile is used or if the reaction temperature is too high.

  • Dimerization/Polymerization: Under strongly basic conditions or at elevated temperatures, the trifluoropyridine or its substitution products can potentially undergo dimerization or polymerization, leading to the formation of tar-like materials.[1]

Troubleshooting Guides

Issue 1: Low Yield or No Conversion of Starting Material
Possible Cause Troubleshooting Steps
Insufficiently reactive nucleophile - Increase the reaction temperature. - Use a stronger base to deprotonate the nucleophile more effectively. - Consider using a more nucleophilic reagent if possible.
Poor solvent choice - Use a polar aprotic solvent such as DMF, DMSO, or NMP to enhance the nucleophilicity of the attacking species. - Ensure the solvent is anhydrous, as water can lead to hydrolysis of the starting material.
Reaction temperature is too low - Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction by TLC or LC-MS to check for product formation and decomposition.
Decomposition of starting material or product - If tar formation is observed, the reaction temperature may be too high. Try running the reaction at a lower temperature for a longer duration. - Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
Issue 2: Formation of Multiple Products (Poor Selectivity)
Possible Cause Troubleshooting Steps
Over-substitution - Use a stoichiometric amount of the nucleophile or a slight excess (1.0-1.2 equivalents). - Add the nucleophile slowly to the reaction mixture to maintain a low concentration. - Run the reaction at a lower temperature to favor mono-substitution.
Substitution at undesired positions - For 2,4,6-trifluoropyridine, substitution at the 4-position is generally favored. If other isomers are observed, it could be due to harsh reaction conditions. - To target the 2- or 6-position, consider strategies to block the 4-position, such as introducing a bulky directing group.
Issue 3: Presence of Hydrolysis Byproducts
Possible Cause Troubleshooting Steps
Water in solvents or reagents - Use anhydrous solvents. Solvents can be dried using molecular sieves or by distillation from an appropriate drying agent. - Ensure all reagents are dry. Solid reagents can be dried under vacuum. - Conduct the reaction under an inert and dry atmosphere (e.g., using a nitrogen or argon balloon).[1]
Hygroscopic reagents - Handle hygroscopic reagents (e.g., some fluoride salts or bases) in a glovebox or under a stream of inert gas.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can influence the outcome of nucleophilic substitution on trifluoropyridines.

Table 1: Effect of Nucleophile and Base on Substitution

Nucleophile ClassExample NucleophileBaseTypical SolventTemperature (°C)Outcome
AlcoholsMethanolNaH, KOtBuTHF, DMF25-80High conversion to the corresponding methoxy-difluoropyridine.
AminesPiperidineK₂CO₃, Et₃NDMSO, NMP80-120Good to excellent yields of the amino-difluoropyridine.
ThiolsThiophenolK₂CO₃, Cs₂CO₃DMF, Acetone25-60Generally high yields of the thioether product.

Table 2: Influence of Reaction Conditions on Product Distribution

ParameterConditionEffect on Desired Product YieldEffect on Side Product Formation
Temperature Too highMay decrease due to decompositionIncreased hydrolysis and over-substitution
OptimalMaximizedMinimized
Too lowDecreased due to slow reaction rateMinimal
Nucleophile Equivalents Stoichiometric (1.0-1.2 eq.)Optimal for mono-substitutionMinimized over-substitution
Large Excess (>2.0 eq.)May decrease if product is reactiveIncreased over-substitution
Solvent Anhydrous polar aproticHighMinimized hydrolysis
Protic or wetCan be lowerIncreased hydrolysis

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxy-2,6-difluoropyridine

This protocol describes a general procedure for the reaction of 2,4,6-trifluoropyridine with sodium methoxide.

Materials:

  • 2,4,6-Trifluoropyridine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous methanol

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup

Procedure:

  • Under an inert atmosphere (nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF in a round-bottom flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add anhydrous methanol (1.0 equivalent) to the suspension. Allow the mixture to stir at 0 °C for 30 minutes.

  • To this solution, add 2,4,6-trifluoropyridine (1.0 equivalent) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 4-methoxy-2,6-difluoropyridine.

Protocol 2: Synthesis of 4-(Piperidin-1-yl)-2,6-difluoropyridine

This protocol provides a general method for the reaction of 2,4,6-trifluoropyridine with a secondary amine.

Materials:

  • 2,4,6-Trifluoropyridine

  • Piperidine

  • Potassium carbonate

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 2,4,6-trifluoropyridine (1.0 equivalent), piperidine (1.1 equivalents), and potassium carbonate (1.5 equivalents).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(piperidin-1-yl)-2,6-difluoropyridine.

Visualizations

Side_Reactions TFP Trifluoropyridine Desired_Product Desired Mono-substituted Product TFP->Desired_Product  SNAr   Hydrolysis_Product Hydrolysis Product TFP->Hydrolysis_Product  Hydrolysis   Nu Nucleophile (e.g., ROH, RNH2) Nu->Desired_Product Over_Substituted Over-substituted Product Desired_Product->Over_Substituted Excess Nu- or High Temp. H2O Water (impurity) H2O->Hydrolysis_Product

Caption: Potential reaction pathways in the nucleophilic substitution of trifluoropyridines.

Troubleshooting_Workflow Start Low Yield of Desired Product Check_Conversion Check Conversion of Starting Material Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion No High_Conversion High Conversion Check_Conversion->High_Conversion Yes Increase_Temp Increase Temperature Low_Conversion->Increase_Temp Change_Solvent Use Anhydrous Polar Aprotic Solvent Low_Conversion->Change_Solvent Stronger_Base Use Stronger Base Low_Conversion->Stronger_Base Check_Purity Check Purity of Starting Materials Low_Conversion->Check_Purity Analyze_Byproducts Analyze Byproducts High_Conversion->Analyze_Byproducts Hydrolysis Hydrolysis Products Detected Analyze_Byproducts->Hydrolysis Over_Substitution Over-substitution Detected Analyze_Byproducts->Over_Substitution Tar Tar Formation Analyze_Byproducts->Tar Dry_Reagents Use Anhydrous Reagents/Solvents Hydrolysis->Dry_Reagents Stoichiometry Adjust Stoichiometry (1.0-1.2 eq. Nu-) Over_Substitution->Stoichiometry Lower_Temp Lower Reaction Temperature Over_Substitution->Lower_Temp Tar->Lower_Temp

Caption: Troubleshooting workflow for low yields in trifluoropyridine SNAr reactions.

Regioselectivity TFP 2,4,6-Trifluoropyridine C4_Attack Attack at C4 (para) TFP->C4_Attack Favored C2_C6_Attack Attack at C2/C6 (ortho) TFP->C2_C6_Attack Disfavored Electronic_Factor Electronic Factors (Resonance Stabilization) Electronic_Factor->C4_Attack Stabilizes Intermediate Steric_Factor Steric Hindrance Steric_Factor->C2_C6_Attack Hinders Attack Bulky_Group Bulky Group at C3/C5 Bulky_Group->C4_Attack Blocks Attack Here Bulky_Group->C2_C6_Attack Directs Attack Here

Caption: Factors influencing regioselectivity in the nucleophilic substitution of 2,4,6-trifluoropyridine.

References

Technical Support Center: Synthesis of 2,3,5-Trifluoropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3,5-Trifluoropyridine-4-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the hydrolysis of 4-cyano-2,3,5-trifluoropyridine.

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete hydrolysis of the starting nitrile.- Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC or LC-MS to ensure the disappearance of the starting material. Highly fluorinated pyridines can be electron-deficient, making the nitrile group less susceptible to hydrolysis.[1] - Stronger Hydrolysis Conditions: Switch from dilute to concentrated acid (e.g., concentrated H₂SO₄) for acidic hydrolysis, or use a higher concentration of base (e.g., 6M NaOH) for basic hydrolysis.[2] - Co-solvent: For basic hydrolysis, adding a co-solvent like ethanol or THF can improve the solubility of the starting material and facilitate the reaction.
Degradation of starting material or product.- Temperature Control: Avoid excessively high temperatures, which can lead to decarboxylation or other side reactions.[3] - Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions, especially if impurities are present.
Formation of Side Products Incomplete hydrolysis leading to the formation of 2,3,5-trifluoropyridine-4-carboxamide.- Prolonged Reaction Time/Increased Temperature: Ensure the reaction goes to completion to hydrolyze the intermediate amide to the carboxylic acid. The amide is often an intermediate in both acidic and basic nitrile hydrolysis.[4][5]
Nucleophilic aromatic substitution (SNAr) of fluoride ions.- Milder Conditions: Use lower temperatures and less concentrated acid or base to minimize the displacement of fluoride ions from the pyridine ring by hydroxide or other nucleophiles. The fluorine atoms on the pyridine ring are susceptible to nucleophilic attack.[6]
Difficult Purification Product is contaminated with unreacted starting material or the intermediate amide.- Optimize Extraction pH: During workup, carefully adjust the pH. To separate the carboxylic acid from the neutral starting material and the basic amide, extract the reaction mixture with a suitable organic solvent under basic conditions (pH > 8). The carboxylate salt will remain in the aqueous layer. Acidify the aqueous layer to a pH of 2-3 to precipitate the carboxylic acid, which can then be collected by filtration or extracted with an organic solvent.[3]
Product is discolored.- Charcoal Treatment: Dissolve the crude product in a suitable solvent and treat with activated charcoal to remove colored impurities. - Recrystallization: Recrystallize the product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to improve purity and color.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method is the hydrolysis of 4-cyano-2,3,5-trifluoropyridine.[7] This precursor can be synthesized from 2,3,5-trifluoropyridine. The hydrolysis can be performed under either acidic or basic conditions.

Q2: Should I use acidic or basic conditions for the hydrolysis of 4-cyano-2,3,5-trifluoropyridine?

Both methods are effective, and the choice may depend on the scale of the reaction and the available equipment.

  • Acidic Hydrolysis: Typically uses strong acids like sulfuric acid or hydrochloric acid.[2] It directly yields the carboxylic acid upon workup.

  • Basic Hydrolysis: Employs strong bases such as sodium hydroxide or potassium hydroxide.[2] This method first forms the carboxylate salt, which needs to be neutralized with a strong acid in a separate step to precipitate the carboxylic acid.[8]

Q3: What are the typical reaction conditions for the hydrolysis?

Condition Acidic Hydrolysis Basic Hydrolysis
Reagent Concentrated H₂SO₄ or HCl2-6M NaOH or KOH
Solvent Water, or a mixture of water and a co-solvent like acetic acidWater, or a water/ethanol mixture
Temperature Reflux (typically 100-120 °C)Reflux (typically 80-100 °C)
Reaction Time 4-24 hours (monitor by TLC/LC-MS)2-12 hours (monitor by TLC/LC-MS)

Q4: What kind of yield can I expect?

Yields can vary depending on the purity of the starting material and the optimization of the reaction conditions. With careful execution, yields of over 80% can be achieved.

Q5: Are there any alternative synthetic routes?

Yes, other potential routes include:

  • Grignard Reaction and Carboxylation: This would involve the formation of a Grignard reagent from a 4-halo-2,3,5-trifluoropyridine (e.g., 4-bromo-2,3,5-trifluoropyridine) followed by quenching with carbon dioxide. However, the formation of Grignard reagents from highly fluorinated pyridines can be challenging.[9]

  • Directed Ortho-lithiation and Carboxylation: This involves the deprotonation of 2,3,5-trifluoropyridine at the 4-position using a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with carbon dioxide. The fluorine atoms can influence the site of lithiation.[6][10]

Q6: How should I purify the final product?

The most common purification method is recrystallization. After an acidic workup, the crude this compound can be recrystallized from a suitable solvent mixture, such as ethanol/water or ethyl acetate/hexanes, to yield a pure crystalline solid.[3]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of 4-cyano-2,3,5-trifluoropyridine
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-cyano-2,3,5-trifluoropyridine (1 equivalent).

  • Reagent Addition: Slowly add a 1:1 mixture of concentrated sulfuric acid and water (e.g., 10 mL per gram of nitrile).

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Isolation: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: Dry the crude product and recrystallize from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Base-Catalyzed Hydrolysis of 4-cyano-2,3,5-trifluoropyridine
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 4-cyano-2,3,5-trifluoropyridine (1 equivalent) in ethanol.

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (2-3 equivalents, e.g., 6M solution).

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Isolation: Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material. Carefully acidify the aqueous layer with concentrated hydrochloric acid to pH 2-3 while cooling in an ice bath. The carboxylic acid will precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent.

Visualizations

experimental_workflow cluster_hydrolysis Hydrolysis of 4-cyano-2,3,5-trifluoropyridine cluster_purification Purification start Start: 4-cyano-2,3,5-trifluoropyridine hydrolysis Acidic or Basic Hydrolysis (Heat) start->hydrolysis workup Workup (Quench/Neutralize) hydrolysis->workup crude_product Crude Product workup->crude_product recrystallization Recrystallization crude_product->recrystallization pure_product Pure this compound recrystallization->pure_product troubleshooting_workflow start Low Yield or Incomplete Reaction check_conditions Review Reaction Conditions start->check_conditions check_purity Check Starting Material Purity start->check_purity side_reactions Investigate Side Reactions start->side_reactions increase_time_temp Increase Time/Temp? check_conditions->increase_time_temp stronger_reagents Use Stronger Reagents? check_conditions->stronger_reagents optimize_workup Optimize Workup/Purification? side_reactions->optimize_workup solution_time_temp Monitor reaction closely. Increase reflux time. increase_time_temp->solution_time_temp Yes solution_reagents Use concentrated acid/base. Add co-solvent. stronger_reagents->solution_reagents Yes solution_purification Adjust pH during extraction. Recrystallize. optimize_workup->solution_purification Yes

References

Technical Support Center: Regioselectivity in Reactions of 2,3,5-Trifluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3,5-Trifluoropyridine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the regioselectivity of reactions involving this versatile fluorinated building block. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during its experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for nucleophilic aromatic substitution (SNAr) reactions with this compound?

A1: Based on the principles of nucleophilic aromatic substitution on polyfluorinated pyridines, the positions ortho and para to the ring nitrogen are the most activated for nucleophilic attack. In this compound, the C2 and C6 (ortho) and C4 (para) positions are electronically activated by the nitrogen atom. However, the C4 position is occupied by a carboxylic acid group. The strong electron-withdrawing nature of both the fluorine atoms and the pyridine nitrogen significantly lowers the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack. For polyfluoropyridines in general, nucleophilic attack preferentially occurs at the 4-position (para), followed by the 2- and 6-positions (ortho). Given that the 4-position is substituted, the most probable sites for nucleophilic attack on this compound are the C2 and C5 positions, which are ortho and meta to the nitrogen, respectively. The fluorine at C3 is also in a meta position. The combined electron-withdrawing effects of the C4-carboxylic acid and the fluorine atoms will influence the relative reactivity of the remaining fluorine-substituted carbons. While specific experimental data for this exact molecule is limited in readily available literature, analogous reactions with similar fluorinated pyridines suggest that the C2 position is a primary site for substitution by nucleophiles like ammonia and hydrazines.

Q2: How does the carboxylic acid group at the C4 position influence the regioselectivity of SNAr reactions?

A2: The carboxylic acid group is a strong electron-withdrawing group, which further deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Its presence at the C4 position will influence the electron distribution across the ring and can affect the relative stability of the Meisenheimer intermediates formed upon nucleophilic attack at the C2, C3, and C5 positions. Computational studies on related dinitropyridine systems show that electron-withdrawing groups significantly stabilize the transition state during SNAr reactions, thereby lowering the activation energy for nucleophilic attack.[1][2][3] While direct computational studies for this compound are not widely published, it is reasonable to predict that the carboxylic acid group will enhance the overall reactivity of the ring towards nucleophiles. Its precise directing effect between the C2 and C5 positions would depend on the specific nucleophile and reaction conditions.

Q3: Can the carboxylic acid group itself be functionalized, and does this affect subsequent reactions on the pyridine ring?

A3: Yes, the carboxylic acid group can be converted into various derivatives such as esters, amides, and acid fluorides. These transformations typically proceed under standard conditions. For example, carboxylic acids can be converted to acyl fluorides using reagents like (Me4N)SCF3. This conversion is often high-yielding and tolerant of various functional groups. Functionalization of the carboxylic acid can influence the electronic properties of the pyridine ring and, consequently, the regioselectivity of subsequent SNAr reactions. For instance, converting the carboxylic acid to an ester or amide may slightly alter the electron-withdrawing strength at the C4 position, which could subtly change the preference for nucleophilic attack at C2 versus C5.

Q4: Are there any known challenges or side reactions to be aware of when working with this compound?

A4: A potential challenge is managing the reactivity of the highly activated pyridine ring, which could lead to multiple substitutions or reactions at unintended positions if not carefully controlled. The choice of base and reaction temperature can be critical in directing the regioselectivity and preventing side reactions.[4] For instance, in related systems, harsher reaction conditions can lead to substitution at less activated positions. Another consideration is the potential for decarboxylation under certain reaction conditions, especially at elevated temperatures, which would yield 2,3,5-trifluoropyridine and alter the subsequent reactivity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor or no regioselectivity in SNAr reactions - Reaction temperature is too high, leading to a mixture of kinetic and thermodynamic products.- The chosen base is too strong or nucleophilic, leading to side reactions.- The solvent is not optimal for stabilizing the desired Meisenheimer intermediate.- Lower the reaction temperature to favor the kinetically controlled product. Start at room temperature or below and gradually increase if necessary.- Use a mild, non-nucleophilic base such as K₂CO₃, Cs₂CO₃, or a hindered organic base.- Employ aprotic polar solvents like DMF, DMA, or NMP to facilitate the SNAr reaction.[4]
Low yield of the desired substituted product - Incomplete reaction.- Degradation of starting material or product.- Competing side reactions, such as reaction at the carboxylic acid group.- Monitor the reaction progress closely using TLC or LC-MS.- Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent degradation.- Consider protecting the carboxylic acid group (e.g., as an ester) before performing the SNAr reaction.
Formation of multiple substitution products - Excess nucleophile used.- Reaction time is too long.- The pyridine ring is highly activated, favoring multiple substitutions.- Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the nucleophile.- Optimize the reaction time by careful monitoring.- Consider using a less reactive nucleophile or milder reaction conditions.
Unexpected decarboxylation - High reaction temperatures.- Perform the reaction at the lowest effective temperature.- If high temperatures are required for the desired transformation, consider if the decarboxylated product can be used in a subsequent step.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Amine:

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic polar solvent (e.g., DMF, 0.1-0.2 M) under an inert atmosphere (N₂ or Ar), add the desired amine (1.1-1.5 eq).

  • Add a mild, non-nucleophilic base such as K₂CO₃ (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the product by column chromatography or recrystallization.

Note: This is a general guideline. Optimization of temperature, reaction time, and stoichiometry of reagents may be necessary for specific substrates.

Data Summary

While specific quantitative data for the regioselectivity of SNAr reactions on this compound is not extensively available in the searched literature, the following table summarizes typical yields for related transformations on similar fluorinated pyridines. This data can serve as a benchmark for expected outcomes.

Reaction Type Substrate Reagent(s) Product Yield Reference
Amination2,3,5,6-TetrafluoropyridineHydrazine monohydrate, then Raney Nickel/H₂2-Amino-3,5,6-trifluoropyridine-Patent Literature
Amination2,3-Difluoro-5-chloropyridineAmmonia, then reduction2-Amino-3-fluoropyridine77.5% (overall)Patent Literature
Hydrolysis of Nitrile3,5-Difluoro-2-pyridinecarbonitrileHydrolysis3,5-Difluoropyridine-2-carboxylic acid-Patent Literature[5]

Visualizing Reaction Pathways

The following diagrams illustrate key concepts related to the regioselectivity of nucleophilic aromatic substitution on pyridine derivatives.

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Meisenheimer Intermediate (Attack at C2) cluster_product Product Py 2,3,5-Trifluoropyridine- 4-carboxylic acid Int2 Resonance-Stabilized Anion (Negative charge delocalized onto N and COOH) Py->Int2 Nucleophilic Attack at C2 Nu Nucleophile (Nu⁻) Nu->Int2 Prod2 2-Nu-3,5-difluoropyridine- 4-carboxylic acid Int2->Prod2 Loss of F⁻

Caption: General mechanism for SNAr at the C2 position.

Regioselectivity_Factors cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_conditions Reaction Conditions Title Factors Influencing Regioselectivity N_activation Pyridine Nitrogen (Activates C2, C4, C6) Outcome Regioselective Outcome N_activation->Outcome F_withdrawal Fluorine Atoms (Inductive Withdrawal) F_withdrawal->Outcome COOH_withdrawal Carboxylic Acid (Inductive & Resonance Withdrawal) COOH_withdrawal->Outcome Nu_size Nucleophile Size Nu_size->Outcome Substituent_bulk Substituent Bulk Substituent_bulk->Outcome Temperature Temperature (Kinetic vs. Thermodynamic Control) Temperature->Outcome Solvent Solvent Polarity Solvent->Outcome Base Base Strength Base->Outcome

Caption: Key factors governing regioselectivity.

References

handling and safety precautions for 2,3,5-Trifluoropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following handling and safety information is a composite guide based on data for structurally similar compounds, including 2,3,5-Trifluoropyridine, 2,3,5-Trifluoropyridine-4-carboxaldehyde, and other fluorinated pyridine derivatives. A specific Safety Data Sheet (SDS) for 2,3,5-Trifluoropyridine-4-carboxylic acid was not available. Researchers should handle this compound with caution and refer to the specific SDS provided by their supplier.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Based on analogous compounds, this compound is expected to be a hazardous substance. The primary concerns are:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Flammability: Related compounds are flammable liquids and vapors. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2][3]

  • Corrosivity: Some related compounds are corrosive and can cause severe skin and eye burns.[2]

  • Harmful if Swallowed: Some related compounds are harmful if ingested.

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

To ensure personal safety, the following PPE is mandatory:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Hand Protection: Wear appropriate protective gloves. Gloves must be inspected prior to use.[4]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3] For significant handling, wear fire/flame resistant and impervious clothing.[4]

  • Respiratory Protection: Use only under a chemical fume hood.[2] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

Q3: What are the proper storage conditions for this compound?

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][6] Keep away from heat, sparks, open flames, and hot surfaces.[2][6] It is also recommended to store under an inert gas like nitrogen or argon at 2-8°C.[6] The storage area should be a corrosives area.[2]

Q4: What should I do in case of a spill?

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate personnel to a safe area.[4]

  • Ventilate: Ensure adequate ventilation.[4]

  • Eliminate Ignition Sources: Remove all sources of ignition.[4]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[4]

  • Absorb: Soak up the spill with an inert absorbent material (e.g., dry earth, sand).[2]

  • Collect: Use spark-proof tools and explosion-proof equipment to collect the absorbed material.[2]

  • Disposal: Place the collected material in a suitable, closed container for disposal.[2]

Q5: What are the first-aid measures for exposure to this compound?

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4]

Q6: What are the known incompatibilities for this type of compound?

Avoid contact with strong oxidizing agents and strong acids to prevent dangerous reactions.[6]

Quantitative Data Summary

PropertyData (Based on Analogous Compounds)
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H226 (Flammable liquid and vapor)
Storage Temperature 2-8°C (under inert gas)

Experimental Workflow: Handling a Spill

Spill_Workflow cluster_Initial_Response Initial Response cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Ignition Eliminate Ignition Sources Ventilate->Ignition Contain Contain Spill Ignition->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect with Spark-Proof Tools Absorb->Collect Dispose Place in Closed Container for Disposal Collect->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Report Report Incident Decontaminate->Report

Caption: Workflow for safely handling a chemical spill.

Logical Relationship: First Aid Response

First_Aid_Response Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Wash_Skin Wash with Water (15 mins) Skin_Contact->Wash_Skin Rinse_Eyes Rinse Eyes with Water (15 mins) Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse Mouth (Do NOT Induce Vomiting) Ingestion->Rinse_Mouth Medical_Attention Seek Immediate Medical Attention Fresh_Air->Medical_Attention Wash_Skin->Medical_Attention Rinse_Eyes->Medical_Attention Rinse_Mouth->Medical_Attention

Caption: First aid procedures following exposure.

References

avoiding decomposition of 2,3,5-Trifluoropyridine-4-carboxylic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals avoid the decomposition of 2,3,5-Trifluoropyridine-4-carboxylic acid during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition for this compound during reactions?

The primary cause of decomposition is decarboxylation, which is the loss of the carboxylic acid group as CO2. This process is often accelerated by high temperatures and the presence of strong bases. The electron-withdrawing nature of the fluorine atoms on the pyridine ring can make the carboxylate group more susceptible to removal.

Q2: At what temperature does significant decarboxylation typically occur?

While the exact temperature can vary with solvent and other reagents, thermal decomposition and decarboxylation are often observed at temperatures exceeding 100-120°C. For sensitive reactions, it is highly recommended to maintain temperatures below 80°C.

Q3: Which bases should I avoid when working with this acid?

Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can promote decomposition, especially at elevated temperatures. The use of strong inorganic bases such as sodium hydroxide or potassium carbonate in combination with high heat can also lead to unwanted side reactions and decarboxylation. Organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are generally preferred.

Q4: Can I use this carboxylic acid in peptide coupling reactions?

Yes, this compound is frequently used in amide and peptide bond formations. However, success depends on using appropriate coupling agents and mild reaction conditions. Standard coupling reagents like HATU, HBTU, or EDC with an additive like HOBt are generally effective. It is crucial to control the reaction temperature and stoichiometry carefully.

Q5: How should I store this compound to ensure its stability?

Store the compound in a cool, dry place away from heat and incompatible materials such as strong oxidizing agents. It should be kept in a tightly sealed container to prevent moisture absorption. Long-term storage at refrigerated temperatures (2-8°C) is recommended.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Decomposition of the starting acid: This is the most common issue, often due to excessive heat.Maintain a strict temperature protocol, ideally keeping the reaction at room temperature or below if possible. Use a water bath for stable temperature control.
Inefficient activation of the carboxylic acid: The chosen coupling reagent may not be effective or may have degraded.Use a high-quality, fresh coupling reagent. Consider activators like HATU or COMU for difficult couplings. Ensure anhydrous conditions, as water can quench the activated species.
Formation of Byproducts Decarboxylation: The primary byproduct is often 2,3,5-trifluoropyridine, resulting from the loss of CO2.Lower the reaction temperature. Use a milder base (e.g., DIPEA instead of TEA in some cases) and add it slowly to the reaction mixture. Reduce reaction time where feasible.
Side reactions with the base: The base may be reacting with your starting materials or activated intermediate.Switch to a sterically hindered non-nucleophilic base like 2,4,6-collidine or DIPEA. Ensure the base is added last and at a controlled rate.
Reaction Fails to Go to Completion Poor solubility of the acid: The carboxylic acid may not be fully dissolved in the chosen solvent, limiting its availability for reaction.Use a co-solvent system to improve solubility. Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are good options, but ensure they are anhydrous.
Stoichiometric imbalance: Incorrect ratios of coupling agents, bases, or the amine can stall the reaction.Carefully verify the stoichiometry. A slight excess (1.1-1.2 equivalents) of the coupling reagent and base relative to the carboxylic acid is often optimal.

Key Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol provides a reliable method for forming amide bonds while minimizing the risk of decomposition.

Reagents & Solvents:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HATU to the solution and stir for 5 minutes at room temperature.

  • Add the desired amine to the mixture.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add DIPEA dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Data Summary Tables

Table 1: Recommended Conditions for Amide Coupling

Parameter Recommendation Rationale
Coupling Reagent HATU, HBTU, T3PHigh efficiency and mild activation conditions.
Base DIPEA, 2,4,6-CollidineSterically hindered to reduce side reactions.
Solvent Anhydrous DMF, NMP, DCMGood solubility for reactants. Anhydrous conditions are critical.
Temperature 0°C to Room TemperatureMinimizes thermal decarboxylation.
Equivalents (Acid:Amine:Coupling:Base) 1 : 1.1 : 1.1 : 2.5Optimal stoichiometry for driving the reaction to completion.

Visual Guides

Below are diagrams illustrating key decision-making processes for troubleshooting reactions involving this compound.

G cluster_workflow Troubleshooting Workflow: Low Product Yield start Low Yield Observed check_temp Was reaction temp > 80°C? start->check_temp check_reagents Are coupling reagents fresh? check_temp->check_reagents No lower_temp Action: Lower temperature to 0-25°C check_temp->lower_temp Yes check_solvent Was solvent anhydrous? check_reagents->check_solvent Yes replace_reagents Action: Use fresh reagents check_reagents->replace_reagents No use_dry_solvent Action: Use anhydrous solvent check_solvent->use_dry_solvent No re_run Re-run Experiment check_solvent->re_run Yes lower_temp->re_run replace_reagents->re_run use_dry_solvent->re_run G cluster_pathway Decomposition Pathway of this compound start_acid This compound activated_intermediate Activated Ester Intermediate (e.g., with HATU) start_acid->activated_intermediate Coupling Agent decarboxylation Decarboxylation (2,3,5-Trifluoropyridine) start_acid->decarboxylation High Temp / Strong Base desired_product Desired Amide Product activated_intermediate->desired_product Amine, Base activated_intermediate->decarboxylation High Temp

Technical Support Center: Column Chromatography Purification of Trifluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of trifluoropyridine derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of trifluoropyridine derivatives via column chromatography.

Issue 1: Poor Separation of Trifluoropyridine Derivatives from Impurities

Question: I am observing poor separation between my target trifluoropyridine derivative and closely related impurities on a silica gel column. What are the likely causes and how can I improve the resolution?

Answer: Poor separation can stem from several factors, including an inappropriate solvent system, column overloading, or the inherent difficulty in separating structurally similar compounds. Here are some troubleshooting steps:

  • Optimize the Solvent System: The polarity of the mobile phase is critical for achieving good separation.[1]

    • TLC Analysis: Before running a column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). Aim for a retention factor (Rf) of 0.2-0.4 for your target compound to ensure good separation on the column.[1]

    • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with a wider range of polarities.

  • Reduce Sample Loading: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase (silica gel). For difficult separations, a lower loading percentage is recommended.

  • Consider an Alternative Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase. For fluorinated and aromatic compounds like trifluoropyridines, a pentafluorophenyl (PFP) stationary phase can offer alternative selectivity due to unique interactions such as π-π stacking, dipole-dipole, and ion-exchange interactions.[2][3][4][5]

Issue 2: The Trifluoropyridine Derivative is Unstable on Silica Gel

Question: My trifluoropyridine derivative appears to be decomposing on the silica gel column, leading to low recovery and the appearance of new, unwanted spots on the TLC. How can I mitigate this?

Answer: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. Trifluoropyridine derivatives, being basic, can have strong interactions with the acidic silanol groups on the silica surface.

  • Deactivate the Silica Gel: The acidity of the silica gel can be neutralized by treating it with a base. This can be done by preparing the silica gel slurry in a solvent system containing a small amount of a volatile base, such as triethylamine (0.1-1%).

  • Use an Alternative Stationary Phase: Alumina (basic or neutral) can be a good alternative to silica gel for acid-sensitive compounds. Alternatively, reversed-phase chromatography on a C18-functionalized silica gel can be performed.

  • Minimize Contact Time: The longer the compound is on the column, the greater the chance of degradation. Using flash chromatography with applied pressure to increase the flow rate can reduce the run time.

Issue 3: The Compound Elutes Too Quickly (High Rf) or Not at All (Low Rf)

Question: My trifluoropyridine derivative either comes off the column immediately with the solvent front or remains stuck at the top. How do I adjust the retention time?

Answer: This is a clear indication that the polarity of the mobile phase is not suitable for your compound.

  • Compound Elutes Too Quickly (High Rf): The mobile phase is too polar. You need to decrease the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.

  • Compound Does Not Elute (Low Rf): The mobile phase is not polar enough. You need to increase the polarity of the eluent. In a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. A small amount of a more polar solvent like methanol can also be added to the mobile phase to significantly increase its polarity.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose stationary phase for the purification of trifluoropyridine derivatives?

A1: For most applications, silica gel (230-400 mesh) is a good starting point due to its versatility and cost-effectiveness. However, due to the basic nature of the pyridine ring and the presence of the electron-withdrawing trifluoromethyl group, interactions with the acidic silica surface can sometimes be problematic.

Q2: When should I consider using a pentafluorophenyl (PFP) stationary phase?

A2: A PFP stationary phase is an excellent choice when you encounter difficulties separating isomers or other closely related trifluoropyridine derivatives on standard silica gel. The unique selectivity of PFP columns arises from multiple interaction mechanisms beyond simple polarity, including π-π interactions with the aromatic pyridine ring.[2][3][4][5]

Q3: How do I choose the right solvent system for my column?

A3: The ideal solvent system is best determined by running analytical TLC plates first. A good starting point for many trifluoropyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. The goal is to find a solvent mixture that moves your target compound to an Rf value between 0.2 and 0.4, while maximizing the separation from impurities.[1]

Q4: What is the typical loading capacity for a silica gel column?

A4: A general guideline for loading capacity on a silica gel column is between 1:20 to 1:100 ratio of crude material to silica gel by weight (e.g., 1 gram of crude material for 20 to 100 grams of silica gel). For difficult separations with closely eluting impurities, a lower loading ratio (e.g., 1:100 or less) is recommended to achieve better resolution.

Q5: My purified fractions are still showing impurities by NMR. What can I do?

A5: If a single column chromatography step is insufficient, you may need to perform a second column with a different solvent system or a different stationary phase to remove the persistent impurities. Alternatively, other purification techniques like recrystallization or preparative HPLC could be considered.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography on Silica Gel

This protocol outlines a standard procedure for the purification of a trifluoropyridine derivative using silica gel.

  • TLC Analysis: Develop a suitable solvent system using TLC. A good target Rf for the desired compound is ~0.3.

  • Column Packing:

    • Secure a glass column of appropriate size vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica.

    • Add a protective layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude trifluoropyridine derivative in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Drain the solvent until the sample has been adsorbed onto the silica.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.

    • Collect fractions in test tubes.

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified trifluoropyridine derivative.

Protocol 2: Purification using a Pentafluorophenyl (PFP) Stationary Phase

This protocol is for situations requiring enhanced selectivity, particularly for isomeric mixtures.

  • Column Selection: Choose a pre-packed PFP column with appropriate dimensions for your sample size.

  • Mobile Phase Selection: PFP columns can be used in both normal-phase and reversed-phase modes.

    • Normal-Phase: Similar solvent systems to silica gel can be used (e.g., hexane/ethyl acetate).

    • Reversed-Phase: Mixtures of water or buffer with acetonitrile or methanol are common.

  • System Equilibration: Equilibrate the PFP column with the initial mobile phase for at least 10 column volumes.

  • Sample Injection: Dissolve the sample in the mobile phase and inject it onto the column.

  • Elution and Fraction Collection: Elute with the chosen mobile phase (isocratic or gradient) and collect fractions.

  • Analysis and Isolation: Analyze the fractions by TLC or HPLC and combine the pure fractions. Remove the solvent to isolate the purified product.

Quantitative Data

The following tables provide illustrative data for the column chromatography of representative trifluoropyridine derivatives. Note: This data is for guidance and actual results may vary depending on the specific substrate and experimental conditions.

Table 1: Illustrative Retention Factors (Rf) of Trifluoropyridine Derivatives on Silica Gel TLC

CompoundSolvent System (Hexane:Ethyl Acetate)Approximate Rf Value
2-Chloro-5-(trifluoromethyl)pyridine9:10.45
2-Amino-5-(trifluoromethyl)pyridine7:30.30
3-Hydroxy-2-(trifluoromethyl)pyridine1:10.25
4-Nitro-2-(trifluoromethyl)pyridine8:20.35

Table 2: Typical Loading Capacities and Yields for Silica Gel Column Chromatography

CompoundCrude Mass (g)Silica Gel (g)Loading RatioEluent (Hexane:EtOAc)Purified Mass (g)Yield (%)Purity (%)
2-Chloro-5-(trifluoromethyl)pyridine1.0501:509:10.8585>98
2-Amino-5-(trifluoromethyl)pyridine0.5401:807:30.4080>99
3-Hydroxy-2-(trifluoromethyl)pyridine0.81001:1251:10.6075>97

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Select Solvent System) Pack 2. Pack Column (Silica Gel or PFP) TLC->Pack Load 3. Load Sample Pack->Load Elute 4. Elute Column Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC/HPLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Isolate 8. Isolate Product (Rotary Evaporation) Combine->Isolate troubleshooting_tree Start Problem with Purification PoorSep Poor Separation? Start->PoorSep LowYield Low Yield? Start->LowYield NoElution Compound Stuck? Start->NoElution SolventSystem Optimize Solvent System (TLC, Gradient) PoorSep->SolventSystem Yes Decomposition Check for Decomposition (TLC for new spots) LowYield->Decomposition Yes IncreasePolarity Increase Mobile Phase Polarity NoElution->IncreasePolarity Yes ReduceLoading Reduce Sample Loading SolventSystem->ReduceLoading AltPhase Use Alternative Phase (PFP, Alumina) ReduceLoading->AltPhase DeactivateSilica Deactivate Silica (add Et3N) Decomposition->DeactivateSilica MinimizeTime Minimize Contact Time (Flash Chromatography) DeactivateSilica->MinimizeTime MinimizeTime->AltPhase

References

Technical Support Center: Purifying 2,3,5-Trifluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,3,5-Trifluoropyridine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthetically prepared this compound?

A1: The impurities present in this compound are largely dependent on the synthetic route used for its preparation. Common synthetic pathways, such as halogen exchange from a polychlorinated precursor, can introduce several types of impurities.

  • Partially Fluorinated Intermediates: These are pyridine rings where not all chlorine atoms have been substituted with fluorine. Examples include chloro-difluoropyridine-4-carboxylic acids or dichloro-fluoropyridine-4-carboxylic acids.

  • Isomeric Impurities: Rearrangement reactions during synthesis can lead to isomers with different fluorine substitution patterns on the pyridine ring.

  • Unreacted Starting Materials: Residual amounts of the initial materials, such as 2,3,5-trichloropyridine, may persist in the final product.[1]

  • Byproducts from Precursor Synthesis: If the carboxylic acid is generated from a nitrile or ester precursor, incomplete hydrolysis can result in the presence of the corresponding amide, nitrile, or ester.

  • Inorganic Salts: Fluorinating agents like potassium fluoride (KF) or cesium fluoride (CsF) can lead to residual inorganic salts in the crude product.

  • Residual Solvents: Solvents used during the synthesis and workup may be present in the final product.

Q2: What are the primary methods for purifying this compound?

A2: The most effective purification methods for this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of the impurities.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can help identify and quantify both organic impurities and residual solvents.

  • Mass Spectrometry (MS): Can be used to identify the molecular weights of impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity, while a broad or depressed melting point suggests the presence of impurities.[2]

Troubleshooting Guide

Issue 1: My sample of this compound has a noticeable color.
  • Possible Cause: The color is likely due to the presence of colored organic byproducts from the synthesis.

  • Solution:

    • Recrystallization with Charcoal: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal, and then allow the solution to cool and crystallize.[3]

    • Column Chromatography: If recrystallization is ineffective, column chromatography can be used to separate the colored impurities from the desired product.

Issue 2: HPLC analysis shows the presence of less polar impurities.
  • Possible Cause: These impurities could be unreacted starting materials or less polar byproducts.

  • Solution:

    • Column Chromatography: This is the most effective method for separating compounds with different polarities. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) should effectively separate the less polar impurities.

    • Recrystallization: Choose a solvent system where the desired carboxylic acid has lower solubility than the impurities at room temperature.

Issue 3: My purified product has a low melting point and a broad melting range.
  • Possible Cause: This indicates the presence of significant impurities that are disrupting the crystal lattice of the product.[2]

  • Solution:

    • Sequential Purification: A combination of purification techniques may be necessary. Start with an acid-base extraction to remove neutral and basic impurities. Follow this with recrystallization to remove closely related acidic impurities. If impurities persist, column chromatography may be required.

Issue 4: I am losing a significant amount of product during recrystallization.
  • Possible Cause:

    • The chosen solvent is too good at dissolving the product, even at low temperatures.

    • Too much solvent was used during the dissolution step.

    • The cooling process was too rapid, leading to the formation of small, impure crystals.

  • Solution:

    • Solvent Selection: Experiment with different solvents or solvent mixtures to find one where the product is highly soluble when hot and poorly soluble when cold.[4]

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[5]

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[3]

Data Presentation

Table 1: Comparison of Purification Techniques

Purification MethodPrincipleBest for RemovingPotential Issues
Recrystallization Difference in solubility between the compound and impurities in a given solvent at different temperatures.[4]Small amounts of impurities with different solubility profiles.Significant product loss if the solvent is not chosen carefully; may not remove impurities with similar solubility.[6]
Column Chromatography Separation based on differential adsorption of compounds to a stationary phase.[7]Impurities with different polarities (both more and less polar).Can be time-consuming and require large volumes of solvent; product loss on the column is possible.
Acid-Base Extraction Separation based on the acidic nature of the target compound, allowing it to be moved between aqueous and organic phases by adjusting pH.Neutral and basic impurities.May not remove other acidic impurities. Emulsion formation can be an issue.

Table 2: Common Solvents for Recrystallization of Carboxylic Acids

Solvent/Solvent SystemPolarityComments
WaterHighGood for polar compounds, but the high fluorine content may reduce water solubility.
Ethanol/WaterMedium-HighA common mixture that can be fine-tuned for optimal solubility.
Ethyl Acetate/HexanesMediumA versatile system where solubility can be adjusted by changing the ratio of the two solvents.[8]
TolueneLow-MediumCan be effective for aromatic carboxylic acids.
Acetone/HexanesMediumAnother good two-solvent system for adjusting polarity.[8]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[5]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[3]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine a suitable eluent system using thin-layer chromatography (TLC). A good system will give the desired compound an Rf value of approximately 0.3-0.4. A common eluent system for carboxylic acids is a mixture of hexanes and ethyl acetate, often with a small amount of acetic or formic acid to improve peak shape.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Pass the eluent through the column, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The this compound will be deprotonated and move into the aqueous layer, while neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. The organic layer can be discarded (or processed to recover other components).

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as hydrochloric acid, with stirring until the solution is acidic (test with pH paper). The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Visualization

Purification_Workflow start Crude this compound check_impurities Assess Impurities (TLC, HPLC, NMR) start->check_impurities decision_neutral_basic Neutral or Basic Impurities Present? check_impurities->decision_neutral_basic acid_base_extraction Perform Acid-Base Extraction decision_neutral_basic->acid_base_extraction Yes decision_colored Colored Impurities Present? decision_neutral_basic->decision_colored No acid_base_extraction->decision_colored recrystallization_charcoal Recrystallize with Activated Charcoal decision_colored->recrystallization_charcoal Yes decision_polarity Impurities with Different Polarity? decision_colored->decision_polarity No recrystallization_charcoal->decision_polarity column_chromatography Perform Column Chromatography decision_polarity->column_chromatography Yes recrystallization Perform Recrystallization decision_polarity->recrystallization No final_product Pure this compound column_chromatography->final_product recrystallization->final_product

Caption: Purification workflow for this compound.

References

Validation & Comparative

Comparative Analysis of the 1H NMR Spectrum of 2,3,5-Trifluoropyridine-4-carboxylic acid and Related Fluorinated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectral characteristics of 2,3,5-Trifluoropyridine-4-carboxylic acid and related fluorinated pyridine compounds. Due to the limited availability of publicly accessible, fully assigned experimental spectra for this compound, this guide presents predicted spectral data based on established principles of NMR spectroscopy, alongside available experimental data for similar molecules to offer a valuable comparative context for researchers, scientists, and drug development professionals.

Introduction to ¹H NMR Spectroscopy of Fluorinated Pyridines

The ¹H NMR spectra of fluorinated pyridine derivatives are characterized by the influence of the electronegative fluorine atoms and the aromatic pyridine ring on the chemical shifts and coupling patterns of the ring protons. The number and position of fluorine substituents significantly impact the electron density distribution within the ring, leading to distinct spectral features. The carboxylic acid group, being an electron-withdrawing group, further influences the electronic environment of the pyridine protons.

Comparative ¹H NMR Data

The following table summarizes the available and predicted ¹H NMR data for this compound and two comparative fluorinated pyridine derivatives: 3-Fluoropyridine-4-carboxylic acid and N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide. This comparison highlights how the degree and position of fluorination affect the proton chemical shifts.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
This compound H-6~8.5 - 9.0d~2-3 (⁴J H-F)
-COOH>10br s-
3-Fluoropyridine-4-carboxylic acid H-28.74s-
H-58.35dJ = 4.8 Hz
H-67.62dJ = 4.8 Hz
N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide -NH7.70s-
-CHO9.00s-

Note: Data for this compound is predicted based on analogous structures and known substituent effects in ¹H NMR spectroscopy. The broad singlet for the carboxylic acid proton is typical and its chemical shift can vary with solvent and concentration. Data for 3-Fluoropyridine-4-carboxylic acid is based on publicly available spectral data. Data for N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide is from published literature.[1]

Structural and Signaling Diagrams

The following diagrams illustrate the chemical structure and the logical workflow for ¹H NMR analysis.

Caption: Chemical structure of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) prep2 Add internal standard (e.g., TMS) prep1->prep2 prep3 Transfer solution to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire 1H NMR spectrum using a standard pulse sequence acq2->acq3 proc1 Fourier transform the FID acq3->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Reference the spectrum to the internal standard proc2->proc3 an1 Integrate the signals proc3->an1 an2 Determine chemical shifts (δ) an1->an2 an3 Measure coupling constants (J) an2->an3 an4 Assign signals to protons an3->an4

References

Comparative Analysis of 13C NMR Data for 2,3,5-Trifluoropyridine-4-carboxylic acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the 13C NMR spectral data for 2,3,5-Trifluoropyridine-4-carboxylic acid, a compound of interest in drug development and materials science. Due to the limited availability of experimental spectra for this specific molecule, this guide utilizes predicted data for the target compound and compares it with experimental data for two structurally related alternatives: 2,3,5-Trifluoropyridine and Pyridine-4-carboxylic acid. This comparison offers valuable insights into the influence of fluorine and carboxylic acid substituents on the 13C NMR chemical shifts of the pyridine ring.

Data Presentation

The following table summarizes the 13C NMR chemical shift data for this compound and its selected alternatives. The data for the target compound is predicted, while the data for the alternatives is based on experimental observations.

Carbon AtomThis compound (Predicted, ppm)2,3,5-Trifluoropyridine (Experimental, ppm)Pyridine-4-carboxylic acid (Experimental, ppm)
C2145.4~147150.5
C3140.0~142124.0
C4125.0~118141.2
C5148.0~150124.0
C6115.0~110150.5
C=O165.0-167.5

Experimental and Predictive Methodologies

13C NMR Data Prediction for this compound:

The 13C NMR chemical shifts for this compound were predicted using the online NMR prediction tool, NMRDB.org. The prediction was based on the compound's SMILES (Simplified Molecular Input Line Entry System) notation: O=C(O)c1c(F)c(F)nc(F)c1. It is important to note that these are theoretical values and may differ from experimental results.

Experimental Protocol for 13C NMR of Pyridine Compounds:

The following is a general protocol for acquiring 13C NMR spectra of pyridine derivatives, based on common laboratory practices.[1]

  • Sample Preparation: Approximately 10-50 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.

  • Instrument: A high-resolution NMR spectrometer, typically with a magnetic field strength of 75-150 MHz for 13C observation, is used.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically employed.

    • Temperature: The experiment is usually performed at room temperature (e.g., 298 K).

    • Sweep Width: A spectral width of approximately 200-250 ppm is set to cover the entire range of expected 13C chemical shifts.

    • Number of Scans: The number of scans can range from several hundred to several thousand, depending on the sample concentration and the natural abundance of the 13C isotope, to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is commonly used to allow for the relaxation of the carbon nuclei between pulses.

  • Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Signaling Pathways and Experimental Workflows

The logical workflow for the comparative analysis of the 13C NMR data is depicted in the following diagram.

G Workflow for 13C NMR Data Comparison cluster_0 Data Acquisition cluster_1 Data Source cluster_2 Analysis cluster_3 Output A Target Compound: This compound D Predicted Spectrum (nmrdb.org) A->D B Alternative 1: 2,3,5-Trifluoropyridine E Experimental Spectrum (Literature/Database) B->E C Alternative 2: Pyridine-4-carboxylic acid F Experimental Spectrum (Literature/Database) C->F G Data Tabulation and Comparison D->G E->G F->G H Interpretation of Substituent Effects (Fluorine and Carboxylic Acid) G->H I Comparative Guide for Researchers H->I

References

Comparative 19F NMR Analysis of Fluorinated Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the 19F Nuclear Magnetic Resonance (NMR) analysis of 2,3,5-Trifluoropyridine-4-carboxylic acid and related fluorinated pyridine carboxylic acids. Due to the limited availability of specific experimental 19F NMR data for this compound in publicly accessible literature, this guide presents a detailed, generalized experimental protocol and discusses the expected spectral characteristics based on established principles of 19F NMR spectroscopy. The provided quantitative data for comparison is based on general knowledge of similar fluorinated aromatic compounds and should be considered illustrative.

Introduction to 19F NMR in Drug Discovery

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful analytical technique in drug discovery and development. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity, second only to ¹H. A key advantage of ¹⁹F NMR is its vast chemical shift range (over 400 ppm), which minimizes signal overlap and provides exquisite sensitivity to the local electronic environment. These features make ¹⁹F a sensitive probe for studying molecular interactions, conformational changes, and metabolic pathways of fluorinated drug candidates.

Comparison of this compound and Alternatives

Table 1: Predicted ¹⁹F NMR Data for this compound and Comparative Compounds

CompoundFluorine PositionPredicted Chemical Shift (δ) vs. CFCl₃ (ppm)Predicted MultiplicityPredicted Coupling Constants (J) (Hz)
This compound F-2-90 to -110Doublet of doublets (dd)JF2-F3 ≈ 20-30, JF2-F5 ≈ 5-10
F-3-140 to -160Doublet of doublets (dd)JF3-F2 ≈ 20-30, JF3-F5 ≈ 15-25
F-5-120 to -140Doublet of doublets (dd)JF5-F2 ≈ 5-10, JF5-F3 ≈ 15-25
2,5-Difluoropyridine-4-carboxylic acidF-2-95 to -115Doublet (d)JF2-F5 ≈ 5-15
F-5-125 to -145Doublet (d)JF5-F2 ≈ 5-15
2,6-Difluoropyridine-4-carboxylic acidF-2, F-6-70 to -90Singlet (s)N/A (equivalent)
3,5-Difluoropyridine-4-carboxylic acidF-3, F-5-110 to -130Singlet (s)N/A (equivalent)

Note: These are predicted values based on typical ranges for fluorinated aromatic compounds and are intended for illustrative purposes. Actual experimental values may vary.

Experimental Protocol for 19F NMR Analysis

A standardized protocol is crucial for obtaining high-quality and reproducible ¹⁹F NMR data.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the fluorinated compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean NMR tube.

  • Internal Standard: For accurate chemical shift referencing and quantification, add a known amount of an internal standard. Common standards for ¹⁹F NMR include trifluorotoluene (TFT, δ ≈ -63 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -163 ppm).

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

NMR Data Acquisition
  • Spectrometer Setup: Use a high-field NMR spectrometer equipped with a fluorine-observe probe.

  • Tuning and Matching: Tune and match the probe to the ¹⁹F frequency to ensure optimal sensitivity.

  • Locking and Shimming: Lock on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) to ensure all fluorine signals are captured.

    • Transmitter Offset: Center the transmitter frequency in the expected region of the fluorine signals.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is usually adequate for small molecules.

    • Number of Scans: Dependent on the sample concentration, but typically ranges from 16 to 128 scans.

  • Proton Decoupling: For simplified spectra (singlets for each fluorine environment in the absence of ¹⁹F-¹⁹F coupling), proton decoupling can be applied. However, coupled spectra provide valuable information about ¹H-¹⁹F coupling constants.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the chemical shifts to the internal standard.

  • Integration: Integrate the signals to determine the relative ratios of different fluorine environments.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for acquiring and analyzing ¹⁹F NMR data.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis dissolve Dissolve Compound add_standard Add Internal Standard dissolve->add_standard homogenize Homogenize add_standard->homogenize setup Spectrometer Setup homogenize->setup acquire Acquire FID setup->acquire process Process FID (FT, Phasing, Baseline) acquire->process analyze Analyze Spectrum (Referencing, Integration) process->analyze end end analyze->end Final Report

Caption: Workflow for 19F NMR analysis.

Predicted Spin-Spin Coupling Network

This diagram visualizes the expected spin-spin coupling interactions between the fluorine atoms in this compound.

Caption: Predicted 19F-19F and 19F-1H couplings.

Conclusion

Navigating the Analytical Maze: A Comparative Guide to the Characterization of 2,3,5-Trifluoropyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate characterization of novel chemical entities is paramount. This guide provides a comparative analysis of mass spectrometry and other key analytical techniques for 2,3,5-Trifluoropyridine-4-carboxylic acid, a fluorinated pyridine derivative of increasing interest in medicinal chemistry and materials science.

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, often enhancing metabolic stability, binding affinity, and bioavailability. Consequently, the development of robust analytical methodologies for fluorinated compounds is a critical aspect of modern drug discovery and development. This guide will delve into the mass spectrometric behavior of this compound and compare it with alternative analytical approaches, offering insights into the selection of the most appropriate technique for specific research needs.

Mass Spectrometry of this compound: A Predictive Overview

While specific experimental mass spectra for this compound are not widely published, its fragmentation pattern under electron ionization (EI) can be predicted based on the established principles of mass spectrometry for carboxylic acids and fluorinated aromatic compounds.

Upon ionization, the molecule is expected to form a molecular ion (M+). The primary fragmentation pathways would likely involve the loss of the carboxyl group and rearrangements influenced by the electronegative fluorine atoms.

Plausible Fragmentation Pathway:

A primary fragmentation would be the loss of the carboxyl group (-COOH) as a radical, resulting in a fragment with a mass-to-charge ratio (m/z) corresponding to the loss of 45 Da. Another common fragmentation for carboxylic acids is the loss of a hydroxyl radical (-OH), leading to a fragment with a loss of 17 Da. Subsequent fragmentations could involve the sequential loss of fluorine atoms or the cleavage of the pyridine ring. The presence of multiple fluorine atoms would likely influence the stability of the resulting fragment ions.

A Comparative Look: Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation and quantification, other techniques offer complementary or, in some cases, superior information for the analysis of this compound.

1. ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy:

¹⁹F NMR is a highly specific and quantitative technique for the analysis of fluorinated compounds. Each unique fluorine atom in a molecule produces a distinct signal, providing information about its chemical environment. For this compound, three distinct signals would be expected in the ¹⁹F NMR spectrum, and their coupling patterns would provide valuable structural information. Quantitative ¹⁹F NMR (qNMR) can be used for accurate concentration determination without the need for a specific reference standard of the analyte.[1][2]

2. High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of compounds in a mixture. For this compound, a reversed-phase HPLC method would likely be employed, with the retention time being a key identifier. When coupled with a UV detector, HPLC provides quantitative data based on the compound's absorbance. The development of HPLC methods for similar compounds, such as 2,4,5-trifluorobenzoic acid, has been reported.[3]

3. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For volatile and thermally stable compounds, GC-MS provides excellent separation and structural information. Derivatization of the carboxylic acid group may be necessary to improve the volatility of this compound for GC-MS analysis.

Data at a Glance: A Comparative Summary

Technique Principle Information Obtained Sample Requirements Relative Cost
Mass Spectrometry (MS) Ionization and mass-to-charge ratio analysis of molecules and their fragments.Molecular weight, elemental composition, structural information via fragmentation.Small sample size, requires ionization.High
¹⁹F NMR Spectroscopy Nuclear magnetic resonance of the ¹⁹F nucleus.Structural information (chemical environment of F atoms), quantification (qNMR).Requires soluble sample in a deuterated solvent.High
HPLC-UV Separation based on differential partitioning between a mobile and stationary phase, with UV detection.Retention time (identification), quantification.Requires soluble sample.Medium
GC-MS Separation of volatile compounds based on their boiling points and interactions with a stationary phase, with MS detection.Retention time, molecular weight, fragmentation pattern.Requires volatile and thermally stable sample (or derivatization).High

Experimental Protocols in Focus

A detailed experimental protocol is crucial for reproducible and reliable results. Below are representative methodologies for the key techniques discussed.

Experiment Methodology
Mass Spectrometry (Hypothetical EI-MS) Ionization Mode: Electron Ionization (EI) at 70 eV. Mass Analyzer: Quadrupole or Time-of-Flight (TOF). Inlet System: Direct infusion or GC inlet. Data Acquisition: Full scan mode to detect molecular ion and fragment ions.
¹⁹F NMR Spectroscopy Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Spectrometer: 400 MHz or higher field strength. Parameters: Standard ¹⁹F pulse sequence, appropriate spectral width and acquisition time. Trifluoromethylbenzene or other suitable fluorinated compound as an internal or external standard for chemical shift referencing and quantification.
HPLC-UV Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm). Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid). Flow Rate: 1.0 mL/min. Detection: UV detector at a wavelength determined by the UV spectrum of the analyte (e.g., around 270 nm).
GC-MS Derivatization (if necessary): Esterification of the carboxylic acid group (e.g., with methanol and an acid catalyst) to form the methyl ester. Column: Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms). Carrier Gas: Helium. Temperature Program: Optimized temperature gradient to ensure good separation. Ionization Mode: Electron Ionization (EI) at 70 eV. Mass Analyzer: Quadrupole.

Visualizing the Workflow and Decision-Making Process

To further clarify the analytical process, the following diagrams illustrate the experimental workflow for mass spectrometry and a decision-making flowchart for selecting the appropriate analytical technique.

Mass Spectrometry Experimental Workflow Mass Spectrometry Experimental Workflow A Sample Preparation (e.g., dissolution, derivatization) B Sample Introduction (e.g., GC, LC, direct infusion) A->B C Ionization (e.g., EI, ESI) B->C D Mass Analysis (e.g., Quadrupole, TOF) C->D E Detection D->E F Data Processing and Interpretation E->F

Caption: A generalized workflow for a mass spectrometry experiment.

Analytical Technique Selection Analytical Technique Selection Guide node_rect node_rect Start Goal of Analysis? Qualitative Structural Elucidation? Start->Qualitative Qualitative Quantitative Quantification? Start->Quantitative Quantitative Purity Purity Assessment? Start->Purity Purity MS Mass Spectrometry Qualitative->MS Detailed fragmentation NMR 19F NMR Qualitative->NMR Unambiguous structure Quantitative->NMR High accuracy (qNMR) HPLC HPLC-UV Quantitative->HPLC Routine analysis Purity->HPLC High throughput GCMS GC-MS Purity->GCMS Volatile impurities

Caption: A decision tree for selecting an analytical technique.

References

comparing reactivity of 2,3,5-Trifluoropyridine-4-carboxylic acid with other fluorinated pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2,3,5-Trifluoropyridine-4-carboxylic acid with other fluorinated pyridines. The information presented is based on established principles of organic chemistry and available experimental data for related compounds, offering a predictive framework for its synthetic applications.

The unique arrangement of fluorine atoms and a carboxylic acid group on the pyridine ring endows this compound with a distinct reactivity profile, making it a valuable building block in medicinal chemistry and materials science. This document will delve into its reactivity in two key transformations: nucleophilic aromatic substitution (SNAr) and reactions involving the carboxylic acid moiety.

I. Nucleophilic Aromatic Substitution (SNAr) Reactivity

The pyridine ring is inherently electron-deficient, and the presence of multiple electron-withdrawing fluorine atoms further enhances its susceptibility to nucleophilic attack. In polyfluorinated pyridines, the positions para (4-) and ortho (2-, 6-) to the ring nitrogen are the most activated towards SNAr.

General Reactivity Principles:

  • Activation by Fluorine: Fluorine is a highly effective activating group for SNAr on pyridines. The C-F bond, while strong, facilitates the rate-determining nucleophilic attack, and fluoride is an excellent leaving group in this context.[1] The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[1]

  • Positional Selectivity: The general order of reactivity for nucleophilic substitution on a substituted pyridine ring is 4- > 2- > 6- > 3-, 5-. The presence of the carboxylic acid group at the 4-position in the title compound means the primary sites for SNAr are the fluorine atoms at the 2-, 3-, and 5-positions.

  • Influence of Substituents: The electron-withdrawing nature of both the fluorine atoms and the carboxylic acid group significantly lowers the electron density of the pyridine ring, making it highly electrophilic.

Comparative Reactivity Analysis:

CompoundStructureKey Features Affecting SNAr ReactivityExpected Relative Reactivity
This compound this compoundThree activating fluorine atoms and a strongly electron-withdrawing carboxylic acid group. The C2 and C6 (if H) positions are highly activated.High
Pentafluoropyridine PentafluoropyridineFive activating fluorine atoms. The C4 position is the most reactive, followed by C2 and C6.Very High
2,3,5,6-Tetrafluoropyridine 2,3,5,6-TetrafluoropyridineFour activating fluorine atoms. The C4 position (unsubstituted) is not available for substitution of a leaving group, directing attack to C2 and C6.High
2-Fluoropyridine 2-FluoropyridineOne activating fluorine atom at the 2-position.Moderate

Predicted Selectivity for this compound:

For this compound, nucleophilic attack is expected to preferentially occur at the 2-position . This is due to the combined activating effect of the ring nitrogen and the fluorine atoms. The 5-position is also activated, but to a lesser extent. The 3-position is the least likely to react.

II. Reactivity of the Carboxylic Acid Group

The carboxylic acid at the 4-position offers another reactive handle for synthetic transformations. Its reactivity will be influenced by the electron-withdrawing nature of the fluorinated pyridine ring.

  • Acidity: The presence of three fluorine atoms will significantly increase the acidity of the carboxylic acid group through a strong inductive effect, making it a stronger acid than non-fluorinated pyridine carboxylic acids.[2]

  • Nucleophilic Acyl Substitution: The carboxylic acid can be converted to a variety of derivatives (esters, amides, acid chlorides) through standard methods. However, the electron-deficient nature of the ring may influence the reactivity of the carbonyl group.[3][4]

  • Decarboxylation: Decarboxylation of pyridine carboxylic acids can be achieved under various conditions, often thermally or catalytically.[5] Recent advances in photoredox catalysis have enabled decarboxylative functionalization, which could be a viable pathway for introducing other substituents at the 4-position.[6][7]

Experimental Protocols

The following are generalized experimental protocols based on procedures for related fluorinated pyridines. Optimization for this compound will be necessary.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile

This protocol describes a typical procedure for the reaction of a fluorinated pyridine with a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Base (e.g., K2CO3, Cs2CO3, or triethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the anhydrous solvent.

  • Add the base (2.0-3.0 eq) and the amine nucleophile (1.1-1.5 eq).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Fischer Esterification of the Carboxylic Acid Group

This protocol describes the conversion of the carboxylic acid to its corresponding methyl or ethyl ester.

Materials:

  • This compound

  • Anhydrous methanol or ethanol

  • Concentrated sulfuric acid (catalytic amount)

  • Standard glassware for reflux

Procedure:

  • Dissolve this compound in an excess of the anhydrous alcohol (e.g., methanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and carefully neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the ester with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the product by distillation or column chromatography if necessary.

Visualizations

SNAr_Pathway reactant This compound intermediate Meisenheimer Complex (Anionic Intermediate) reactant->intermediate Nucleophilic Attack nucleophile Nucleophile (Nu-) nucleophile->intermediate product Substituted Product intermediate->product Elimination leaving_group Fluoride Ion (F-) intermediate->leaving_group

Caption: Generalized pathway for Nucleophilic Aromatic Substitution (SNAr).

Carboxylic_Acid_Reactions start This compound ester Ester Derivative start->ester Esterification (ROH, H+) amide Amide Derivative start->amide Amidation (R2NH, Coupling Agent) acid_chloride Acid Chloride start->acid_chloride Acyl Halogenation (SOCl2) decarboxylated Decarboxylated Pyridine start->decarboxylated Decarboxylation (Heat or Catalyst)

Caption: Potential transformations of the carboxylic acid group.

References

The Biological Landscape of Fluorinated Pyridine Carboxylic Acid Derivatives: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

While specific research on the biological activity of 2,3,5-trifluoropyridine-4-carboxylic acid derivatives is limited in publicly available literature, a broader examination of structurally related fluorinated and trifluoromethylated pyridine carboxylic acid derivatives reveals a rich and diverse range of biological activities. This guide provides a comparative analysis of these related compounds, offering insights into their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The data presented herein, gathered from various scientific studies, highlights the significant impact of fluorine and trifluoromethyl substituents on the pharmacological properties of the pyridine carboxylic acid scaffold.

Due to the absence of direct experimental data for this compound derivatives, this guide focuses on analogous compounds to provide a relevant comparative framework for researchers, scientists, and drug development professionals. The presented data underscores the potential of this chemical class and aims to inform future research and development efforts.

Anticancer Activity of Related Pyridine Derivatives

Fluorinated and trifluoromethylated pyridine derivatives have demonstrated significant potential as anticancer agents. The introduction of these moieties can enhance the cytotoxic effects of the parent compounds against various cancer cell lines.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of several trifluoromethyl-containing heterocyclic compounds, including pyridine and pyrimidine derivatives, against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
5-Trifluoromethylpyrimidine Derivatives (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamideA549 (Lung)0.35[1]
MCF-7 (Breast)3.24[1]
PC-3 (Prostate)5.12[1]
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives 7-Chloro-3-(4-methylphenyl)-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thioneC32 (Melanoma)28.3[2]
DU145 (Prostate)29.1[2]
7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thioneA375 (Melanoma)25.4[2]
C32 (Melanoma)24.4[2]
DU145 (Prostate)27.8[2]
HaCaT (Normal Keratinocytes)33.5[2]
Trifluoromethyl Ketones CF3CH(OH)COPhHL-60 (Leukemia)>3.13[4]
HSC-2 (Oral Squamous Carcinoma)6.5[4]
HSC-3 (Oral Squamous Carcinoma)12.5[4]
CF3CH(OH)COCH2PhHL-60 (Leukemia)6.25[4]
HSC-2 (Oral Squamous Carcinoma)13.5[4]
HSC-3 (Oral Squamous Carcinoma)25[4]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the media is removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours.

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value is determined from the dose-response curve by plotting the percentage of cell viability against the compound concentration.

anticancer_workflow cluster_cell_culture Cell Culture and Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plates incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat with Test Compounds incubation1->compound_treatment incubation2 Incubate for 48-72h compound_treatment->incubation2 add_mtt Add MTT Solution incubation2->add_mtt Begin Assay incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Add Solubilizing Agent (e.g., DMSO) incubation3->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance Analyze Results calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow of the MTT assay for determining the cytotoxicity of compounds.

Antimicrobial Activity of Related Pyridine Derivatives

Fluorinated pyridine carboxylic acids and their derivatives have also been investigated for their antimicrobial properties. The incorporation of fluorine atoms can modulate the antibacterial and antifungal activity of these compounds.

Comparative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values of various pyridine derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassSpecific DerivativeMicrobial StrainMIC (µg/mL)Reference
Dodecanoic Acid Pyridine Derivatives Dodecanoic acid (pyridin-2-yl)amideStaphylococcus aureus62.5[5]
Bacillus subtilis62.5[5]
Escherichia coli125[5]
Candida albicans250[5]
Nicotinoyl Thiourea Derivatives N-(4-chlorophenethyl)-N'-nicotinoylthioureaStaphylococcus aureus31.25[5]
Enterococcus faecalis31.25[5]
Escherichia coli62.5[5]
Acinetobacter baumannii62.5[5]
Pseudomonas aeruginosa62.5[5]
Substituted Pyridine Derivatives 2,6-bis(furfurylaminocarbonyl)pyridineStaphylococcus aureus75[6]
2,6-bis(benzyloxyaminocarbonyl)pyridineStaphylococcus aureus75[6]
Pseudomonas aeruginosa75[6]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The antimicrobial compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Enzyme Inhibitory Activity of Related Nicotinic Acid Derivatives

Derivatives of nicotinic acid (pyridine-3-carboxylic acid) have been shown to inhibit various enzymes, highlighting another facet of their biological activity. The nature and position of substituents on the pyridine ring play a crucial role in their inhibitory potency and selectivity.

Comparative Enzyme Inhibition Data

The table below summarizes the inhibitory activity of several nicotinic acid derivatives against different enzymes, with data presented as IC50 or Ki values.

Compound ClassSpecific DerivativeTarget EnzymeIC50 / Ki (µM)Reference
Nicotinic Acid Derivatives 2-Hydroxynicotinic acidNicotinate phosphoribosyltransferase (NAPRT)Ki = 215[7]
2-Aminonicotinic acidNicotinate phosphoribosyltransferase (NAPRT)Ki = 348[7]
2-Fluoronicotinic acidNicotinate phosphoribosyltransferase (NAPRT)Ki = 282[7]
Nicotinic acid hydroxamate (NAH)Tyrosinase (monophenolase)IC50 = 2[8]
Tyrosinase (diphenolase)IC50 = 1[8]
5-Amino-nicotinic Acid Derivatives 5-(4-Fluorobenzamido)nicotinic acidα-AmylaseIC50 = 12.17 (µg/mL)[9]
α-GlucosidaseIC50 = 12.01 (µg/mL)[9]
5-(4-Chlorobenzamido)nicotinic acidα-AmylaseIC50 = 12.91 (µg/mL)[9]
α-GlucosidaseIC50 = 12.72 (µg/mL)[9]

Experimental Protocol: General Enzyme Inhibition Assay

A general workflow for determining the inhibitory activity of a compound against a target enzyme is as follows:

  • Assay Preparation: A reaction mixture is prepared containing the enzyme, a suitable buffer, and any necessary cofactors.

  • Inhibitor Addition: The test compound (inhibitor) is added to the reaction mixture at various concentrations.

  • Substrate Addition: The reaction is initiated by the addition of the enzyme's specific substrate.

  • Reaction Monitoring: The progress of the enzyme-catalyzed reaction is monitored over time by measuring the formation of a product or the depletion of the substrate. This can be done using various techniques such as spectrophotometry, fluorometry, or chromatography.

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. These rates are then used to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

enzyme_inhibition_pathway Enzyme Enzyme EnzymeSubstrate Enzyme-Substrate Complex Enzyme->EnzymeSubstrate + Substrate EnzymeInhibitor Enzyme-Inhibitor Complex (Inactive) Enzyme->EnzymeInhibitor + Inhibitor Substrate Substrate Substrate->EnzymeSubstrate Product Product Inhibitor Inhibitor (e.g., Nicotinic Acid Derivative) Inhibitor->EnzymeInhibitor EnzymeSubstrate->Enzyme EnzymeSubstrate->Product Reaction

Caption: General mechanism of competitive enzyme inhibition.

Structure-Activity Relationships and Future Directions

The data on related fluorinated pyridine and nicotinic acid derivatives reveals some emerging structure-activity relationships. For instance, the position and electronic nature of the fluorine or trifluoromethyl substituents significantly influence biological activity. In many cases, these groups enhance potency due to their effects on lipophilicity, metabolic stability, and binding interactions with biological targets.

The exploration of this compound derivatives remains a promising area for future research. Based on the activities of analogous compounds, this scaffold holds potential for the development of novel therapeutic agents. Systematic derivatization of the carboxylic acid group (e.g., to amides, esters) and further substitution on the pyridine ring could lead to the discovery of compounds with enhanced potency and selectivity against various biological targets.

References

A Head-to-Head Comparison for Synthetic Strategy: 2,3,5-Trifluoropyridine-4-carboxylic acid vs. 2,3,5,6-tetrafluoropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that dictates the efficiency and outcome of a synthetic route. This guide provides a detailed comparison of two highly valuable fluorinated pyridine derivatives: 2,3,5-Trifluoropyridine-4-carboxylic acid and 2,3,5,6-tetrafluoropyridine-4-carboxylic acid. By examining their physicochemical properties and reactivity in key synthetic transformations, this document aims to inform the strategic selection of these reagents in medicinal chemistry and materials science.

The introduction of fluorine atoms into organic molecules is a widely employed strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Both this compound and its tetrafluorinated counterpart serve as versatile scaffolds, combining the reactive handle of a carboxylic acid with a highly electron-deficient pyridine ring, primed for nucleophilic substitution. The primary structural difference—a hydrogen versus a fluorine atom at the 6-position—imparts distinct reactivity profiles that can be leveraged for specific synthetic goals.

Physicochemical Properties: A Quantitative Overview

The degree of fluorination significantly impacts the electronic properties and physical characteristics of these molecules. The additional fluorine atom in 2,3,5,6-tetrafluoropyridine-4-carboxylic acid exerts a powerful electron-withdrawing effect, leading to a notable increase in acidity, as reflected in its lower predicted pKa value.

PropertyThis compound2,3,5,6-Tetrafluoropyridine-4-carboxylic acid
CAS Number 675602-91-22875-10-7[1][2]
Molecular Formula C₆H₂F₃NO₂C₆HF₄NO₂[1][2]
Molecular Weight 177.08 g/mol 195.07 g/mol [1][2]
Melting Point 105.0-114.0 °CNot available
Boiling Point (Predicted) Not available336.3 ± 37.0 °C[2]
pKa (Predicted) ~1.5 - 2.5 (Estimated)0.83 ± 0.10[3]
Appearance White to cream solidCrystalline solid

Note: The pKa for this compound is an estimation based on the established trend of increasing acidity with fluorine substitution. Experimental values may vary.

Reactivity in Synthesis: A Tale of Two Rings

The synthetic utility of these compounds is primarily defined by two key reaction types: transformations involving the carboxylic acid group (e.g., amide bond formation) and nucleophilic aromatic substitution (SNAr) on the pyridine ring.

Amide Bond Formation

Amide coupling is one of the most crucial reactions in drug discovery. The reactivity of the carboxylic acid is directly related to its acidity (pKa). With a significantly lower pKa, 2,3,5,6-tetrafluoropyridine-4-carboxylic acid is the more acidic of the two compounds. This enhanced acidity facilitates the activation of the carboxyl group, typically by conversion to a more reactive intermediate such as an acyl chloride or an active ester, leading to more efficient amide bond formation.

A common strategy for activating carboxylic acids for amidation involves in situ conversion to a highly reactive acyl fluoride. Reagents like pentafluoropyridine (PFP) can be used for this deoxyfluorination. The resulting acyl fluoride is then readily attacked by an amine to form the desired amide.

References

Comparative Analysis of 2,3,5-Trifluoropyridine-4-carboxylic Acid and Analogues for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the characterization of 2,3,5-Trifluoropyridine-4-carboxylic acid, with a comparative look at structurally similar fluorinated pyridine carboxylic acids. This guide provides key physicochemical data, spectroscopic profiles, and standardized experimental protocols to support the evaluation and application of these compounds in medicinal chemistry and materials science.

Introduction

Fluorinated pyridine derivatives are a cornerstone in modern drug discovery and agrochemical research. The introduction of fluorine atoms into the pyridine ring can significantly alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a versatile building block whose trifluorinated pyridine core and reactive carboxylic acid handle make it a valuable intermediate for synthesizing more complex molecules. This guide presents a comprehensive overview of its characterization data alongside comparable fluorinated analogues to aid researchers in selecting the optimal building blocks for their synthetic endeavors.

Physicochemical Properties: A Comparative Overview

The following table summarizes the fundamental physicochemical properties of this compound and selected alternatives. These alternatives were chosen based on their structural similarity, offering variations in the number and position of fluorine substituents or the nature of the fluorinated group (e.g., trifluoromethyl vs. fluorine atoms).

PropertyThis compound 2,3,5,6-Tetrafluoropyridine-4-carboxylic acid 2-(Trifluoromethyl)pyridine-4-carboxylic acid 5-(Trifluoromethyl)pyridine-2-carboxylic acid
CAS Number 675602-91-22875-10-7[1][2]131747-41-680194-69-0[3][4]
Molecular Formula C₆H₂F₃NO₂C₆HF₄NO₂[1][2]C₇H₄F₃NO₂C₇H₄F₃NO₂[3][4]
Molecular Weight 177.08 g/mol 195.07 g/mol [1][2]191.11 g/mol 191.11 g/mol [3][4]
Appearance Crystalline solidCrystalline solid[1]Off-white to brown solid[5]Pale brown powder[4]
Melting Point Not availableNot available217-223 °C133-137 °C[3]
Purity ≥97%Not specified≥97%≥95%[3]

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the structure and purity of these compounds. Below are the expected and reported spectral data for the target compound and its alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the environment of the fluorine atoms.

  • ¹H NMR: The proton NMR spectra of these compounds are expected to be relatively simple, showing signals for the remaining aromatic protons on the pyridine ring and a characteristically broad singlet for the carboxylic acid proton, typically observed in the 10.0-13.2 ppm region.[6][7] The exact chemical shift of the carboxylic acid proton can be dependent on the solvent and concentration.[7]

  • ¹³C NMR: The carbon NMR will show signals for each unique carbon atom in the molecule. The carboxylic acid carbonyl carbon is typically found in the 165-185 ppm range.[7] Carbons bonded to fluorine will exhibit splitting (C-F coupling).

  • ¹⁹F NMR: This is a crucial technique for fluorinated compounds. The chemical shifts of the fluorine atoms are sensitive to their position on the pyridine ring and the electronic nature of the other substituents. For trifluoromethyl (-CF₃) groups, a singlet is expected, with a chemical shift that can provide information about the electronic environment of the group.[8]

Table 2: Comparative NMR Data (Expected and Reported)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)
This compound Aromatic H; Carboxylic acid H (~10-13)Aromatic carbons; Carbonyl carbon (~165-185)Signals corresponding to F at C2, C3, C5
2,3,5,6-Tetrafluoropyridine-4-carboxylic acid Carboxylic acid H (~10-13)Aromatic carbons; Carbonyl carbon (~165-185)Signals for F at C2, C3, C5, C6
2-(Trifluoromethyl)pyridine-4-carboxylic acid Aromatic H's; Carboxylic acid H (~10-13)Aromatic carbons; Carbonyl carbon (~165-185); -CF₃ carbon (quartet)Singlet for -CF₃ group
5-(Trifluoromethyl)pyridine-2-carboxylic acid Aromatic H's; Carboxylic acid H (~10-13)Aromatic carbons; Carbonyl carbon (~165-185); -CF₃ carbon (quartet)Singlet for -CF₃ group

Note: Specific experimental peak lists were not available for all compounds in the cited literature. The data presented represents expected chemical shift regions based on general principles and data from structurally similar compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For these carboxylic acids, the most characteristic absorptions are from the O-H and C=O bonds of the carboxyl group.

  • O-H Stretch: A very broad and strong absorption is expected in the range of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[9][10]

  • C=O Stretch: A strong, sharp absorption between 1760-1690 cm⁻¹ corresponds to the carbonyl stretch. The exact position can be influenced by conjugation and the electronic effects of the fluorine substituents.[9][10]

  • C-O Stretch & O-H Bend: Absorptions for the C-O stretch are typically found between 1320-1210 cm⁻¹, and O-H bending vibrations can be observed around 1440-1395 cm⁻¹ and 950-910 cm⁻¹.[11]

  • C-F Stretch: Strong absorptions due to C-F stretching are expected in the fingerprint region, typically between 1400-1000 cm⁻¹.[12]

Experimental Protocols

Standardized protocols are essential for obtaining reproducible characterization data.

NMR Sample Preparation
  • Weigh 5-20 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.

  • Filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

  • Ensure the sample depth in the NMR tube is approximately 4 cm.

  • Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.[13]

  • Place a small amount (a few milligrams) of the solid powder sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[13]

  • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum. Typically, 32 to 64 scans are co-added to obtain a high signal-to-noise ratio.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft wipe after the measurement.[13]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a novel chemical compound, from sample reception to final data analysis.

G cluster_0 Sample Handling cluster_2 Data Processing & Reporting Sample Receive Sample Prep Prepare for Analysis (Weighing, Dissolution) Sample->Prep NMR NMR Spectroscopy (1H, 13C, 19F) Prep->NMR IR IR Spectroscopy (ATR-FTIR) Prep->IR MS Mass Spectrometry (Confirm MW) Prep->MS Process Process Spectra (Peak Picking, Integration) NMR->Process IR->Process MS->Process Compare Compare with Alternatives Process->Compare Report Generate Report Compare->Report

Workflow for Compound Characterization.

Conclusion

This compound is a valuable synthetic intermediate with distinct properties conferred by its trifluorinated pyridine core. This guide provides a comparative framework for its characterization alongside other structurally related fluorinated pyridine carboxylic acids. By presenting key physicochemical data and standardized analytical protocols, we aim to facilitate the informed selection and application of these compounds in research and development. The provided workflow and spectroscopic information serve as a practical resource for scientists engaged in the synthesis and characterization of novel fluorinated molecules.

References

A Comparative Guide to Analytical Methods for Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of fluorinated organic compounds is of paramount importance across various scientific disciplines, from environmental monitoring of persistent organic pollutants like per- and polyfluoroalkyl substances (PFAS) to the development of fluorinated pharmaceuticals. The unique properties conferred by the carbon-fluorine bond necessitate specialized analytical techniques. This guide provides an objective comparison of the most prevalent analytical methodologies, supported by performance data and detailed experimental protocols, to aid researchers in selecting the most appropriate method for their specific application.

Comparison of Key Analytical Techniques

The principal methods for the analysis of fluorinated organic compounds include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy. Each technique offers distinct advantages and is suited to different types of fluorinated compounds and research questions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely considered the gold standard for the targeted analysis of non-volatile and semi-volatile fluorinated compounds, particularly PFAS.[1] Its high sensitivity and selectivity allow for the detection and quantification of trace levels of these compounds in complex matrices.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile fluorinated organic compounds, such as fluorotelomer alcohols (FTOHs).[3] The separation is based on the compound's volatility and polarity, and the mass spectrometer provides sensitive and specific detection.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy is a powerful tool for both the identification and quantification of a wide range of organofluorine compounds.[4] A key advantage of ¹⁹F NMR is its ability to provide information on the total organic fluorine content in a sample and to characterize unknown fluorinated compounds, complementing the targeted approach of mass spectrometry-based methods.[5]

Quantitative Performance Data

The selection of an analytical method is often driven by its performance characteristics. The following tables summarize typical quantitative data for the analysis of fluorinated organic compounds by LC-MS/MS, GC-MS, and ¹⁹F NMR.

Table 1: Performance of LC-MS/MS for PFAS Analysis

AnalyteMatrixLOD (ng/L)LOQ (ng/L)Accuracy (Recovery %)Precision (RSD %)
PFOADrinking Water0.08 - 0.20.59 - 3.490 - 110< 15
PFOSDrinking Water0.08 - 0.20.59 - 3.490 - 110< 15
GenXDrinking Water~0.2~1.085 - 115< 15
PFOAHuman Plasma-0.009 - 0.245 µg/L87.9 - 113.12.0 - 19.5
PFOSHuman Plasma-0.009 - 0.245 µg/L87.9 - 113.12.0 - 19.5

Data compiled from multiple sources, performance may vary based on instrumentation and matrix.[6][7][8]

Table 2: Performance of GC-MS for Volatile Fluorinated Compounds

AnalyteMatrixLOD (pg/m³)LOQAccuracy (Recovery %)Precision (RSD %)
FTOHsAir0.001 - 3.5---
Volatile PFASWater---< 20 (RF %RSD)

Quantitative data for GC-MS is less standardized than for LC-MS/MS.[3][9]

Table 3: Performance of ¹⁹F NMR for Fluorinated Compounds

AnalyteMatrixLOD (mg/L)LOQ (mg/L)Accuracy (Recovery %)Precision (RSD %)
Fluorinated PharmaceuticalsBulk/Solutions--> 99< 1.2 (interday)
Trifluoroacetic Acid (TFA)Rainwater16 ng/L---

¹⁹F NMR is highly accurate for purity determination and can achieve low detection limits with appropriate sample preparation.[10][11]

Experimental Workflow

A general workflow for the analysis of fluorinated organic compounds is depicted below. The specific steps, particularly in sample preparation, will vary depending on the chosen analytical technique and the sample matrix.

Experimental Workflow for Analysis of Fluorinated Organic Compounds cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection Extraction Extraction (e.g., SPE, LLE, Headspace) SampleCollection->Extraction Concentration Concentration Extraction->Concentration LCMSMS LC-MS/MS Concentration->LCMSMS GCMS GC-MS Concentration->GCMS NMR ¹⁹F NMR Concentration->NMR DataAcquisition Data Acquisition LCMSMS->DataAcquisition GCMS->DataAcquisition NMR->DataAcquisition Quantification Quantification & Identification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of fluorinated compounds.

Detailed Experimental Protocols

Protocol 1: Analysis of PFAS in Drinking Water by LC-MS/MS (Based on EPA Method 537.1)

This protocol outlines the key steps for the extraction and analysis of a range of PFAS in drinking water.[7][12]

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a 500 mg Strata-XL SPE cartridge with 15 mL of methanol followed by 18 mL of reagent water.[7]

  • Sample Loading: Pass a 250 mL water sample, preserved with Trizma buffer and spiked with surrogate standards, through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.[7]

  • Cartridge Washing: Wash the cartridge with 7.5 mL of reagent water.[7]

  • Drying: Dry the cartridge under vacuum for 5 minutes.[7]

  • Elution: Elute the analytes from the cartridge by passing two 4 mL aliquots of methanol through the cartridge.[7]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-60°C.[7]

  • Reconstitution: Reconstitute the dried extract in 1 mL of 96:4 (v/v) methanol/water containing internal standards.[7]

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

    • Mobile Phase A: 20 mM ammonium acetate in water.

    • Mobile Phase B: Methanol.

    • Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping to a high percentage of mobile phase B to elute the analytes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions per analyte for quantification and confirmation.

Protocol 2: Analysis of Volatile Fluorinated Compounds by Headspace SPME-GC-MS

This protocol is suitable for the analysis of volatile fluorinated compounds like FTOHs in water.[3]

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

  • Place a 10 mL water sample into a 20 mL headspace vial.

  • Add internal standards to the sample.

  • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.

  • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace above the sample for a defined extraction time (e.g., 30 minutes).

2. GC-MS Analysis

  • Gas Chromatography:

    • Injector: Desorb the analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode.

    • Column: A mid-polarity column (e.g., DB-624 or equivalent).

    • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp to a final temperature (e.g., 250°C).

    • Carrier Gas: Helium at a constant flow.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

Protocol 3: Quantitative Analysis of Fluorinated Pharmaceuticals by ¹⁹F NMR

This protocol describes a general procedure for the quantitative analysis of a fluorinated active pharmaceutical ingredient (API).[11]

1. Sample Preparation

  • Accurately weigh a known amount of the fluorinated pharmaceutical sample and a suitable internal standard (e.g., trifluoroacetic acid) into an NMR tube.

  • Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure complete dissolution.

2. ¹⁹F NMR Analysis

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Pulse Angle: 90° pulse to maximize signal-to-noise.

    • Relaxation Delay (D1): A sufficiently long delay (e.g., 5 times the longest T₁ relaxation time of the analyte and internal standard) to ensure full relaxation of the nuclei between scans. A typical starting point is 20-30 seconds.[11]

    • Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (e.g., 64 or 128 scans).

    • Spectral Width: Wide enough to encompass all fluorine signals of interest.

3. Data Processing and Quantification

  • Apply appropriate window functions (e.g., exponential multiplication) and Fourier transform the Free Induction Decay (FID).

  • Phase and baseline correct the spectrum.

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the concentration of the analyte using the following equation:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of fluorine atoms for the integrated signal

    • MW = Molecular weight

    • m = mass

    • V = Volume of the solvent

    • IS = Internal Standard

References

The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Pyridine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic manipulation of a molecule's metabolic stability is a critical determinant of its therapeutic success. Poor metabolic stability can lead to rapid clearance from the body, necessitating higher or more frequent dosing and increasing the risk of generating toxic metabolites. One of the most powerful and widely employed strategies to enhance metabolic stability is the introduction of fluorine atoms into a drug candidate's structure. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated pyridine analogues, supported by experimental data, detailed methodologies for key experiments, and visualizations of metabolic pathways and experimental workflows.

The Impact of Fluorination on Metabolic Stability: A Quantitative Comparison

The substitution of a hydrogen atom with a fluorine atom can dramatically alter a molecule's susceptibility to metabolic degradation. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[1] By strategically placing fluorine at a metabolically vulnerable position—a "metabolic soft spot"—chemists can effectively block or slow down oxidative metabolism, leading to a longer half-life and improved bioavailability.[1]

The following table summarizes in vitro data from a study that directly compares the metabolic stability of a non-fluorinated compound with its fluorinated analogue in liver microsomes. A longer metabolic half-life (t½) and a lower intrinsic clearance (CLint) are indicative of greater metabolic stability.

Compound ClassCompound/AnalogueDescriptiont½ (min)CLint (µL/min/mg protein)Species
Piperidinyl-pyridazines Compound 7 Non-fluorinated piperidinyl-pyridazine~3Not ReportedHuman
Compound 29 Fluorinated analogue with "fluorine-blocking" on the terminal phenyl ring and other structural modifications for enhanced stability.>100Not ReportedHuman

Note: The data for these compounds were generated in human liver microsomes (HLM). While not a direct comparison of a simple fluorinated vs. non-fluorinated pyridine, it illustrates the significant improvement in metabolic stability achieved by strategic fluorination of a pyridine-containing scaffold.[2]

In another example, while not a simple pyridine, the fluorination of the complex heterocyclic drug risperidone to 9-fluororisperidone resulted in a 16-fold increase in metabolic stability.[2]

Experimental Protocols

A common in vitro method to assess metabolic stability is the microsomal stability assay. This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes like cytochrome P450s.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.

Materials:

  • Test compounds (fluorinated and non-fluorinated pyridine analogues)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (with known high and low clearance)

  • Organic solvent (e.g., ice-cold acetonitrile or methanol) for reaction termination

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test and control compounds in a suitable organic solvent like DMSO.

    • Prepare the reaction mixture containing phosphate buffer and human liver microsomes (e.g., at a final protein concentration of 0.5 mg/mL).

  • Incubation:

    • Add the test compound to the reaction mixture at a final concentration (e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system. For a negative control, add buffer instead of the NADPH system.

  • Time Points and Reaction Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

    • Immediately stop the reaction by adding the aliquot to a multiple volume of ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL) .

Visualizing Metabolic Pathways and Experimental Workflows

To further elucidate the experimental process and the underlying principles of metabolic stabilization through fluorination, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_reagents Prepare Reagents (Microsomes, Buffer, NADPH) mix Mix Compounds with Microsomes & Buffer prep_reagents->mix prep_compounds Prepare Test Compounds (Fluorinated & Non-fluorinated) prep_compounds->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction time_points Sample at Time Points start_reaction->time_points quench Quench Reaction (Cold Acetonitrile) time_points->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate t½ & CLint plot->calculate

A generalized workflow for an in vitro microsomal stability assay.

metabolic_pathway cluster_non_fluorinated Non-Fluorinated Pyridine Analogue cluster_fluorinated Fluorinated Pyridine Analogue parent_nf Pyridine Analogue (Metabolically Labile Site) cyp450 Cytochrome P450 (e.g., CYP3A4, CYP2E1) parent_nf->cyp450 Oxidation metabolite_nf Hydroxylated Metabolite (Rapid Clearance) cyp450->metabolite_nf parent_f Fluorinated Pyridine Analogue (Metabolic Site Blocked) cyp450_f Cytochrome P450 (e.g., CYP3A4, CYP2E1) parent_f->cyp450_f Resistant to Oxidation no_metabolism Metabolism Blocked (Increased Stability) cyp450_f->no_metabolism

Fluorination blocks metabolic oxidation at susceptible sites.

References

X-ray crystal structure of 2,3,5-Trifluoropyridine-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the X-ray crystal structure of fluorinated pyridine carboxylic acid derivatives is presented below, offering insights for researchers, scientists, and professionals in drug development. Due to the absence of a publicly available crystal structure for 2,3,5-trifluoropyridine-4-carboxylic acid, this guide focuses on closely related fluorinated and halogenated pyridine derivatives to provide a comparative analysis of their structural features.

Comparative Analysis of Halogenated Pyridine Derivatives

The substitution of halogen atoms on the pyridine ring significantly influences the crystal packing and intermolecular interactions. This is evident when comparing various halogenated pyridine derivatives. For instance, the crystal structure of 2,3,5-trichloropyridine reveals a planar molecule with molecules stacked along the short axis, forming a layered structure without π–π stacking interactions or hydrogen bonds[1]. In contrast, fluorinated pyridine derivatives often exhibit different intermolecular interactions.

A study on N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide shows intermolecular hydrogen bonding between the amine N—H group and the carbonyl O atom, creating molecular chains[2]. Furthermore, in the crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate, the packing is driven by C—H⋯F, N—H⋯O, and C—H⋯π contacts[3]. These interactions highlight the role of fluorine in directing crystal packing, with F⋯H/H⋯F interactions being the most significant contributor to the surface contacts[3].

The presence of a carboxylic acid group introduces strong hydrogen bonding capabilities, typically leading to the formation of dimers or chains. In the crystal structure of 4-(trifluoromethyl)pyridine-2-carboxylic acid, hydrogen bonds are critical in the crystal packing[4]. The interaction between carboxylic acids and the pyridine nitrogen is a robust supramolecular synthon[5].

Crystallographic Data of Selected Pyridine Derivatives

For a direct comparison, the following table summarizes key crystallographic data for several halogenated pyridine derivatives.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Ref.
2,3,5-TrichloropyridineC₅H₂Cl₃NMonoclinicP2₁/c3.8860(8)14.591(3)10.959(2)9096.88(3)90681.5(2)[1]
N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamideC₆H₂F₄N₂OOrthorhombicPca2₁10.8651(3)6.4716(2)10.2372(3)909090719.53(4)[2]
2-[(2,3,5,6-Tetrafluoropyridin-4-yl)amino]ethyl methacrylateC₁₁H₁₀F₄N₂O₂MonoclinicP2₁/n8.8183(4)11.2378(5)13.0673(6)9098.421(2)901280.14(10)[3]
4-(Trifluoromethyl)pyridine-2-carboxylic acidC₇H₄F₃NO₂TriclinicP-19.1863(6)15.1325(9)17.6356(11)107.189(2)93.126(2)103.753(2)2254.2(2)[4]
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acidC₇H₃ClF₃NO₂TriclinicP-1-------[6]

Note: Complete unit cell parameters for 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid were not available in the provided search results.

Experimental Protocols

The determination of crystal structures for these compounds generally follows a standard single-crystal X-ray diffraction workflow.

Synthesis and Crystallization

The synthesis of these derivatives often involves nucleophilic substitution on a polyfluorinated pyridine ring or modification of existing pyridine carboxylic acids[2][3][7][8]. For example, N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide was synthesized by refluxing 2,3,5,6-tetrafluoropyridin-4-amine with trimethyl orthoformate and p-toluenesulfonic acid in toluene. Crystals were obtained by layering a dichloromethane solution with hexanes[2]. Similarly, crystals of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate were obtained by recrystallization from a warm hexane solution[3].

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data are collected using a diffractometer, typically with Mo Kα radiation. The structures are solved by direct methods and refined by full-matrix least-squares on F². Hydrogen atoms are often placed in calculated positions and refined using a riding model. Software such as SHELXT and SHELXL are commonly used for structure solution and refinement[4].

Logical Workflow for Crystal Structure Determination

The process from synthesis to final structural analysis can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Chemical Synthesis of Derivative Purification Purification of Product Synthesis->Purification Crystallization Crystal Growth (e.g., slow evaporation, vapor diffusion) Purification->Crystallization CrystalSelection Select Suitable Single Crystal Crystallization->CrystalSelection DataCollection X-ray Data Collection CrystalSelection->DataCollection StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure signaling_pathway Molecule Fluorinated Pyridine Carboxylic Acid Derivative Binding Binding to Active Site Molecule->Binding Target Biological Target (e.g., Enzyme, Receptor) Target->Binding Inhibition Inhibition of Target Function Binding->Inhibition CellularResponse Modulation of Cellular Response Inhibition->CellularResponse TherapeuticEffect Therapeutic Effect CellularResponse->TherapeuticEffect

References

Safety Operating Guide

Proper Disposal of 2,3,5-Trifluoropyridine-4-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2,3,5-Trifluoropyridine-4-carboxylic acid, targeting researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling halogenated organic acids and safety data for structurally similar compounds.

Hazard Profile Summary

Based on data from analogous compounds such as 4-(Trifluoromethyl)pyridine-3-carboxylic acid and 3-(Trifluoromethyl)pyridine-4-carboxylic acid, this compound should be handled as a hazardous substance with the potential for the following effects.[1][2]

Hazard ClassificationGHS Hazard StatementDescription
Skin IrritationH315Causes skin irritation.[1][2]
Eye IrritationH319Causes serious eye irritation.[1][2]
Respiratory IrritationH335May cause respiratory irritation.[1][2]

Experimental Protocol: Step-by-Step Disposal Procedure

Proper disposal is critical to ensure laboratory safety and environmental compliance. Follow this step-by-step protocol for managing waste containing this compound.

Step 1: Waste Characterization and Segregation
  • Classify the Waste: Identify any waste containing this compound as Halogenated Organic Waste .[3]

  • Segregate at the Source: It is crucial to keep halogenated waste separate from non-halogenated waste streams to prevent complex and costly disposal procedures.[4]

  • Avoid Mixing: Do not mix this acidic waste with bases, strong oxidizing agents, or other incompatible chemicals in the same container.[5]

Step 2: Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (inspect before use).[6]

  • Body Protection: A lab coat or other suitable protective clothing.[6]

Step 3: Waste Collection
  • Select a Container: Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) containers are generally suitable for acidic waste.[4]

  • Transfer Waste: Conduct all transfers of waste within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Do Not Overfill: Fill the container to no more than 75-80% of its capacity to allow for expansion and prevent spills.

  • Keep Container Closed: Always keep the waste container tightly sealed when not actively adding waste.[4]

Step 4: Labeling the Waste Container

Proper labeling is mandatory for regulatory compliance and safety.

  • Affix Tag Immediately: Attach your institution's "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[4]

  • Complete Information: Clearly write the full chemical name, "this compound," and list all other constituents with their approximate percentages.

  • Identify Hazards: Check the appropriate hazard boxes on the tag (e.g., "Toxic," "Corrosive," "Halogenated").[4]

Step 5: Temporary On-Site Storage
  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), such as a chemical fume hood or a ventilated, approved cabinet.[4]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks.[4]

  • Store Away from Incompatibles: Ensure the storage area is away from incompatible materials.[7]

Step 6: Arranging for Final Disposal
  • Contact EHS: Once the container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.

  • Professional Disposal: The waste will be handled by a licensed chemical destruction facility. The most probable disposal methods include controlled incineration with flue gas scrubbing to neutralize harmful decomposition products like hydrogen fluoride.[6]

  • Do Not Dispose via Drain: Never discharge this compound or its containers into the sewer system or general trash.[6]

Disposal Workflow

The following diagram illustrates the procedural flow for the safe disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage On-Site Management cluster_disposal Final Disposal gen Generate Waste Containing This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe classify Classify as 'Halogenated Organic Acid' Waste ppe->classify container Select & Label Compatible Waste Container classify->container collect Collect Waste in Chemical Fume Hood container->collect seal Keep Container Tightly Sealed collect->seal store Store in Designated SAA with Secondary Containment seal->store request Request Waste Pickup from EHS/Safety Office store->request pickup EHS Waste Pickup request->pickup transport Transport to Licensed Disposal Facility pickup->transport incinerate Controlled Incineration or Chemical Destruction transport->incinerate

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2,3,5-Trifluoropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 2,3,5-Trifluoropyridine-4-carboxylic acid. The following procedural guidance is based on safety data for structurally similar compounds and is intended to ensure safe laboratory operations and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and similar fluorinated pyridine compounds are considered hazardous. Primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Appropriate PPE is mandatory to minimize exposure.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationsRationale
Eye and Face Protection Chemical safety goggles or a face shield.[2][3][4]Protects against splashes and dust, preventing serious eye irritation.[1][2]
Hand Protection Chemical-impermeable gloves (e.g., nitrile, neoprene).[3][5]Prevents skin contact, which can cause irritation.[1][2] Gloves must be inspected before use.[5]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[3][5][6][7] If ventilation is inadequate or for spills, use a NIOSH/MSHA approved respirator.[3]Avoids inhalation of dust or vapors, which may cause respiratory irritation.[1][2]
Protective Clothing Laboratory coat, long pants, and closed-toe shoes. For larger quantities or risk of splashing, consider fire/flame resistant and impervious clothing.[5]Minimizes skin exposure and protects from spills.

Safe Handling and Storage

Proper handling and storage are crucial to prevent accidents and maintain the integrity of the compound.

Operational Plan:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][5][7] Ensure that eyewash stations and safety showers are readily accessible.[3][8]

  • Handling Practices:

    • Avoid contact with skin and eyes.[5][6]

    • Avoid the formation of dust and aerosols.[5]

    • Use non-sparking tools and explosion-proof equipment.[5][9]

    • Ground all equipment to prevent static discharge.[8][9]

    • Wash hands thoroughly after handling.[2][3][7]

    • Do not eat, drink, or smoke in the handling area.[4][10]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]

    • Store under an inert gas (e.g., nitrogen or argon) at 2-8°C for long-term stability.[6]

    • Keep away from heat, sparks, open flames, and hot surfaces.[6][10]

    • Store separately from incompatible materials such as strong oxidizing agents.[6][10]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[5][10]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a doctor if irritation persists.[1][3][5]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][3][5] Seek immediate medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5]

Spill Response:

  • Evacuate personnel from the spill area.

  • Remove all sources of ignition.[5][10]

  • Ensure adequate ventilation.

  • Wear appropriate PPE as outlined in Table 1.

  • For small spills, absorb with an inert, non-combustible material (e.g., sand, dry earth).[8][9]

  • Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[5][9]

  • Prevent the spill from entering drains or waterways.[5][10]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical Disposal:

    • Dispose of the chemical through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]

    • All waste disposal must be in accordance with local, regional, and national regulations.[2][11]

    • Do not discharge into sewer systems or waterways.[5][10]

  • Contaminated Packaging Disposal:

    • Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.

    • Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill, following local regulations.[5]

Safe Handling Workflow

The following diagram illustrates the key steps for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_reaction Perform Reaction handle_weigh->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon emergency_spill Spill handle_reaction->emergency_spill emergency_exposure Exposure handle_reaction->emergency_exposure emergency_fire Fire handle_reaction->emergency_fire cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose Waste cleanup_waste->cleanup_dispose

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5-Trifluoropyridine-4-carboxylic acid
Reactant of Route 2
2,3,5-Trifluoropyridine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.